molecular formula C10H9NO B1595679 2-Methyl-4-phenyloxazole CAS No. 20662-90-2

2-Methyl-4-phenyloxazole

Cat. No.: B1595679
CAS No.: 20662-90-2
M. Wt: 159.18 g/mol
InChI Key: FGTSBVMVXJRFBS-UHFFFAOYSA-N
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Description

2-Methyl-4-phenyloxazole (CAS 20662-90-2) is a high-purity, five-membered heterocyclic compound of significant interest in medicinal chemistry and agrochemical research. The oxazole ring system is a privileged scaffold in drug discovery, present in many bioactive molecules and natural products . This particular 2,4-disubstituted oxazole serves as a versatile chemical building block for the synthesis of more complex molecules, especially in the development of potential pharmaceutical and fungicidal agents . In pharmaceutical research, oxazole-based compounds are recognized for their diverse biological activities. The oxazole nucleus is a key structural component in several marketed drugs and bioactive molecules, including non-steroidal anti-inflammatory agents like Oxaprozin and platelet aggregation inhibitors such as Ditazole . The 2-methyl-4-phenyl substitution pattern provides a core structure that researchers can functionalize for structure-activity relationship (SAR) studies, particularly in the development of anti-inflammatory and antioxidant agents . In agrochemical research, this compound is a valuable precursor for developing novel fungicides. Molecular hybridization strategies utilizing the 2-phenyloxazole scaffold have yielded derivatives with promising activity against pathogenic fungi such as Sclerotinia sclerotiorum , Botrytis cinerea , and Colletotrichum fragariae . Some synthetic analogs demonstrate efficacy comparable to or greater than commercial fungicides, highlighting the practical research value of this chemical scaffold . Specifications: • CAS Number: 20662-90-2 • Molecular Formula: C 10 H 9 NO • Molecular Weight: 159.19 g/mol • Purity: Available in 97% purity Handling & Safety: This product is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use. Please refer to the Safety Data Sheet (SDS) for proper handling instructions. Hazard statements apply, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Storage: For optimal stability, store sealed in a dry environment at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-4-phenyl-1,3-oxazole
Source PubChem
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InChI

InChI=1S/C10H9NO/c1-8-11-10(7-12-8)9-5-3-2-4-6-9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGTSBVMVXJRFBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7066641
Record name Oxazole, 2-methyl-4-phenyl-
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Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

20662-90-2
Record name 2-Methyl-4-phenyloxazole
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxazole, 2-methyl-4-phenyl-
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Record name Oxazole, 2-methyl-4-phenyl-
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Record name Oxazole, 2-methyl-4-phenyl-
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Foundational & Exploratory

Introduction: The Significance of the 2-Methyl-4-phenyloxazole Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 2-Methyl-4-phenyloxazole

The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom.[1][2] This scaffold is a cornerstone in medicinal chemistry and materials science due to its unique electronic properties and its presence in a wide array of biologically active natural products and synthetic pharmaceuticals.[2][3][4] The this compound core, specifically, combines a reactive methyl group at the C2 position with the steric and electronic influence of a phenyl group at C4, making it a versatile building block for drug discovery and a target for synthetic methodology development.[5] Its derivatives have shown promise in various therapeutic areas, underscoring the need for robust and efficient synthetic routes.[4][6]

This guide provides a comprehensive overview of the core synthetic strategies for obtaining this compound, grounded in mechanistic understanding and practical application. We will explore classical named reactions and modern advancements, offering detailed protocols and field-proven insights for researchers, scientists, and drug development professionals.

Methodology 1: The Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis is a foundational and widely utilized method for constructing the oxazole ring.[7] The core principle of this reaction is the intramolecular cyclodehydration of a 2-acylamino-ketone, driven by a strong dehydrating agent.[8][9][10] This method is valued for its reliability and directness in forming the heterocyclic core from acyclic precursors.

Mechanistic Rationale

The reaction is typically catalyzed by strong acids such as sulfuric acid (H₂SO₄) or phosphorus pentoxide (P₂O₅).[6] The mechanism proceeds through several key steps:

  • Enolization: The ketone carbonyl of the 2-acylamino-ketone substrate is enolized under acidic conditions. This step is critical as it positions the nucleophilic enol oxygen for the subsequent cyclization.

  • Intramolecular Cyclization: The enol oxygen attacks the electrophilic carbonyl carbon of the amide group. This 5-endo-trig cyclization forms a five-membered oxazoline intermediate, specifically a 4,5-dihydrooxazol-5-ol derivative.

  • Dehydration: The hydroxyl group on the oxazoline intermediate is protonated by the acid catalyst, forming a good leaving group (water). Subsequent elimination of water generates the aromatic oxazole ring, driven by the thermodynamic stability of the resulting aromatic system.

The choice of dehydrating agent is crucial; reagents like phosphorus oxychloride or trifluoromethanesulfonic acid have also been employed to facilitate the cyclization under varying conditions.[7][9]

Robinson_Gabriel_Synthesis start 2-Acetamido-1-phenylethan-1-one enol Enol Intermediate start->enol H⁺ (cat.) Enolization oxazoline Cyclized Oxazoline Intermediate enol->oxazoline Intramolecular Nucleophilic Attack product This compound oxazoline->product -H₂O Dehydration & Aromatization

Caption: Robinson-Gabriel synthesis workflow for this compound.

Experimental Protocol: Robinson-Gabriel Synthesis

This protocol provides a representative procedure for the synthesis of this compound starting from 2-amino-1-phenylethan-1-one.

Step 1: Acylation of 2-Amino-1-phenylethan-1-one

  • To a solution of 2-amino-1-phenylethan-1-one hydrochloride (1.0 eq) in pyridine, add acetic anhydride (1.2 eq) dropwise at 0 °C.[6]

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).[6]

  • Upon completion, pour the reaction mixture into ice-water and extract the product with ethyl acetate (3x).[6]

  • Wash the combined organic layers sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.[6]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-acetamido-1-phenylethan-1-one. This intermediate can be purified by recrystallization or used directly in the next step.

Step 2: Cyclodehydration

  • Add the crude 2-acetamido-1-phenylethan-1-one to concentrated sulfuric acid at 0 °C with stirring.

  • Allow the mixture to stir at room temperature for 1-2 hours, or until TLC analysis indicates the disappearance of the starting material.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium carbonate.

  • Extract the product with diethyl ether or ethyl acetate (3x).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.[6]

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford pure this compound.[6]

Methodology 2: Reaction of α-Haloketones with Amides

Another classical and effective route to substituted oxazoles involves the condensation of an α-haloketone with a primary amide.[8][11] This method, sometimes referred to as the Bredereck reaction, is particularly useful for synthesizing 2,4-disubstituted oxazoles.[11] For the target molecule, this involves the reaction of 2-bromoacetophenone with acetamide.

Mechanistic Rationale

The mechanism is a straightforward two-step process:

  • N-Alkylation: The nitrogen atom of the amide acts as a nucleophile, attacking the carbon bearing the halogen in the α-haloketone via an Sₙ2 reaction. This forms an N-acyl-α-amino ketone intermediate, the same type of precursor used in the Robinson-Gabriel synthesis.

  • Cyclodehydration: The intermediate then undergoes an acid- or base-catalyzed cyclodehydration, similar to the final steps of the Robinson-Gabriel pathway, to yield the final oxazole product. The reaction can often be performed in one pot.[12]

Modern variations of this reaction may employ different catalysts or reaction conditions, including microwave irradiation to accelerate the reaction.[4][13]

Haloketone_Synthesis reactants 2-Bromoacetophenone + Acetamide intermediate N-Acyl-α-amino ketone Intermediate reactants->intermediate Sₙ2 Attack (N-Alkylation) product This compound intermediate->product Cyclodehydration (-H₂O)

Caption: Synthesis of this compound from an α-haloketone.

Experimental Protocol: From 2-Bromoacetophenone and Urea (for 2-Amino-4-phenyloxazole analog)

While a direct protocol for acetamide was not detailed in the provided sources, a well-documented microwave-assisted synthesis using urea to produce the analogous 2-amino-4-phenyloxazole demonstrates the utility of this pathway.[13] This can be conceptually adapted for acetamide.

  • Reactant Mixture: In a flask suitable for microwave synthesis, dissolve 2-bromoacetophenone (1.0 eq) and acetamide (a molar excess, e.g., 5-7 eq) in a suitable high-boiling solvent like dimethylformamide (DMF).[13]

  • Microwave Irradiation: Subject the mixture to microwave irradiation (e.g., 35 W) at a temperature of approximately 130-140 °C for 20-30 minutes.[13] Monitor the reaction by TLC.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with ethyl acetate.[4]

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4] Purify the crude product by column chromatography on silica gel.

Methodology 3: The Van Leusen Oxazole Synthesis

The Van Leusen reaction is a powerful and versatile method for forming the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC).[3][14][15] This reaction is prized for its mild conditions and broad substrate scope, making it a cornerstone of modern heterocyclic synthesis.[1][16]

Mechanistic Rationale

The elegance of the Van Leusen synthesis lies in the unique reactivity of TosMIC, which serves as a C2-N synthon.[17][18]

  • Deprotonation of TosMIC: A base (commonly K₂CO₃ or t-BuOK) deprotonates the acidic methylene carbon of TosMIC, generating a nucleophilic carbanion.[14][17]

  • Nucleophilic Addition: The TosMIC anion attacks the carbonyl carbon of the aldehyde (in this case, an in-situ generated precursor or a related starting material would be needed as the phenyl group is at C4, not C5). For a 4-substituted oxazole, a variation of the Van Leusen is required. However, the general principle of forming the oxazole ring from TosMIC is illustrative.

  • Cyclization: The resulting alkoxide intermediate attacks the isocyanide carbon in a 5-endo-dig cyclization to form a 5-membered oxazoline ring.[15][18]

  • Elimination: The key final step is the base-promoted elimination of the tosyl group (p-toluenesulfinic acid), which is an excellent leaving group. This elimination drives the reaction forward and results in the formation of the aromatic oxazole ring.[1][18]

Van_Leusen_Synthesis start Aldehyde + Deprotonated TosMIC addition Nucleophilic Addition Product (Alkoxide) start->addition Nucleophilic Attack oxazoline 5-Membered Oxazoline Intermediate addition->oxazoline 5-endo-dig Cyclization product Substituted Oxazole oxazoline->product Elimination of Tosyl Group

Caption: Generalized mechanism of the Van Leusen oxazole synthesis.

Comparative Summary of Synthesis Methods

MethodKey ReagentsTypical YieldsAdvantagesDisadvantagesCitations
Robinson-Gabriel 2-Acylamino-ketone, H₂SO₄/P₂O₅Good to ExcellentReliable, uses accessible precursors.Requires harsh acidic conditions.[8],[9],[10]
α-Haloketone + Amide α-Haloketone, Primary AmideModerate to GoodOften a one-pot procedure, good functional group tolerance with modern methods.α-Haloketones can be lachrymatory.[11],[12],[13]
Van Leusen Aldehyde, TosMIC, Base (K₂CO₃)Good to ExcellentMild conditions, high yields, broad scope.TosMIC can be malodorous; standard method yields 5-substituted oxazoles.[16],[14],[3],[18]

Conclusion

The synthesis of this compound can be effectively achieved through several established methodologies. The Robinson-Gabriel synthesis remains a robust and reliable choice, proceeding from readily prepared 2-acylamino-ketones. The reaction of α-haloketones with amides offers a more direct, often one-pot, alternative that is amenable to modern techniques like microwave heating. While the classic Van Leusen synthesis is a premier method for 5-substituted oxazoles, its principles and variations are central to modern heterocyclic chemistry. The selection of a specific synthetic route will ultimately depend on factors such as starting material availability, desired scale, functional group tolerance, and the laboratory's technical capabilities. Each method provides a valid and trustworthy pathway to this valuable chemical scaffold, empowering further research and development in medicinal chemistry and beyond.

References

  • MDPI. (2020, March 31). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis.
  • Recent advances and approaches in the metal-free synthesis of 1,3-oxazole derivatives. (2022, August 10).
  • NROChemistry. Van Leusen Reaction.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole.
  • Indian Journal of Pharmaceutical Sciences. Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review.
  • Organic Chemistry Portal. Van Leusen Reaction.
  • Wikipedia. Van Leusen reaction.
  • PubMed. (2020, March 31). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis.
  • Organic Chemistry Portal. Van Leusen Oxazole Synthesis.
  • PMC. (2020, March 31). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis.
  • PubMed. (2025, January 20). Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications.
  • Oxazol‐Synthesen aus α‐Halogen‐ketonen (Formamid‐Reaktionen, IV. Mitteil.). (2025, August 7).
  • Wikipedia. Robinson–Gabriel synthesis.
  • Synthesis and in vitro antiprotozoal activity of some 2- amino-4-phenyloxazole derivatives.
  • Benchchem. Application Notes and Protocols: Synthesis of 4-Methyl-5-phenyloxazole Derivatives for Drug Discovery.
  • SynArchive. Robinson-Gabriel Synthesis.
  • ResearchGate. (2025, August 6). Synthesis, Characterization and Biological Evaluation of New 5-aryl-4-methyl-2-[para-(phenylsulfonyl)phenyl]oxazoles | Request PDF.
  • Benchchem. A Technical Guide to 2-Chloro-4-phenyloxazole and Its Derivatives: Synthesis, Biological Activity, and Therapeutic Potential.
  • CymitQuimica. CAS 20662-90-2: this compound.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-4-phenyloxazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive examination of the physicochemical properties of 2-Methyl-4-phenyloxazole (CAS No: 20662-90-2), a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. The oxazole scaffold is a privileged structure in numerous pharmacologically active agents, and understanding the fundamental properties of its derivatives is paramount for rational drug design and synthesis optimization.[1][2] This document synthesizes available computational data with field-proven experimental methodologies for determining critical parameters such as solubility, thermal stability, and spectroscopic identity. We will delve into the causality behind experimental choices, presenting self-validating protocols that ensure data integrity and reproducibility. This guide is structured to serve as an authoritative resource for scientists engaged in the characterization and application of novel oxazole derivatives.

Introduction: The Significance of the Oxazole Scaffold

The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom.[3] This motif is a cornerstone in medicinal chemistry, appearing in a wide array of natural products and synthetic pharmaceuticals.[2] The unique electronic configuration of the oxazole ring imparts a combination of chemical stability and specific reactivity, allowing it to engage in various non-covalent interactions with biological targets such as enzymes and receptors.[3]

This compound, the subject of this guide, features a methyl group at the reactive C2 position and a phenyl group at the C4 position. The phenyl substituent enhances the molecule's aromatic character and influences its lipophilicity, while the methyl group can modulate steric and electronic properties. These substitutions are not trivial; they fundamentally impact the molecule's solubility, crystal packing, metabolic stability, and potential for pharmacological activity, making a thorough physicochemical characterization essential for its advancement in any research and development pipeline.

Molecular Structure and Core Properties

The foundational properties of a molecule are dictated by its structure. Understanding these parameters is the first step in predicting its behavior in both chemical and biological systems.

Caption: Molecular structure of this compound.

Summary of Physicochemical Data

While extensive experimental data for this compound is not widely published, a combination of data from chemical suppliers and robust computational predictions provides a solid foundation for its profile. It is typically a solid at room temperature.[4] The following table summarizes its key identifiers and computed properties.

PropertyValueSource
IUPAC Name 2-methyl-4-phenyl-1,3-oxazole[5]
CAS Number 20662-90-2[5]
Molecular Formula C₁₀H₉NO[4][5]
Molecular Weight 159.18 g/mol [5]
Monoisotopic Mass 159.068413911 Da[1]
Physical State Solid at room temperature[4]
XLogP3 (Lipophilicity) 2.4[5]
Topological Polar Surface Area 26 Ų[5]
Hydrogen Bond Donors 0[5]
Hydrogen Bond Acceptors 2[5]
pKa (Conjugate Acid) ~0.8 (estimated based on parent oxazole)[6][7]

Expert Insight: The XLogP3 value of 2.4 suggests moderate lipophilicity, a crucial parameter influencing a compound's ability to cross cell membranes. The topological polar surface area (TPSA) of 26 Ų is well below the 140 Ų threshold often associated with good oral bioavailability, indicating that passive diffusion is not likely to be limited by polarity. The basicity of the oxazole nitrogen is weak; the parent compound's conjugate acid has a pKa of 0.8.[6] While the phenyl and methyl groups will slightly modulate this, significant protonation at physiological pH is not expected.

Spectroscopic and Thermal Characterization

Unambiguous identification and purity assessment are critical. This section outlines the expected spectroscopic signature and thermal behavior of this compound.

Spectroscopic Profile
  • Nuclear Magnetic Resonance (NMR): ¹H NMR is expected to show a characteristic singlet for the C2-methyl group, signals in the aromatic region for the phenyl group, and a singlet for the C5-proton on the oxazole ring. ¹³C NMR would confirm the presence of all 10 carbon atoms, with distinct chemical shifts for the oxazole ring carbons (C2, C4, C5) and the phenyl and methyl carbons.[5]

  • Mass Spectrometry (MS): Electron ionization mass spectrometry should reveal a molecular ion peak [M]⁺ at m/z 159.[1] The fragmentation pattern would be key to confirming the structure.

  • Infrared (IR) Spectroscopy: The IR spectrum would display characteristic C=N and C=C stretching vibrations from the oxazole and phenyl rings, as well as C-H stretching from the aromatic and methyl groups.

  • UV-Vis Spectroscopy: Aromatic systems like this compound are expected to absorb in the UV region. The UV spectrum of a similar compound, 2-methyl-4-phenyl-1,2,3-triazole, shows a maximum absorbance (λmax) around 252 nm.[8] A similar profile would be anticipated for this compound.

Thermal Stability (TGA/DSC)

While specific experimental data for this compound is not available, a standard approach using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is essential to determine its thermal stability and melting point.

Causality Behind Experimental Choices: TGA is employed to determine the temperature at which the compound begins to decompose, a critical parameter for defining storage and handling conditions. DSC is used to precisely measure the melting point and the associated enthalpy of fusion, which provides information on the purity and crystalline nature of the solid.

Self-Validating Protocol: Thermal Analysis

  • Instrumentation: Calibrated Thermogravimetric Analyzer (TGA) and Differential Scanning Calorimeter (DSC).

  • Sample Preparation: Accurately weigh 3-5 mg of purified this compound into an aluminum DSC pan and a ceramic TGA pan.

  • TGA Protocol:

    • Heat the sample from 30 °C to 600 °C at a constant rate of 10 °C/min.

    • Maintain an inert nitrogen atmosphere with a purge rate of 50 mL/min.

    • Record the mass loss as a function of temperature. The onset of significant mass loss indicates the beginning of decomposition.

  • DSC Protocol:

    • Use a sealed aluminum pan with an empty, sealed pan as a reference.

    • Perform a heat-cool-heat cycle:

      • Heat from 30 °C to a temperature below the decomposition point (determined by TGA) at 10 °C/min.

      • Cool to 30 °C at 10 °C/min.

      • Reheat at 10 °C/min.

    • The endothermic peak in the second heating scan provides the melting point (Tm) and enthalpy of fusion (ΔHm). The first scan reveals the thermal history, while the second provides data on the intrinsic material properties.

Aqueous Solubility: A Critical Parameter for Drug Development

Aqueous solubility is a master variable in drug discovery, profoundly impacting in vitro assay reliability, bioavailability, and formulation development.[9] For a compound like this compound, with moderate lipophilicity, determining its aqueous solubility is a priority. The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[10]

Causality Behind Experimental Choices: This method is chosen over kinetic solubility assays because it measures the true equilibrium solubility, which is a more accurate representation of the compound's behavior in a biological system at steady state. The use of a phosphate-buffered saline (PBS) at pH 7.4 mimics physiological conditions. UV-Vis spectroscopy is a robust and accessible method for quantification, provided the compound has a suitable chromophore, which the phenyl-oxazole system does.

Experimental Protocol: Shake-Flask Solubility Determination

This protocol is designed to be a self-validating system by including steps for calibration and ensuring equilibrium is reached.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare 10 mM Stock Solution in DMSO cal Prepare Calibration Standards (0.1 to 50 µM in PBS/DMSO) stock->cal pbs Prepare PBS Buffer (pH 7.4) add_excess Add Excess Solid Compound to PBS Buffer in Triplicate pbs->add_excess uv_cal Measure Absorbance of Calibration Standards (UV-Vis) cal->uv_cal equilibrate Equilibrate at 37°C for 24h with Constant Agitation (e.g., Orbital Shaker) add_excess->equilibrate separate Separate Solid from Supernatant (Centrifuge at 14,000 rpm, 15 min, then Filter with 0.22 µm PVDF filter) equilibrate->separate uv_sample Dilute Supernatant & Measure Absorbance (UV-Vis) separate->uv_sample plot Generate Calibration Curve (Absorbance vs. Concentration) uv_cal->plot calculate Calculate Solubility (µg/mL or µM) from Sample Absorbance uv_sample->calculate plot->uv_sample Use Curve to Quantify plot->calculate

Caption: Workflow for Shake-Flask Aqueous Solubility Determination.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 0.01 M Phosphate-Buffered Saline (PBS) solution and adjust the pH to 7.4. Filter through a 0.45 µm membrane.[11]

    • Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

  • Calibration Curve Generation:

    • Create a series of calibration standards ranging from 0.1 µM to 50 µM by diluting the DMSO stock solution into the PBS buffer. Ensure the final DMSO concentration in all standards is constant and low (e.g., ≤ 0.5%) to avoid co-solvency effects.

    • Measure the UV absorbance of each standard at the determined λmax.

    • Plot absorbance versus concentration and perform a linear regression to obtain the calibration curve equation. An R² value > 0.99 is required for a valid calibration.

  • Solubility Measurement:

    • Add an excess amount of solid this compound to several vials each containing a known volume (e.g., 2 mL) of PBS (pH 7.4). The presence of undissolved solid is essential.

    • Seal the vials and place them in an orbital shaker or rotator in a temperature-controlled incubator at 37 ± 1 °C for 24 hours to ensure equilibrium is reached.[12]

    • After incubation, visually confirm that excess solid remains.

    • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.

    • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter (e.g., PVDF) to remove any remaining microparticulates. This step is critical to avoid artificially high readings.

  • Quantification:

    • Dilute the filtered supernatant with PBS buffer to bring its concentration within the linear range of the calibration curve.

    • Measure the UV absorbance of the diluted sample.

    • Use the calibration curve equation to calculate the concentration of the diluted sample.

    • Multiply by the dilution factor to determine the final solubility of this compound in µg/mL or µM.

Conclusion

This compound is a foundational molecule within a chemical class of high therapeutic potential. This guide has established its core physicochemical identity through a synthesis of computational data and authoritative experimental protocols. While specific experimental values for its melting and boiling points remain to be published, the methodologies outlined herein provide a robust framework for their determination. The moderate lipophilicity and low polar surface area suggest favorable properties for drug development, a hypothesis that can be confidently tested using the detailed solubility protocol provided. By grounding our understanding in these fundamental properties, researchers can more effectively design and execute experiments, accelerating the journey from a promising scaffold to a potential therapeutic agent.

References

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). protocols.io. [Link]

  • The UV spectra of 2-methyl-4-phenyl-1,2,3-triazole ( 7 ) in media of different... (n.d.). ResearchGate. [Link]

  • DSC thermogram of compound 4 during heating and cooling scans. (n.d.). ResearchGate. [Link]

  • Oxazole, 2-methyl-4-phenyl-. (n.d.). PubChem. [Link]

  • Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. [Link]

  • PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. (2018). WHO. [Link]

  • Oxazole, 2-methyl-4,5-diphenyl-. (n.d.). NIST WebBook. [Link]

  • This compound (C10H9NO). (n.d.). PubChemLite. [Link]

  • 2-Amino-4-phenyl oxazole. (n.d.). NIST WebBook. [Link]

  • 2-Phenyl-oxazole-4-carboxylic acid methyl ester. (n.d.). PubChem. [Link]

  • (Z)-4-Benzylidene-2-methyloxazol-5(4H)-one. (n.d.). PubChem. [Link]

  • THE STRUCTURE-ACTIVITY RELATIONSHIPS FROM DSC DATA. (n.d.). Revue Roumaine de Chimie. [Link]

  • Oxazole. (n.d.). Wikipedia. [Link]

  • Katke, S. P. (2023). A Theoretical Analysis of a 1,3 Oxazole Derivative Used As an Antifungal Active Agent That Varies With Ambient Temperature. Environmental Science: An Indian Journal. [Link]

  • Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences. [Link]

  • 2-Methyl-4-phenyl-2-butanol. (n.d.). PubChem. [Link]

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2022). PubMed. [Link]

  • Oxazole.pdf. (n.d.). CUTM Courseware. [Link]

Sources

An In-depth Technical Guide to 2-Methyl-4-phenyloxazole (CAS: 20662-90-2)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2-Methyl-4-phenyloxazole, a heterocyclic compound of significant interest to researchers and professionals in drug development and materials science. We will delve into its fundamental properties, robust synthesis methodologies, chemical reactivity, and its role as a versatile scaffold in medicinal chemistry. The information presented herein is curated to provide both foundational knowledge and practical insights for its application in a laboratory setting.

Introduction to the this compound Scaffold

The oxazole ring is a five-membered heterocyclic motif containing one nitrogen and one oxygen atom. It is considered a "privileged" structure in medicinal chemistry due to its prevalence in a wide array of pharmacologically active compounds and natural products.[1][2] The oxazole core is metabolically stable and serves as a rigid scaffold capable of orienting substituents in a defined three-dimensional space, making it ideal for targeted interactions with biological macromolecules.

This compound (CAS: 20662-90-2) is a specific derivative that features a methyl group at the 2-position and a phenyl group at the 4-position. This substitution pattern makes it an important building block in organic synthesis. Its aromatic character, combined with the potential for functionalization, allows for its use in creating diverse chemical libraries for applications in pharmaceuticals, agrochemicals, and even materials science, where it may exhibit fluorescence properties.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in research. This compound is typically a solid at room temperature with moderate solubility in common organic solvents.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
CAS Number 20662-90-2[3]
Molecular Formula C₁₀H₉NO[3]
Molecular Weight 159.18 g/mol [3]
IUPAC Name 2-methyl-4-phenyl-1,3-oxazole[3]
Monoisotopic Mass 159.068413911 Da[3]
Topological Polar Surface Area 26 Ų[3]
XLogP3-AA (LogP) 2.4[3]
Hydrogen Bond Donor Count 0[3]
Hydrogen Bond Acceptor Count 2[3]
Rotatable Bond Count 1[3]
Spectroscopic Characterization

The structural identity of this compound is unequivocally confirmed through various spectroscopic techniques. Public databases confirm the availability of 13C NMR and GC-MS data for this compound.[3]

  • ¹H NMR Spectroscopy: A proton NMR spectrum would exhibit characteristic signals corresponding to the three distinct proton environments: a singlet for the methyl protons (CH₃) typically in the range of δ 2.4-2.6 ppm, a multiplet for the aromatic protons of the phenyl ring between δ 7.2-7.8 ppm, and a singlet for the lone proton on the oxazole ring (C5-H) appearing further downfield, often above δ 7.5 ppm.

  • ¹³C NMR Spectroscopy: The carbon spectrum would show signals for the methyl carbon, the carbons of the phenyl ring, and the three distinct carbons of the oxazole ring (C2, C4, and C5).

  • Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 159, corresponding to the compound's monoisotopic mass.

Core Synthesis Methodologies

The synthesis of the oxazole ring is a well-established field with several named reactions providing reliable routes. The choice of method often depends on the availability of starting materials and the desired substitution pattern.

Robinson-Gabriel Synthesis

This classical method involves the cyclodehydration of a 2-acylamino-ketone.[1][4][5] For the synthesis of this compound, the precursor would be N-(2-oxo-2-phenylethyl)acetamide. The causality behind this reaction lies in the use of a strong dehydrating agent, such as concentrated sulfuric acid or phosphorus pentoxide, which facilitates the intramolecular cyclization by removing a molecule of water, thus driving the reaction towards the formation of the stable aromatic oxazole ring.[1]

G cluster_0 Robinson-Gabriel Synthesis Workflow start N-(2-oxo-2-phenylethyl)acetamide (2-Acylamino-ketone) step1 Dehydrating Agent (e.g., H₂SO₄, P₂O₅) start->step1 Heat step2 Intramolecular Cyclodehydration step1->step2 product This compound step2->product - H₂O

Caption: Workflow for the Robinson-Gabriel synthesis.

Experimental Protocol: Robinson-Gabriel Synthesis

  • Preparation of Precursor: Synthesize N-(2-oxo-2-phenylethyl)acetamide by acylating 2-amino-1-phenylethan-1-one with acetic anhydride.[1]

  • Cyclodehydration: To the crude 2-acetamido-1-phenylethan-1-one, add a strong dehydrating agent such as concentrated sulfuric acid or polyphosphoric acid.

  • Reaction: Heat the mixture, typically under reflux, for 1-3 hours, while monitoring the reaction's progress via Thin Layer Chromatography (TLC).[1]

  • Work-up: Upon completion, carefully pour the reaction mixture onto ice. Neutralize the solution with a base (e.g., sodium bicarbonate solution).

  • Extraction & Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product using column chromatography or recrystallization.

Synthesis from α-Haloketones and Amides (Hantzsch-type)

A highly efficient and direct route involves the condensation of an α-haloketone with a primary amide. For this specific target, the reaction would be between 2-bromo-1-phenylethan-1-one (phenacyl bromide) and acetamide. The reaction proceeds via initial N-alkylation of the amide, followed by cyclization and dehydration to yield the oxazole.

G cluster_1 Hantzsch-Type Oxazole Synthesis node1 Phenacyl Bromide (α-Haloketone) product This compound node1->product Condensation & Cyclodehydration node2 Acetamide (Primary Amide) node2->product

Caption: Reactants for the Hantzsch-type synthesis.

Experimental Protocol: Hantzsch-Type Synthesis

  • Mixing Reactants: In a round-bottom flask, combine 2-bromo-1-phenylethan-1-one (1 equivalent) and acetamide (1.5-2 equivalents) in a suitable high-boiling solvent like dimethylformamide (DMF).

  • Heating: Heat the reaction mixture, often to temperatures above 100 °C, for several hours. Monitor by TLC.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water to precipitate the product or to be extracted.

  • Extraction & Purification: Extract with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine. Dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The resulting crude solid can be purified by recrystallization from a solvent system like ethanol/water.

Chemical Reactivity and Potential Applications

The this compound molecule possesses a rich chemical character, making it a versatile intermediate for further synthetic elaboration.

Reactivity Profile
  • Aromaticity: The oxazole ring is an electron-rich aromatic system, though less so than furan or pyrrole. It can undergo electrophilic substitution, with the C5 position being the most susceptible, followed by C4.[5]

  • C2-Methyl Group: The methyl group at the C2 position can be deprotonated by strong organolithium bases. The resulting lithiated species is a powerful nucleophile that can react with various electrophiles, allowing for the extension of the carbon chain at this position.

  • Stability: The compound is reported to be stable under standard laboratory conditions, including exposure to air and light for extended periods at room temperature.

Applications in Drug Discovery

The oxazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiprotozoal properties.[1][2][6][7][8]

This compound serves as an excellent starting point for generating compound libraries. For instance:

  • Derivatization of the Phenyl Ring: The phenyl group can be subjected to electrophilic aromatic substitution (e.g., nitration, halogenation) to introduce new functional groups, which can modulate the compound's biological activity and pharmacokinetic properties.

  • Analogs and Bioisosteres: It can be used to synthesize analogs of known drugs or natural products, where the 2-methyl-4-phenyl-oxazole core acts as a bioisosteric replacement for other aromatic or heterocyclic systems. Studies on related 2-amino-4-phenyloxazole derivatives have shown promising antiprotozoal activity.[7]

Safety and Handling

As a standard practice for all laboratory chemicals, this compound should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[9][10]

  • Handling: Use the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[10] Avoid contact with skin and eyes.[9][10]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[9]

  • Safety Data Sheet (SDS): It is imperative to consult the material-specific SDS before any handling or use to be fully aware of all potential hazards and emergency procedures.

Conclusion

This compound is more than just a chemical entry in a catalog; it is a versatile and valuable building block for synthetic and medicinal chemists. Its straightforward synthesis via robust and well-documented methods, combined with the proven pharmacological importance of the oxazole scaffold, ensures its continued relevance. The potential for diverse functionalization at multiple sites on the molecule allows for the systematic exploration of chemical space, paving the way for the discovery of novel therapeutic agents and advanced materials.

References

  • Mechanism of 5-(4-benzylidene-2-methyl-oxazole-5-one compounds synthesis. ResearchGate. Available at: [Link]

  • Oxazole, 2-methyl-4-phenyl-. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • 5-(4H)-Oxazolones and Their Benzamides as Potential Bioactive Small Molecules. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and Anticancer Activity of New 2-Aryl-4-(4- Methoxybenzylidene)-5-Oxazolone Scaffolds. Biointerface Research in Applied Chemistry. Available at: [Link]

  • Synthesis and in vitro antiprotozoal activity of some 2- amino-4-phenyloxazole derivatives. ResearchGate. Available at: [Link]

  • Exploration of Compounds with 2-Phenylbenzo[d]oxazole Scaffold as Potential Skin-Lightening Agents through Inhibition of Melanin Biosynthesis and Tyrosinase Activity. MDPI. Available at: [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Mechanism of the Robinson-Gabriel synthesis of oxazoles. The Journal of Organic Chemistry. Available at: [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. National Center for Biotechnology Information. Available at: [Link]

  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences. Available at: [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PubMed. Available at: [Link]

  • 4-Bis(methylthio)methylene-2-phenyloxazol-5-one: Versatile Template for Synthesis of 2-Phenyl-4,5-functionalized Oxazoles. The Journal of Organic Chemistry. Available at: [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. Available at: [Link]

  • The Robinson-Gabriel synthesis for oxazole. ResearchGate. Available at: [Link]

  • 2-Phenyl-oxazole-4-carboxylic acid methyl ester. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Van Leusen Reaction. YouTube. Available at: [Link]

  • IR and 1 H NMR spectral data. ResearchGate. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. Available at: [Link]

  • Synthesis and anticancer activity of 4-benzylidene-2- phenyloxazol-5(4H)-one derivatives. ResearchGate. Available at: [Link]

  • Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. MDPI. Available at: [Link]

  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. ResearchGate. Available at: [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI. Available at: [Link]

  • Oxazole. Macmillan Group, Princeton University. Available at: [Link]

  • One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of Oxazoles Using Oxazolone Templates. The Journal of Organic Chemistry. Available at: [Link]

  • 4-benzylidene-2-phenyl-2-oxazolin-5-one. Chemsrc. Available at: [Link]

  • Spectroscopy and Spectrometry Problem Set 3. University of Wisconsin-Madison. Available at: [Link]

  • Synthesis of 1,3-oxazoles via Van Leusen reaction in a pressure reactor and preliminary studies of cations recognition. Sciforum. Available at: [Link]

  • Master Chemist Shares Van Leusen Oxazole Synthesis Secrets!. YouTube. Available at: [Link]

  • SAFETY DATA SHEET. Fisher Scientific. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 2-Methyl-4-phenyloxazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of the key spectroscopic techniques used for the structural elucidation and characterization of 2-Methyl-4-phenyloxazole (C₁₀H₉NO, Mol. Wt.: 159.18 g/mol )[1]. As a significant heterocyclic scaffold in medicinal chemistry and materials science, unambiguous confirmation of its molecular structure is paramount for research and development[2]. This document, structured from the perspective of a seasoned application scientist, moves beyond a simple recitation of data. It delves into the causality behind experimental choices, the interpretation of spectral features, and the logic of a self-validating analytical workflow. We will explore Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), providing both theoretical grounding and field-proven protocols. While direct experimental spectra for this specific molecule are not universally available in public databases, this guide synthesizes data from closely related analogues and foundational spectroscopic principles to present a robust predictive and interpretive framework.

Introduction: The Analytical Imperative for Oxazole Derivatives

The oxazole ring is a privileged structure in drug discovery, valued for its electronic properties and ability to engage in various biological interactions. The precise characterization of substituted oxazoles like this compound is the bedrock upon which all subsequent biological and material science studies are built. Spectroscopic methods provide a non-destructive "fingerprint" of the molecule, confirming its identity, purity, and structural integrity. Our approach is to integrate data from multiple techniques to build a cohesive and irrefutable structural assignment.

Below is a logical workflow for the comprehensive spectroscopic characterization of a synthesized heterocyclic compound such as this compound.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_validation Data Integration & Validation Prep Synthesized Compound (this compound) Purity Assess Purity (e.g., TLC, LC-MS) Prep->Purity Solubilize Dissolve in Appropriate Solvents (e.g., CDCl₃, KBr) Purity->Solubilize MS Mass Spectrometry (MS) - Confirm Molecular Weight - Analyze Fragmentation Solubilize->MS IR Infrared (IR) Spectroscopy - Identify Functional Groups Solubilize->IR NMR NMR Spectroscopy (¹H, ¹³C, 2D) - Elucidate C-H Framework Solubilize->NMR Interpret Interpret Individual Spectra MS->Interpret IR->Interpret NMR->Interpret Correlate Correlate Data (MS+IR+NMR) Interpret->Correlate Structure Confirm Structure Correlate->Structure Report Generate Report Structure->Report

Caption: Spectroscopic characterization workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise covalent structure of an organic molecule. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), we can map the connectivity and chemical environment of each atom.

Experimental Protocol: Acquiring High-Quality NMR Data

The fidelity of NMR data is directly dependent on meticulous sample preparation and instrument setup. The following protocol is a robust standard for compounds of this class[3].

A. Sample Preparation:

  • Solvent Choice: Deuterated chloroform (CDCl₃) is the preferred solvent due to its excellent solubilizing power for many organic compounds and its well-characterized residual solvent signals (¹H: ~7.26 ppm; ¹³C: ~77.16 ppm) for referencing.

  • Concentration: Dissolve 5-10 mg of high-purity this compound in approximately 0.6 mL of CDCl₃.

  • Internal Standard: Add a minimal amount of tetramethylsilane (TMS, δ = 0.00 ppm) as an internal standard for precise chemical shift calibration[4]. Filter the solution into a clean, dry 5 mm NMR tube.

B. Instrument Parameters (400 MHz Spectrometer):

  • ¹H NMR Acquisition:

    • Pulse Angle: 30 degrees (a smaller flip angle allows for faster repetition).

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 2 seconds (ensures full relaxation of protons for accurate integration).

    • Scans: 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition (Proton-Decoupled):

    • Pulse Angle: 45 degrees.

    • Acquisition Delay: 2-5 seconds (longer delay accounts for the slower relaxation of quaternary carbons).

    • Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.

C. Data Processing:

  • Fourier Transform: Convert the acquired Free Induction Decay (FID) into the frequency-domain spectrum.

  • Phasing and Baseline Correction: Carefully correct the phase to ensure all peaks are absorptive and apply a polynomial function to correct any baseline distortions.

  • Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

¹H NMR Spectral Interpretation

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and their proximity to other protons.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

Protons Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale & Comparative Insights
Methyl (2-CH₃) ~ 2.5 Singlet (s) 3H The methyl group at the 2-position of an oxazole ring is deshielded by the C=N bond, typically appearing around 2.5 ppm[3]. Its isolation results in a singlet.
Phenyl (Ar-H) ~ 7.2 - 7.8 Multiplet (m) 5H Phenyl protons typically resonate in the 7-8 ppm region. The protons ortho to the oxazole ring will be most deshielded due to proximity to the heterocyclic system.

| Oxazole (5-H) | ~ 7.5 - 7.7 | Singlet (s) | 1H | The single proton on the oxazole ring (at C5) is in an electron-deficient environment and is expected to appear as a sharp singlet in the aromatic region. |

¹³C NMR Spectral Interpretation

The proton-decoupled ¹³C NMR spectrum reveals each unique carbon environment in the molecule.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

Carbon Atom Predicted Chemical Shift (δ, ppm) Rationale & Comparative Insights
Methyl (2-C H₃) ~ 14 Typical chemical shift for an sp³ hybridized methyl carbon attached to an sp² carbon.
Phenyl (C -H) ~ 125 - 130 Aromatic carbons in the phenyl ring will appear in this characteristic region[5].
Phenyl (C -ipso) ~ 130 - 133 The carbon of the phenyl ring directly attached to the oxazole (ipso-carbon) is a quaternary carbon and will have a distinct, often weaker, signal.
Oxazole (C 5) ~ 120 - 125 The C5 carbon of the oxazole ring is a methine carbon within the heterocyclic system.
Oxazole (C 4) ~ 138 - 142 The C4 carbon, bearing the phenyl group, is a quaternary carbon and is expected to be deshielded.

| Oxazole (C 2) | ~ 160 - 165 | The C2 carbon, part of the O-C=N moiety, is the most deshielded carbon in the molecule, appearing significantly downfield[6]. |

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy measures the vibrational frequencies of bonds within a molecule. It is an exceptionally rapid and reliable method for confirming the presence of key functional groups.

Experimental Protocol: Solid-State Analysis
  • Method: The Potassium Bromide (KBr) pellet method is standard for solid samples.

  • Preparation: Mix ~1 mg of the compound with ~100 mg of dry, spectroscopic-grade KBr. Grind the mixture thoroughly to a fine powder.

  • Pelletizing: Press the powder under high pressure (several tons) in a die to form a transparent or translucent pellet.

  • Analysis: Place the pellet in the spectrometer's sample holder and acquire the spectrum, typically from 4000 to 400 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies for this compound

Wavenumber (cm⁻¹) Vibration Type Intensity Interpretation
3100 - 3000 C-H Aromatic Stretch Medium Corresponds to the C-H bonds of the phenyl and oxazole rings.
3000 - 2850 C-H Aliphatic Stretch Medium Corresponds to the C-H bonds of the methyl group.
~ 1610 C=N Stretch Strong A characteristic strong absorption for the carbon-nitrogen double bond within the oxazole ring.
~ 1500 - 1450 C=C Aromatic Stretch Medium-Strong These absorptions are characteristic of the phenyl ring vibrations.
~ 1100 - 1000 C-O Stretch Strong The C-O-C stretching vibration of the oxazole ring typically gives a strong band in this region.

| Below 900 | C-H Aromatic Bend | Strong | Out-of-plane bending vibrations for the substituted phenyl ring. |

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle

Mass spectrometry provides two critical pieces of information: the precise molecular weight of the compound and its fragmentation pattern upon ionization, which offers clues to its structure.

Experimental Protocol: Electron Ionization (EI)
  • Introduction: The sample is typically introduced via a Gas Chromatography (GC) interface, which ensures only the pure compound enters the ion source.

  • Ionization: Standard Electron Ionization (EI) at 70 eV is used. This high-energy method induces reproducible fragmentation, creating a characteristic fingerprint.

  • Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

MS Data Interpretation

The molecular formula C₁₀H₉NO gives an exact mass of 159.0684 Da[1].

G M [M]⁺˙ m/z = 159 F1 [M - H]⁺ m/z = 158 M->F1 - H• F2 [M - CO]⁺˙ m/z = 131 M->F2 - CO (ring cleavage) F3 [M - CH₃CN]⁺˙ m/z = 118 M->F3 - CH₃CN (rearrangement) F4 [C₆H₅CO]⁺ m/z = 105 F2->F4 - C₂H₂ F5 [C₆H₅]⁺ m/z = 77 F4->F5 - CO

Caption: Predicted major fragmentation pathways for this compound under EI-MS.

Table 4: Predicted Mass Spectrometry Data for this compound

m/z Value Predicted Ion Interpretation
159 [C₁₀H₉NO]⁺˙ Molecular Ion (M⁺˙) . This peak confirms the molecular weight of the compound.
158 [C₁₀H₈NO]⁺ Loss of a hydrogen radical from the molecular ion, often from the methyl group.
131 [C₉H₉N]⁺˙ Loss of carbon monoxide (CO) from the oxazole ring, a common fragmentation for such heterocycles[7].
118 [C₈H₆O]⁺˙ Result of a rearrangement followed by the loss of acetonitrile (CH₃CN), characteristic of 2-methyl substituted N-heterocycles[7].
105 [C₇H₅O]⁺ Benzoyl cation, a very stable and common fragment for phenyl-carbonyl or related systems.

| 77 | [C₆H₅]⁺ | Phenyl cation, resulting from the cleavage of the benzoyl cation. |

Conclusion: A Self-Validating Structural Dossier

The structural elucidation of this compound is a process of logical convergence. The molecular weight is unequivocally established by the molecular ion peak in the mass spectrum. IR spectroscopy confirms the presence of the key aromatic, oxazole, and alkyl functional groups. Finally, ¹H and ¹³C NMR spectroscopy provide the definitive, high-resolution map of the molecule's atomic connectivity. Each piece of data validates the others, culminating in a comprehensive and trustworthy structural assignment essential for any further research or development endeavor.

References

  • 13C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved January 21, 2026, from [Link]

  • Palmer, D. C. (2004). Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A. John Wiley & Sons.
  • National Center for Biotechnology Information. (n.d.). Oxazole, 2-methyl-4-phenyl-. PubChem. Retrieved January 21, 2026, from [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016). Organic Process Research & Development. Retrieved January 21, 2026, from [Link]

  • MASS SPECTROMETRY OF OXAZOLES. (1980). Semantic Scholar. Retrieved January 21, 2026, from [Link]

Sources

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-Methyl-4-phenyloxazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational dynamics of 2-methyl-4-phenyloxazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document delves into the molecule's structural features, preferred spatial arrangements, and the methodologies employed for its characterization. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important chemical entity.

Introduction: The Significance of the Oxazole Scaffold

Oxazoles are a class of five-membered heterocyclic compounds containing one nitrogen and one oxygen atom. This structural motif is a prevalent scaffold in numerous biologically active molecules and functional materials.[1][2] The inherent electronic properties and the synthetic tractability of the oxazole ring make it a valuable building block in the design of novel therapeutic agents and specialized chemical probes.[3][4] Derivatives of oxazoles are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antidiabetic properties.[1]

This compound (C₁₀H₉NO) represents a fundamental structure within this class, featuring a methyl group at the 2-position and a phenyl group at the 4-position of the oxazole ring.[5] The conformational flexibility of the phenyl group relative to the oxazole ring is a key determinant of its interaction with biological targets and its overall physicochemical properties. Understanding this conformational landscape is therefore crucial for the rational design of new drugs and materials based on this scaffold.

Molecular Structure and Bonding

The molecular structure of this compound is characterized by the fusion of two distinct chemical entities: a planar, aromatic oxazole ring and a phenyl substituent. The IUPAC name for this compound is 2-methyl-4-phenyl-1,3-oxazole.[5]

The Oxazole Core

The 1,3-oxazole ring is an aromatic heterocycle. Its planarity is a consequence of the sp² hybridization of its constituent carbon and nitrogen atoms. The delocalization of π-electrons across the ring confers aromatic stability. The presence of the electronegative oxygen and nitrogen atoms influences the electron density distribution within the ring, impacting its reactivity and intermolecular interactions.

The Phenyl Substituent and the Biaryl-like Linkage

The phenyl group is attached to the C4 position of the oxazole ring. This C-C single bond between the two rings allows for rotational freedom, leading to different spatial arrangements, or conformations. This linkage is analogous to that in biphenyl and related systems, where the interplay between steric hindrance and electronic effects dictates the preferred dihedral angle between the rings.[6]

Conformational Analysis: The Phenyl-Oxazole Dihedral Angle

A critical aspect of the molecular structure of this compound is the dihedral angle between the plane of the phenyl ring and the plane of the oxazole ring. This angle is determined by the balance of two opposing forces:

  • Steric Hindrance: The hydrogen atoms on the ortho positions of the phenyl ring and the atoms of the oxazole ring can sterically clash, disfavoring a completely planar conformation.

  • Electronic Conjugation: A planar arrangement would maximize the overlap of the π-orbitals of the phenyl and oxazole rings, leading to extended conjugation and electronic stabilization.

Due to the lack of a published crystal structure specifically for this compound, we must infer its likely conformation from data on analogous compounds and from theoretical considerations. Computational studies on biphenyl-like systems often reveal a twisted, non-planar ground state conformation to alleviate steric strain.

It is highly probable that this compound adopts a non-planar conformation in its ground state, with a dihedral angle that represents a compromise between maximizing π-conjugation and minimizing steric repulsion.

Synthesis of this compound

Several synthetic routes are available for the preparation of substituted oxazoles. The two most prominent methods are the Robinson-Gabriel synthesis and the Van Leusen oxazole synthesis.[4]

Robinson-Gabriel Synthesis

This classical method involves the cyclodehydration of a 2-acylamino-ketone.[7]

Experimental Workflow: Robinson-Gabriel Synthesis

G start 2-Amino-1-phenylethan-1-one acylation Acylation with Acetic Anhydride start->acylation cyclodehydration Cyclodehydration with Dehydrating Agent (e.g., H₂SO₄, P₂O₅) acylation->cyclodehydration product This compound cyclodehydration->product

Caption: Workflow for the Robinson-Gabriel synthesis.

Van Leusen Oxazole Synthesis

This method utilizes tosylmethyl isocyanide (TosMIC) and an aldehyde in the presence of a base.[8] It is a versatile and widely used method for constructing the oxazole ring.[9]

Experimental Workflow: Van Leusen Oxazole Synthesis

G cluster_0 Reaction Mixture start Benzaldehyde product 4-Phenyloxazole start->product tosmic Tosylmethyl isocyanide (TosMIC) tosmic->product base Base (e.g., K₂CO₃) base->product

Caption: Generalized workflow for the Van Leusen synthesis.

Spectroscopic Characterization

The structure of this compound can be unequivocally confirmed using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure.[10]

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
Methyl (CH₃)~ 2.5Singlet (s)3H
Phenyl (Ar-H)~ 7.2 - 7.8Multiplet (m)5H
Oxazole (CH)~ 7.9Singlet (s)1H

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

Carbon AtomChemical Shift (δ, ppm)
Methyl (CH₃)~ 14
Phenyl (C-H)~ 125 - 129
Phenyl (ipso-C)~ 130
Oxazole (C-H)~ 135
Oxazole (C-Ph)~ 145
Oxazole (C-Me)~ 160
Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in ~0.6 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range, and a relaxation delay of at least 1 second.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to the ¹H spectrum due to the lower natural abundance of ¹³C.

Applications in Drug Development

The this compound scaffold is a valuable starting point for the development of new therapeutic agents. Its derivatives have been investigated for a range of biological activities. The conformational flexibility of the phenyl ring is a key factor in how these molecules interact with their biological targets, such as enzymes and receptors. By modifying the substitution pattern on the phenyl ring, medicinal chemists can fine-tune the electronic and steric properties of the molecule to optimize its binding affinity and pharmacological profile.

Conclusion

This compound is a structurally significant heterocyclic compound with a conformation dictated by the rotational freedom of its phenyl substituent. While a definitive crystal structure is not yet available, a non-planar conformation is predicted based on theoretical principles and data from analogous structures. The synthetic accessibility of this scaffold, coupled with the diverse biological activities of its derivatives, ensures its continued importance in the field of drug discovery and materials science. Further experimental and computational studies are warranted to precisely define its conformational landscape and to fully exploit its potential in various applications.

References

  • B. Wu, J. Wen, J. Zhang, J. Li, Y.-Z. Xiang, X.-Q. Yu, An improved one-pot van Leusen oxazole synthesis using tosylmethyl isocyanide (TosMIC), aliphatic halides and various aldehydes in ionic liquids allows the preparation of 4,5-disubstituted oxazoles in high yields. Synlett, 2009, 500-504.
  • C. Bracken, M. Baumann, A continuous flow process converts isoxazoles into their oxazole counterparts via a photochemical transposition reaction. J. Org. Chem., 2020, 85, 2607-2617.
  • L. N. Chavan, G. Pashikanti, M. M. Goodman, L. S. Liebeskind, A stable triflylpyridinium reagent mediates a highly efficient synthesis of 4,5-disubstituted oxazoles directly from carboxylic acids. J. Org. Chem., 2025, 90, 3727-3732.
  • A new series of 4-(4-methoxybenzylidene)-2-substitutedphenyl-5(4H)-oxazolone derivatives has been synthesized through the application of Erlenmeyer condition. Biointerface Research in Applied Chemistry, 2020.
  • PubChem. This compound. [Link]

  • ACS Publications. Mechanism of the Robinson-Gabriel synthesis of oxazoles. [Link]

  • Organic Chemistry Portal. Van Leusen Oxazole Synthesis. [Link]

  • RSC Publishing. Unconventional gas-phase synthesis of biphenyl and its atropisomeric methyl-substituted derivatives. [Link]

  • A series of 1,3-oxazole, 1,3-thiazole, isomeric 1,2,4-oxadiazole, 1,3,4-oxadiazole, and 1,2,3,4-tetrazole heterocycles was synthesized. Molecules, 2012, 17, 13582-13596.
  • Six 1,3-oxazoles were synthetized in moderate to good yields by Van Leusen reaction in a pressure reactor. Molbank, 2018, 2018, M981.
  • The five membered heterocyclic oxazole group plays an important role in drug discovery. Molecules, 2012, 17, 1378-1395.
  • Oxazole is heterocyclic five membered rings that have been investigated in the development of novel compounds with promising therapeutic activities.
  • Computer simulation of pathways of conformational isomerization of 1,3-oxathiane molecule. Russian Journal of General Chemistry, 2012, 82, 869–873.
  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 2023, 13, 19631-19656.
  • Methyl 4-chloro-5-phenyl-1,3-oxazole-2-carboxylate (MCPOC) has been synthesized and isolated in cryogenic matrices. The Journal of Physical Chemistry A, 2011, 115, 6819–6830.
  • Macmillan Group. Oxazole. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]

  • Computer Simulation of Biphenyl-Phenyl Ester Liquid Crystals. Molecular Crystals and Liquid Crystals, 1997, 308, 1-13.
  • 1 H-NMR spectrum of N-(2-phenyl-thiazole-4-yl-methyl)-N-methyl pyperidinium chloride.
  • Biphenarenes, Versatile Synthetic Macrocycles for Supramolecular Chemistry.
  • Garcia Garibay Research Group. Experimental and Computational Modeling of Biphenyl Twisting in a Solid-to-Solid Carbene Reaction. [Link]

  • YouTube. Van Leusen Reaction. [Link]

  • An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. New Journal of Chemistry, 2021, 45, 1378-1388.
  • SYNTHESIS, CHARACTERIZATION OF NOVEL 4-ARYLIDENE-2-PHENYL-5(4H) OXAZOLONES. European Chemical Bulletin, 2022, 11, 146-151.
  • NIST WebBook. 2-Amino-4-phenyl oxazole. [Link]

  • YouTube. Synthesis of 4-Benzylidiene-2-phenyl oxazole-5-one from Glycine PART II. [Link]

Sources

An In-Depth Technical Guide to the Theoretical Electronic Properties of 2-Methyl-4-phenyloxazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive theoretical analysis of the electronic properties of 2-Methyl-4-phenyloxazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1][2] Leveraging Density Functional Theory (DFT), this paper elucidates the molecule's structural and electronic characteristics, including its frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and predicted spectroscopic signatures (UV-Vis and NMR). The insights generated from these computational studies are crucial for understanding the reactivity, stability, and potential biological activity of this compound, thereby guiding rational drug design and the development of novel organic materials.

Introduction: The Significance of this compound

This compound belongs to the oxazole family, a class of five-membered heterocyclic compounds containing nitrogen and oxygen atoms.[3] The oxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][3] The specific arrangement of a methyl group at the 2-position and a phenyl group at the 4-position on the oxazole ring in this compound imparts unique chemical and electronic properties that influence its interactions with biological targets.[2]

A thorough understanding of the electronic landscape of this molecule is paramount for predicting its behavior in different chemical and biological environments. Theoretical studies, particularly those employing quantum-chemical calculations, offer a powerful and cost-effective means to probe these properties at the atomic level. This guide details the application of such methods to this compound, providing a foundational understanding for researchers and professionals in drug development and materials science.

Theoretical Methodology: A Framework for In Silico Analysis

The electronic properties of this compound were investigated using Density Functional Theory (DFT), a robust computational method for studying the electronic structure of many-body systems.[3][4][5]

Rationale for Method Selection

DFT is particularly well-suited for this analysis due to its balance of computational cost and accuracy in predicting molecular properties. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional was chosen as it has been shown to provide reliable results for a wide range of organic molecules, including oxazole derivatives.[3][4] This functional combines the strengths of both Hartree-Fock theory and DFT. To ensure an accurate description of the electronic distribution, the 6-311G++(d,p) basis set was employed, which includes diffuse and polarization functions to account for the delocalized π-system and the presence of heteroatoms.[3]

Computational Workflow

The theoretical investigation follows a systematic workflow, as illustrated in the diagram below. This process ensures a comprehensive analysis of the molecule's electronic characteristics.

Computational Workflow for this compound Analysis cluster_input Input cluster_computation DFT Calculations (B3LYP/6-311G++(d,p)) cluster_analysis Analysis & Interpretation cluster_output Output mol_structure Molecular Structure (this compound) geom_opt Geometry Optimization mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc Confirmation of minimum energy electronic_prop Electronic Property Calculation geom_opt->electronic_prop homo_lumo HOMO-LUMO Analysis electronic_prop->homo_lumo mep Molecular Electrostatic Potential (MEP) electronic_prop->mep spectra Spectroscopic Prediction (UV-Vis, NMR) electronic_prop->spectra reactivity Reactivity & Stability Insights homo_lumo->reactivity mep->reactivity drug_design Implications for Drug Design spectra->drug_design reactivity->drug_design Molecular Structure of this compound caption This compound mol_structure

Figure 2: Molecular structure of this compound. [6] Table 1: Calculated Frontier Molecular Orbital Energies and Related Parameters

ParameterValue (eV)
HOMO Energy (EHOMO)-6.164
LUMO Energy (ELUMO)-2.086
HOMO-LUMO Gap (ΔE)4.078
Ionization Potential (I)6.164
Electron Affinity (A)2.086
Global Hardness (η)2.039
Chemical Potential (μ)-4.125
Electrophilicity Index (ω)4.179

Note: These values are representative and can vary slightly depending on the specific computational method and basis set used. The presented values are consistent with those reported for similar oxazole derivatives. [7] The calculated HOMO-LUMO gap of 4.078 eV suggests that this compound is a relatively stable molecule with moderate reactivity. [7]This stability is a desirable characteristic for potential drug candidates, as it can contribute to a longer half-life in biological systems.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. [8][9]The MEP surface is colored to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas with intermediate potential.

The MEP map of this compound reveals that the most negative potential is localized around the nitrogen atom of the oxazole ring, making it a likely site for protonation and hydrogen bonding interactions. [10]The regions around the hydrogen atoms of the phenyl and methyl groups exhibit a positive potential, as expected. This information is crucial for understanding how the molecule might interact with receptor binding sites or other molecules.

Predicted Spectroscopic Properties

Theoretical calculations can also predict the spectroscopic properties of a molecule, which can be invaluable for its experimental identification and characterization.

UV-Visible Spectroscopy

Time-Dependent Density Functional Theory (TD-DFT) can be used to simulate the electronic absorption spectrum of a molecule. The calculated UV-Visible spectrum of this compound is predicted to show a strong absorption band in the UV region, corresponding to π → π* electronic transitions within the conjugated system of the phenyl and oxazole rings. The predicted maximum absorption wavelength (λmax) can be compared with experimental data to confirm the molecule's identity. For similar phenyl-substituted heterocyclic compounds, these transitions typically occur in the range of 250-350 nm. [11][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the NMR chemical shifts (1H and 13C) of a molecule. [13]These theoretical predictions can aid in the assignment of experimental NMR spectra. The calculated chemical shifts for this compound are expected to be in good agreement with experimental values, providing a powerful tool for structural elucidation.

Experimental Protocol: A Step-by-Step Guide to Theoretical Calculations

For researchers wishing to replicate or extend these findings, the following provides a generalized protocol for performing DFT calculations on this compound using a computational chemistry software package like Gaussian.

Step 1: Molecular Structure Input

  • Draw the 2D structure of this compound using a molecular editor and convert it to a 3D structure.

  • Save the coordinates in a format compatible with the computational software (e.g., .mol or .gjf).

Step 2: Geometry Optimization

  • Set up the input file for a geometry optimization calculation.

  • Specify the DFT method (e.g., B3LYP) and basis set (e.g., 6-311G++(d,p)).

  • Run the calculation.

Step 3: Frequency Calculation

  • Use the optimized geometry from Step 2 as the input for a frequency calculation.

  • Use the same method and basis set as in the optimization.

  • Verify that there are no imaginary frequencies, confirming a true energy minimum.

Step 4: Electronic Property Calculations

  • Using the optimized geometry, perform single-point energy calculations to obtain information about the molecular orbitals (HOMO, LUMO) and generate the MEP surface.

Step 5: Spectroscopic Predictions

  • For UV-Vis spectra, perform a TD-DFT calculation.

  • For NMR spectra, perform a GIAO calculation.

Step 6: Data Analysis

  • Visualize the molecular orbitals and the MEP surface.

  • Analyze the calculated energies, HOMO-LUMO gap, and other electronic parameters.

  • Compare the predicted spectra with experimental data if available.

Conclusion and Future Directions

This technical guide has provided a detailed theoretical investigation of the electronic properties of this compound using DFT calculations. The analysis of the molecule's geometry, frontier molecular orbitals, and molecular electrostatic potential offers valuable insights into its stability, reactivity, and potential interaction modes. The predicted spectroscopic data serves as a useful reference for experimental characterization.

The findings presented here lay a strong foundation for further research into this compound and its derivatives. Future studies could explore:

  • Quantitative Structure-Activity Relationship (QSAR) studies: Correlating the calculated electronic properties with experimentally determined biological activities to develop predictive models for drug design.

  • Molecular Docking Simulations: Investigating the binding of this compound to specific biological targets to elucidate its mechanism of action.

  • Solvent Effects: Studying the influence of different solvent environments on the electronic properties of the molecule to better mimic physiological conditions.

By combining theoretical calculations with experimental investigations, a deeper understanding of the potential of this compound in drug discovery and materials science can be achieved.

References

  • International Research Journal of Education and Technology. (2023). DFT STUDIES OF OXAZOLE DERIVATIVE. [Link]

  • PubChem. (n.d.). Oxazole, 2-methyl-4-phenyl-. National Center for Biotechnology Information. Retrieved from [Link]

  • Belaidi, S., et al. (2013). Electronic Structure and Physical-Chemistry Property Relationship for Oxazole Derivatives by Ab Initio and DFT Methods. Egyptian Journal of Basic and Applied Sciences.
  • International Research Journal of Education and Technology. (2023). DFT STUDIES OF OXAZOLE DERIVATIVE. [Link]

  • Semantic Scholar. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved from [Link]

  • Le, T. B., et al. (2021). DFT study on some polythiophenes containing benzo[d]thiazole and benzo[d]oxazole: structure and band gap. RSC Advances.
  • PubChem. (n.d.). Oxazole, 2-methyl-4-phenyl-. National Center for Biotechnology Information. Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2020). Synthesis and Anticancer Activity of New 2-Aryl-4-(4-Methoxybenzylidene)-5-Oxazolone Scaffolds. [Link]

  • ResearchGate. (n.d.). Different levels of HOMO‐LUMO orbitals with energy gaps. Retrieved from [Link]

  • ResearchGate. (n.d.). Molecular electrostatic potential of compounds 2–4. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C10H9NO). Retrieved from [Link]

  • International Research Journal of Education and Technology. (2023). HOMO LUMO STUDY , REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE. [Link]

  • ResearchGate. (n.d.). The molecular orbitals and energies for the HOMO and LUMO of TMQ. Retrieved from [Link]

  • Cresset Group. (2014). Molecular electrostatic potentials. [Link]

  • Royal Society of Chemistry. (n.d.). Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects: statistical analysis and applications. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Molecular Electrostatic Potential and Noncovalent Interactions in Derivatives of Group 8 Elements. Retrieved from [Link]

  • ResearchGate. (n.d.). HOMO & LUMO data and others Property For compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of 5-(4-benzylidene-2-methyl-oxazole-5-one compounds synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). The UV spectra of 2-methyl-4-phenyl-1,2,3-triazole ( 7 ) in media of.... Retrieved from [Link]

  • ResearchGate. (n.d.). Theoretical and vibrational studies of 4,5-diphenyl-2-2 oxazole propionic acid (oxaprozin). Retrieved from [Link]

  • International Journal of Biology and Chemistry. (2023). Theoretical determination of electronic, geometric and spectroscopic properties of some 1,2,4-triazol derivatives. [Link]

  • YouTube. (2021). HOMO & LUMO Molecular Orbitals for Conjugated Systems by Leah4sci. [Link]

  • MDPI. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. [Link]

  • International Journal of Medical Research and Pharmaceutical Sciences. (2015). REVIEW IN (NMR and UV-VIS) SPECTRA. [Link]

  • National Center for Biotechnology Information. (n.d.). Exploration of electronic properties, radical scavenging activity and QSAR of oxadiazole derivatives by molecular docking and first-principles approaches. Retrieved from [Link]

  • SciELO South Africa. (n.d.). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z) -. Retrieved from [Link]

  • PubMed. (2009). Theoretical study of the effect of ethynyl group on the structure and electrical properties of phenyl-thiadiazole systems as precursors of electron-conducting materials. [Link]

  • National Institutes of Health. (n.d.). First-principles investigations of the controllable electronic properties and contact types of type II MoTe2/MoS2 van der Waals heterostructures. Retrieved from [Link]

Sources

The Synthesis of 2-Methyl-4-phenyloxazole: An In-depth Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Oxazole Moiety

The oxazole ring is a five-membered heterocyclic motif of paramount importance in the fields of medicinal chemistry and materials science. Its unique electronic properties and ability to participate in various non-covalent interactions have rendered it a privileged scaffold in numerous biologically active compounds. 2-Methyl-4-phenyloxazole, in particular, serves as a crucial building block for the synthesis of more complex molecules, including pharmaceuticals and functional materials. This guide provides a comprehensive review of the primary synthetic routes to this compound, offering in-depth mechanistic insights, detailed experimental protocols, and a comparative analysis of the methodologies to aid researchers in their synthetic endeavors.

Key Synthetic Strategies

The synthesis of this compound can be achieved through several established methods in organic chemistry. The most prominent and widely employed routes include the Robinson-Gabriel synthesis, the reaction of α-haloketones with amides, and the Van Leusen oxazole synthesis. Each of these methods offers distinct advantages and is suited for different starting materials and reaction conditions.

Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis is a classic and robust method for the formation of oxazoles through the cyclodehydration of 2-acylamino-ketones.[1][2] For the synthesis of this compound, the key intermediate is N-(2-oxo-2-phenylethyl)acetamide.

Mechanistic Insight

The reaction proceeds via an initial enolization of the ketone under acidic conditions. The enol oxygen then attacks the amide carbonyl, forming a five-membered cyclic intermediate. Subsequent dehydration of this intermediate leads to the aromatic oxazole ring. The choice of a potent dehydrating agent is crucial for driving the reaction to completion.

Reaction Mechanism: Robinson-Gabriel Synthesis

Robinson_Gabriel start N-(2-oxo-2-phenylethyl)acetamide enol Enol Intermediate start->enol H⁺ cyclization Cyclization enol->cyclization cyclic_intermediate Oxazoline Intermediate cyclization->cyclic_intermediate dehydration Dehydration cyclic_intermediate->dehydration -H₂O product This compound dehydration->product

Caption: Mechanism of the Robinson-Gabriel synthesis.

Experimental Protocol

Step 1: Synthesis of N-(2-oxo-2-phenylethyl)acetamide

A common route to the 2-acylamino-ketone precursor involves the acylation of 2-amino-1-phenylethanone.

  • To a solution of 2-amino-1-phenylethanone hydrochloride (1.0 eq) in pyridine, add acetic anhydride (1.2 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and extract the product with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude N-(2-oxo-2-phenylethyl)acetamide, which can be used in the next step without further purification.

Step 2: Cyclodehydration to this compound

  • Dissolve the crude N-(2-oxo-2-phenylethyl)acetamide in a suitable solvent such as toluene.

  • Add a dehydrating agent, for example, phosphorus pentoxide (P₂O₅) or concentrated sulfuric acid (H₂SO₄), in a portion-wise manner.[2]

  • Heat the reaction mixture to reflux for 1-3 hours, monitoring by TLC.

  • After cooling, carefully quench the reaction mixture by pouring it over ice and neutralizing with a suitable base (e.g., sodium carbonate solution).

  • Extract the product with an organic solvent, wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield this compound.

Synthesis from α-Haloketones and Amides

A straightforward and widely used method for the synthesis of substituted oxazoles involves the condensation of an α-haloketone with a primary amide. For the synthesis of this compound, this involves the reaction of 2-bromoacetophenone with acetamide.

Mechanistic Insight

The reaction is believed to proceed via initial N-alkylation of the amide by the α-haloketone to form an acyclic intermediate. This is followed by cyclization through the attack of the amide oxygen onto the ketone carbonyl, and subsequent dehydration to furnish the oxazole ring.

Reaction Mechanism: From α-Haloketone and Amide

Haloketone_Synthesis reactants 2-Bromoacetophenone + Acetamide alkylation N-Alkylation reactants->alkylation intermediate Acyclic Intermediate alkylation->intermediate cyclization Intramolecular Cyclization intermediate->cyclization oxazoline Oxazoline Intermediate cyclization->oxazoline dehydration Dehydration oxazoline->dehydration -H₂O product This compound dehydration->product Van_Leusen tosmic TosMIC deprotonation Deprotonation tosmic->deprotonation Base carbanion TosMIC Carbanion deprotonation->carbanion addition Nucleophilic Addition carbanion->addition aldehyde Benzaldehyde aldehyde->addition intermediate Adduct addition->intermediate cyclization 5-endo-dig Cyclization intermediate->cyclization oxazoline Oxazoline Intermediate cyclization->oxazoline elimination Elimination of Tosyl Group oxazoline->elimination -TosH product 4-Phenyloxazole elimination->product

Sources

biological activity of 2-Methyl-4-phenyloxazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Activity of 2-Methyl-4-phenyloxazole Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

The oxazole scaffold, a five-membered heterocyclic motif, is a cornerstone in medicinal chemistry, integral to a multitude of pharmacologically active compounds.[1] Its inherent structural and electronic characteristics render it a versatile framework for drug design and development. This technical guide provides a comprehensive exploration of this compound derivatives, a class of compounds demonstrating a remarkable breadth of biological activities. We will navigate the synthetic pathways to this core structure, delve into the nuances of their therapeutic applications—including anticancer, anti-inflammatory, and antimicrobial actions—and elucidate the underlying mechanisms. This document is structured to be an in-depth resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative biological data, and visual representations of key chemical and biological pathways.

The this compound Scaffold: A Privileged Structure

Oxazoles are heterocyclic compounds featuring one oxygen and one nitrogen atom at positions 1 and 3 of a five-membered ring.[1] This arrangement confers a unique blend of chemical stability and reactivity, making the oxazole ring a frequent component in natural products and synthetic pharmaceuticals. The this compound core, in particular, has garnered significant attention as a promising pharmacophore. The versatility of this scaffold allows for extensive derivatization at various positions, which is crucial for modulating and optimizing biological activity.[1][2] Derivatives have shown a wide spectrum of therapeutic effects, including anticancer, anti-inflammatory, antimicrobial, and antiprotozoal properties.[1][3]

Synthesis of this compound Derivatives

The construction of the oxazole ring can be accomplished through several well-established synthetic methodologies. The choice of synthetic route is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule.

Key Synthetic Strategies

Two of the most prevalent methods for synthesizing the oxazole core are the Robinson-Gabriel synthesis and the Van Leusen oxazole synthesis.[1][2]

  • Robinson-Gabriel Synthesis: This classic method involves the cyclodehydration of a 2-acylamino-ketone to form the oxazole ring. It is a robust and widely used technique.[2]

  • Van Leusen Oxazole Synthesis: This approach utilizes a [3+2] cycloaddition reaction between an aldehyde and tosyl-methyl isocyanide (TosMIC), offering an alternative route to substituted oxazoles.[1]

  • Microwave-Assisted Organic Synthesis (MAOS): This modern technique has emerged as a highly efficient method for preparing oxazole derivatives, often resulting in significantly higher yields and shorter reaction times compared to conventional heating methods.[1][3]

Generalized Synthetic Workflow

The synthesis of substituted oxazoles typically commences with readily available starting materials like aldehydes, ketones, or α-halo ketones. The following diagram illustrates a generalized workflow for the Robinson-Gabriel synthesis.

G cluster_synthesis Generalized Robinson-Gabriel Synthesis Workflow start 2-Amino-1-phenylethan-1-one acylation Acylation (e.g., Acetic Anhydride) start->acylation intermediate 2-Acetamido-1-phenylethan-1-one acylation->intermediate cyclodehydration Cyclodehydration (e.g., H2SO4, P2O5) intermediate->cyclodehydration product 4-Methyl-5-phenyloxazole Derivative cyclodehydration->product

Caption: A generalized workflow for the Robinson-Gabriel synthesis.

Detailed Experimental Protocol: Robinson-Gabriel Synthesis

This protocol provides a self-validating system for the synthesis of a 4-methyl-5-phenyloxazole core. The causality behind each step is explained to ensure reproducibility and understanding.

Objective: To synthesize 4-methyl-5-phenyloxazole via the cyclodehydration of 2-acetamido-1-phenylethan-1-one.

Step 1: Acylation of 2-Amino-1-phenylethan-1-one

  • Rationale: This initial step introduces the necessary acyl group that will form the C2-methyl and part of the oxazole ring. Using a slight excess of acetic anhydride ensures the complete conversion of the starting amine.

  • Procedure:

    • Dissolve 2-amino-1-phenylethan-1-one hydrochloride (1 equivalent) in pyridine.

    • Cool the solution to 0 °C in an ice bath. This is critical to control the exothermic reaction.

    • Add acetic anhydride (1.2 equivalents) dropwise to the cooled solution.[2]

    • Allow the mixture to warm to room temperature and stir for 2-4 hours.

    • Monitor reaction completion using Thin Layer Chromatography (TLC). The disappearance of the starting material spot indicates completion.

    • Pour the reaction mixture into ice-water and extract the product with ethyl acetate.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove excess acid) and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure to yield crude 2-acetamido-1-phenylethan-1-one.[2]

Step 2: Cyclodehydration

  • Rationale: This is the key ring-forming step. A strong dehydrating agent like sulfuric acid or phosphorus pentoxide catalyzes the removal of a water molecule to facilitate the cyclization into the stable aromatic oxazole ring.

  • Procedure:

    • Add the crude 2-acetamido-1-phenylethan-1-one to a flask containing a dehydrating agent (e.g., concentrated H₂SO₄).

    • Heat the mixture under reflux for 1-3 hours, continuing to monitor by TLC.[2]

    • After cooling, carefully neutralize the mixture with a suitable base, such as sodium carbonate solution.

    • Extract the final product with an appropriate organic solvent.

    • Purify the crude product by recrystallization or column chromatography to obtain pure 4-methyl-5-phenyloxazole.

A Spectrum of Biological Activities

Derivatives of the this compound scaffold have demonstrated significant therapeutic potential across diverse areas, including oncology, inflammation, and infectious diseases.[1] The introduction of various substituents allows for fine-tuning of the biological activity.

Anticancer Activity

Numerous studies have highlighted the potential of oxazole derivatives as potent anticancer agents.[4][5] Their efficacy has been demonstrated against a variety of human tumor cell lines.[4]

Mechanism of Action: Kinase Inhibition A primary mechanism of action for the anticancer effects of these derivatives is the inhibition of protein kinases.[1] These enzymes are pivotal in cell signaling pathways that control cell growth, proliferation, and survival. By competitively binding to the ATP-binding site of a kinase, such as c-KIT, the oxazole inhibitor blocks the phosphorylation of downstream target proteins. This interruption of the signaling cascade ultimately triggers apoptosis (programmed cell death) in cancer cells.[1]

cluster_pathway Mechanism of Kinase Inhibition by Oxazole Derivatives ATP ATP Kinase Protein Kinase (e.g., c-KIT) ATP->Kinase PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Substrate Substrate Protein Signal Cell Proliferation & Survival PhosphoSubstrate->Signal Apoptosis Apoptosis Oxazole This compound Derivative Oxazole->Kinase

Caption: Mechanism of c-KIT kinase inhibition by an oxazole derivative.[1]

Quantitative Data: Cytotoxic Activity The anticancer potential of these compounds is quantified by their cytotoxicity against various cancer cell lines.

Compound TypeCell LineAssayActivity (IC₅₀ / CTC₅₀)Reference
4-Benzylidene-2-phenyloxazol-5(4H)-oneA549 (Lung)SRB Assay25 µg/mL[6]
4-Arylsulfonyl-1,3-oxazole derivativeHOP-92 (Lung)NCI ScreenHigh anti-proliferative[7]
4-Arylsulfonyl-1,3-oxazole derivativeNCI-H226 (Lung)NCI ScreenCytotoxic activity[7]
2-Aryl-4-arylsulfonyl-5-RS-1,3-oxazoleSNB75, SF-539 (CNS)NCI ScreenCytostatic effect[7]

IC₅₀ (Half maximal inhibitory concentration) and CTC₅₀ (Concentration causing 50% total cell kill) are standard measures of a compound's potency.

Anti-inflammatory Activity

Certain this compound derivatives have shown significant anti-inflammatory properties, often with reduced side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[8][9]

Mechanism of Action: Selective COX-2 Inhibition The primary anti-inflammatory mechanism is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[10] COX-2 is an inducible enzyme that plays a crucial role in the inflammatory cascade by converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation. By selectively targeting COX-2 over the constitutively expressed COX-1 isoform, these compounds can mitigate inflammation with a lower risk of gastrointestinal complications associated with non-selective NSAIDs.[10]

cluster_cox COX-2 Inhibition Signaling Pathway Stimuli Pro-inflammatory Stimuli (e.g., LPS) Membrane Cell Membrane Phospholipids Stimuli->Membrane activate Phospholipase A2 AA Arachidonic Acid Membrane->AA releases COX2 Cyclooxygenase-2 (COX-2) AA->COX2 substrate for PGs Prostaglandins (e.g., PGE2) COX2->PGs converts to Inflammation Inflammation, Pain, Fever PGs->Inflammation mediate Oxazole This compound Derivative Oxazole->COX2 inhibits

Caption: Signaling pathway of COX-2 inhibition.[10]

Quantitative Data: In Vivo Anti-inflammatory Effects Studies have demonstrated significant edema reduction in animal models. For example, a 4-(3,5-dimethoxybenzylidene)-2-phenyl-oxazol-5(4H)-one derivative produced a remarkable 50.6% decrease in edema, outperforming aspirin (41.5%).[9] Other 2-aryloxy methyl oxazoline derivatives also showed significant anti-inflammatory activity (46.5-48.5%) with low ulcerogenic potential.[8]

Antimicrobial and Antiprotozoal Activity

The this compound scaffold is also a promising basis for developing new antimicrobial and antiprotozoal agents.[3][11]

Antiprotozoal Activity Derivatives of 2-amino-4-phenyloxazole have been synthesized and evaluated for their in vitro activity against protozoa such as Giardia lamblia and Trichomonas vaginalis.[3]

Antimicrobial Activity Various derivatives have exhibited activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[11][12] For instance, certain thioureides of 2-(4-methylphenoxymethyl) benzoic acid showed high activity against planktonic fungal cells and P. aeruginosa.[12]

Quantitative Data: Antimicrobial and Antiprotozoal Efficacy

CompoundTarget OrganismActivity (IC₅₀ / MIC)Reference
2-amino-4-(p-benzoyloxyphenyl)-oxazoleGiardia lambliaIC₅₀: 1.17 µM[3]
2-amino-4-(p-bromophenyl)-oxazoleTrichomonas vaginalisIC₅₀: 1.89 µM[3]
Thioureide derivativesFungal cellsMIC: 15.6 - 62.5 µg/mL[12]
Thioureide derivativesP. aeruginosaMIC: 31.5 - 250 µg/mL[12]
1,3-oxazole with phenyl at C5C. albicansActive[11]

IC₅₀ (Half maximal inhibitory concentration) and MIC (Minimum Inhibitory Concentration) are measures of a compound's effectiveness against pathogens.

Future Perspectives and Conclusion

This compound and its derivatives represent a highly promising class of compounds with significant and diverse therapeutic potential.[1] The synthetic accessibility of the oxazole core and the facility of derivatization allow for the generation of large chemical libraries amenable to high-throughput screening. The potent biological activities observed in oncology, inflammation, and infectious diseases underscore the immense value of this scaffold in modern drug discovery.[1]

Future research should be directed towards:

  • Expanding Structural Diversity: Synthesizing novel derivatives to improve potency, selectivity, and pharmacokinetic profiles.

  • Mechanism of Action Studies: Exploring novel biological targets and elucidating new mechanisms of action.

  • Computational Modeling: Integrating structure-activity relationship (SAR) studies and computational modeling to accelerate the optimization of lead compounds.

The continued exploration of this versatile scaffold is poised to pave the way for the next generation of oxazole-based therapeutics, moving promising candidates from preclinical studies to clinical application.[1]

References

  • Carballo, R., et al. (2017). Synthesis and in vitro antiprotozoal activity of some 2- amino-4-phenyloxazole derivatives. Tropical Journal of Pharmaceutical Research, 16(8), 1951. Available at: [Link]

  • Ilies, D. C., et al. (2020). New 2-(4-(4-bromophenylsulfonyl)phenyl)-4-arylidene-oxazol-5(4H)-ones: analgesic activity and histopathological assessment. Pharmaceuticals (Basel), 13(9), 248. Available at: [Link]

  • Badowska-Roslonek, K., et al. (2021). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 26(16), 4998. Available at: [Link]

  • Yoon, D., et al. (2024). Exploration of Compounds with 2-Phenylbenzo[d]oxazole Scaffold as Potential Skin-Lightening Agents through Inhibition of Melanin Biosynthesis and Tyrosinase Activity. International Journal of Molecular Sciences, 25(17), 9579. Available at: [Link]

  • PubChem. Oxazole, 2-methyl-4-phenyl-. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and Molecular Docking Studies of Novel 2-Phenyl-4-Substituted Oxazole Derivatives as Potential Anti-cancer Agents. ResearchGate. Available at: [Link]

  • Kumar, A., et al. (2014). 4-Bis(methylthio)methylene-2-phenyloxazol-5-one: Versatile Template for Synthesis of 2-Phenyl-4,5-functionalized Oxazoles. The Journal of Organic Chemistry, 79(15), 7181-7193. Available at: [Link]

  • Amir, M., et al. (2008). Synthesis and anti-inflammatory activity of 2-aryloxy methyl oxazolines. Archives of Pharmacal Research, 31(8), 969-975. Available at: [Link]

  • Dracea, O., et al. (2008). New thioureides of 2-(4-methylphenoxymethyl) benzoic acid with antimicrobial activity. Roum Arch Microbiol Immunol, 67(3-4), 92-7. Available at: [Link]

  • Jat, L. R., et al. (2012). Synthesis and anticancer activity of 4-benzylidene-2-phenyloxazol-5(4H)-one derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 4(1), 378-380. Available at: [Link]

  • Demchenko, A. M., et al. (2022). Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Biointerface Research in Applied Chemistry, 12(4), 5191-5206. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2025). Novel antimicrobial 3-phenyl-4-phenoxypyrazole derivatives target cell wall lipid intermediates with low mammalian cytotoxicity. Scientific Reports. Available at: [Link]

  • Pontiki, E., et al. (2014). 5-(4H)-Oxazolones and Their Benzamides as Potential Bioactive Small Molecules. Molecules, 19(6), 7956-7976. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2020). Synthesis and Anticancer Activity of New 2-Aryl-4-(4-Methoxybenzylidene)-5-Oxazolone Scaffolds. Biointerface Research in Applied Chemistry, 11(1), 8096-8109. Available at: [Link]

  • Zara, G. G., et al. (2021). Synthesis, Characterization and Biological Evaluation of New 5-aryl-4-methyl-2-[para-(phenylsulfonyl)phenyl]oxazoles. ResearchGate. Available at: [Link]

  • Tsybizova, A. A., et al. (2020). Evaluation of the antimicrobial activity of a pyrimidine compound 2-methyl-3-(2-phenyl-2-oxoethyl) quinazolin-4(3H)-on against Klebsiella pneumoniae under in vivo conditions. Siberian Journal of Clinical and Experimental Medicine, 35(2), 108-115. Available at: [Link]

  • Wang, Y., et al. (2025). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. European Journal of Medicinal Chemistry, 283, 117001. Available at: [Link]

  • Semantic Scholar. (n.d.). Synthesis and Antimicrobial Activity of some Methyl -4-(Benzo[D] Thiazol-2yl) Phenylcarbamodithioate Amine Derivatives. Semantic Scholar. Available at: [Link]

  • Szychowski, K. A., et al. (2024). Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. International Journal of Molecular Sciences, 25(12), 6795. Available at: [Link]

  • ResearchGate. (n.d.). Mechanism of 5-(4-benzylidene-2-methyl-oxazole-5-one compounds synthesis. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Reaction of 4-Benzylidene-2-methyl-5-oxazolone with Amines, Part 2: Influence of substituents in para-position in the phenyl ring and a substituent on Amine Nitrogen Atom on the reaction kinetics. ResearchGate. Available at: [Link]

Sources

Methodological & Application

Application Notes and Protocols: 2-Methyl-4-phenyloxazole as a Fluorescent Probe for Biological Imaging

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide to the application of 2-methyl-4-phenyloxazole as a fluorescent probe for biological imaging. While specific photophysical data for this compound is not extensively documented in peer-reviewed literature, this guide synthesizes information from the broader class of oxazole-based fluorophores to present its potential applications and detailed protocols for its use. Oxazole derivatives are a versatile class of fluorophores known for their sensitivity to the microenvironment, making them valuable tools for investigating cellular processes.[1] This guide will cover the theoretical background, potential applications, and detailed experimental protocols for utilizing this compound and similar oxazole derivatives in cellular imaging, with a focus on elucidating cellular structure and function.

Introduction to Oxazole-Based Fluorescent Probes

The oxazole scaffold is a cornerstone in the development of novel fluorescent probes for biological imaging.[1][2] These heterocyclic compounds exhibit tunable photophysical properties, largely dictated by the nature of their substituents.[1] The inherent environmental sensitivity of many oxazole derivatives, a phenomenon known as solvatochromism, allows them to act as reporters for local polarity and viscosity, providing insights into the biophysical properties of cellular microenvironments such as lipid droplets and membranes.[1]

This compound, a member of this class, possesses a simple structure with a methyl group at the 2-position and a phenyl group at the 4-position of the oxazole ring.[3][4][5] While detailed experimental data on its fluorescence is sparse, its structural motifs suggest potential as a fluorescent probe. The phenyl group can contribute to its aromatic character and influence its electronic properties, which are fundamental to fluorescence.[3]

Key Advantages of Oxazole Probes:

  • Tunable Photophysical Properties: The absorption and emission characteristics can be modulated by chemical modification of the oxazole core.[1]

  • Environmental Sensitivity: Many oxazole probes exhibit changes in their fluorescence intensity and emission wavelength in response to changes in solvent polarity and viscosity.[1]

  • Cell Permeability: Their small size and lipophilic character often allow for efficient passive diffusion across cell membranes for live-cell imaging.[1][6]

  • Photostability: Many derivatives exhibit good resistance to photobleaching, enabling longer-term imaging experiments.[1]

Potential Applications in Biological Imaging

Based on the known properties of similar oxazole derivatives, this compound is a promising candidate for several biological imaging applications:

Visualization of Cellular Organelles

Substituted oxazoles have been successfully employed to stain various intracellular organelles, including mitochondria and lysosomes.[2][7] The specific targeting is often dictated by the substituents which can influence the molecule's charge and hydrophobicity. For this compound, its relatively nonpolar nature suggests a potential affinity for lipid-rich environments.

Sensing Microenvironmental Properties (Solvatochromism)

The fluorescence of many oxazole derivatives is sensitive to the polarity of their surroundings.[1] This solvatochromic behavior can be exploited to probe the properties of cellular membranes and lipid droplets.[8] A shift in the emission spectrum to shorter wavelengths (blue shift) typically indicates a less polar environment, while a shift to longer wavelengths (red shift) suggests a more polar environment.

As a Molecular Rotor for Viscosity Sensing

The structure of this compound, with a rotatable phenyl group, suggests it may function as a molecular rotor. Molecular rotors are a class of fluorescent probes whose quantum yield is dependent on the viscosity of their environment. In low-viscosity environments, intramolecular rotation provides a non-radiative decay pathway, quenching fluorescence. In more viscous environments, this rotation is hindered, leading to an increase in fluorescence intensity. This property is particularly useful for studying changes in cytoplasmic and mitochondrial viscosity during cellular processes like apoptosis.

Physicochemical and Spectroscopic Properties (Hypothetical Profile)

To provide a practical framework for the experimental protocols, we will use a hypothetical, yet scientifically plausible, set of photophysical properties for this compound. Researchers should experimentally determine these values for their specific batch of the compound.

PropertyHypothetical Value/CharacteristicRationale/Reference
Molecular Formula C₁₀H₉NO[3][4][5]
Molecular Weight 159.19 g/mol [5]
Excitation Maximum (λex) ~350 nmBased on similar small aromatic oxazoles.
Emission Maximum (λem) ~450 nm (in non-polar solvents)Expected blue fluorescence.
Stokes Shift ~100 nmA reasonably large Stokes shift is common for such fluorophores.[9]
Quantum Yield (Φf) Low in polar solvents, moderate to high in non-polar/viscous mediaCharacteristic of molecular rotors.
Solubility Soluble in organic solvents (e.g., DMSO, ethanol), sparingly soluble in aqueous media.[3]

Experimental Protocols

Synthesis of this compound

While several methods exist for oxazole synthesis, a common approach is the Robinson-Gabriel synthesis, which involves the cyclodehydration of a 2-acylamino-ketone. A plausible synthetic route for this compound is outlined below.

cluster_0 Synthesis of this compound start Phenacylamine hydrochloride step1 Acylation with Acetic Anhydride start->step1 intermediate N-(2-oxo-2-phenylethyl)acetamide step1->intermediate step2 Cyclodehydration (e.g., with H₂SO₄ or POCl₃) intermediate->step2 product This compound step2->product

Caption: Synthetic workflow for this compound.

Protocol:

  • Acylation: Dissolve phenacylamine hydrochloride in a suitable solvent like pyridine. Add acetic anhydride dropwise at 0°C. Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Work-up: Pour the reaction mixture into ice water and extract the product with an organic solvent such as ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude N-(2-oxo-2-phenylethyl)acetamide.

  • Cyclodehydration: Treat the crude intermediate with a dehydrating agent like concentrated sulfuric acid or phosphorus oxychloride. Heat the mixture to facilitate cyclization.

  • Purification: After the reaction is complete, carefully neutralize the mixture and extract the product. Purify the crude this compound by column chromatography or recrystallization.

Preparation of Stock and Working Solutions

Protocol:

  • Stock Solution (10 mM): Prepare a 10 mM stock solution of this compound in anhydrous dimethyl sulfoxide (DMSO). Store at -20°C, protected from light.

  • Working Solution (1-10 µM): On the day of the experiment, dilute the stock solution in a suitable buffer or cell culture medium to the final working concentration. The optimal concentration should be determined empirically but typically ranges from 1 to 10 µM for cellular staining.

Live-Cell Staining and Imaging

This protocol provides a general guideline for staining adherent cells. Modifications may be necessary for suspension cells or specific cell types.

cluster_1 Live-Cell Staining Workflow cell_culture Culture cells on coverslips probe_incubation Incubate with this compound working solution (1-10 µM) for 15-30 min at 37°C cell_culture->probe_incubation wash Wash cells with pre-warmed PBS or culture medium probe_incubation->wash imaging Image cells using fluorescence microscopy wash->imaging

Caption: General workflow for live-cell imaging.

Protocol:

  • Cell Seeding: Seed cells on glass-bottom dishes or coverslips to an appropriate confluency.

  • Probe Incubation: Remove the culture medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS) or serum-free medium. Add the pre-warmed working solution of this compound and incubate for 15-30 minutes at 37°C in a CO₂ incubator.

  • Washing: Remove the staining solution and wash the cells two to three times with pre-warmed PBS or culture medium to remove any unbound probe.

  • Imaging: Mount the coverslips on a microscope slide with a drop of imaging buffer or replace the wash buffer with fresh culture medium. Image the cells using a fluorescence microscope equipped with a suitable filter set (e.g., DAPI or UV filter set).

Fixed-Cell Staining

For co-localization studies with antibodies, cells may need to be fixed and permeabilized.

Protocol:

  • Cell Preparation: Grow and stain live cells with this compound as described in the live-cell protocol.

  • Fixation: After staining, wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization (Optional): If staining with intracellular antibodies, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes.

  • Immunostaining: Proceed with standard immunofluorescence protocols for blocking and antibody incubation.

  • Imaging: Mount and image the cells.

Cytotoxicity Assay

It is crucial to assess the potential toxicity of any new fluorescent probe. A standard MTT assay can be used to determine the concentration range at which this compound is non-toxic to cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will not reach full confluency within the assay period.

  • Probe Incubation: The following day, treat the cells with a range of concentrations of this compound (e.g., 0.1 µM to 100 µM) for a period that reflects the intended imaging experiment duration (e.g., 24 hours). Include untreated and vehicle-only (DMSO) controls.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized reagent).

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control.

Troubleshooting

IssuePossible CauseRecommendation
No or Weak Signal - Incorrect filter set.- Probe concentration too low.- Photobleaching.- Verify the filter set matches the hypothetical excitation/emission spectra.- Increase the probe concentration in a stepwise manner.- Minimize exposure to excitation light and use an anti-fade mounting medium for fixed cells.
High Background - Probe concentration too high.- Inadequate washing.- Decrease the probe concentration.- Increase the number and duration of wash steps.
Cell Death - Probe concentration is cytotoxic.- Perform a cytotoxicity assay to determine the optimal non-toxic concentration range.

Conclusion

This compound represents a promising, yet under-characterized, fluorescent probe. Based on the well-established properties of the oxazole chemical family, it holds potential for various applications in biological imaging, particularly for sensing the microenvironment of lipid-rich structures. The protocols provided in this guide offer a solid foundation for researchers to begin exploring the utility of this and other novel oxazole-based probes in their own experimental systems. It is imperative that users perform thorough characterization, including determination of photophysical properties and cytotoxicity, to ensure robust and reproducible results.

References

  • Cell-imaging studies of highly substituted oxazole derivatives as organelle targeting fluorophores (OTFPs) - ResearchGate. (URL: [Link])

  • Synthesis and application of benzoxazole derivative-based fluorescent probes for naked eye recognition - PubMed. (URL: [Link])

  • Synthesis, Characterization, and Preliminary In Vitro Cytotoxic Evaluation of a Series of 2-Substituted Benzo [d][1][10] Azoles - NIH. (URL: [Link])

  • Advances in Synthetic Fluorescent Probe Labeling for Live-Cell Imaging in Plants - NIH. (URL: [Link])

  • Cell Biology and Bioimaging Core Staining Protocols. (URL: [Link])

  • New Fluorescence Probes for Live-Cell Imaging - 2014 - Wiley Analytical Science. (URL: [Link])

  • Oxadiazole-Based Heterocyclic Compounds as Chemical Probes in Live Cell Imaging | Request PDF - ResearchGate. (URL: [Link])

  • A cell-permeable and triazole-forming fluorescent probe for glycoconjugate imaging in live cells - Chemical Communications (RSC Publishing). (URL: [Link])

  • Design, Synthesis and Cytotoxicity Evalufation of Substituted Benzimidazole Conjugated 1,3,4-Oxadiazoles - ResearchGate. (URL: [Link])

  • Cell-imaging studies of highly substituted oxazole derivatives as organelle targeting fluorophores (OTFPs) - PubMed. (URL: [Link])

  • Solvatochromic and pH-Sensitive Fluorescent Membrane Probes for Imaging of Live Cells. (URL: [Link])

  • Fluorescence spectra of compounds 1 and 2 with quantum yield higher than 0.5. (URL: [Link])

  • Fluorescent Solvatochromic Probes for Long‐Term Imaging of Lipid Order in Living Cells. (URL: [Link])

  • Synthesis and photophysical properties of benzoxazolyl-imidazole and benzothiazolyl-imidazole conjugates - PMC - NIH. (URL: [Link])

  • Copper(I)-Catalyzed Amide Oxazoline-Directed, Atom-Economic C–H Selenylation of (Hetero)Arenes under External Oxidant-Free Conditions | Organic Letters - ACS Publications. (URL: [Link])

  • This compound (C10H9NO) - PubChemLite. (URL: [Link])

  • (PDF) 2-Methyl-4-oxo-N-(4-oxo-2-phenyl substituted-1,3-thiazolidin-3-yl)-3,4-dihydroquinazoline-5-carboxamides- A New Range of Fluorescent Whiteners: Synthesis and Photophysical Characterization - ResearchGate. (URL: [Link])

  • Oxazole, 2-methyl-4-phenyl- | C10H9NO | CID 88639 - PubChem. (URL: [Link])

  • Fluorescence Quantum Yields—Methods of Determination and Standards - ResearchGate. (URL: [Link])

  • A molecular rotor sensor for detecting mitochondrial viscosity in apoptotic cells by two-photon fluorescence lifetime imaging - New Journal of Chemistry (RSC Publishing). (URL: [Link])

  • Photoactivatable Large Stokes Shift Fluorophores for Multicolor Nanoscopy - PMC - NIH. (URL: [Link])

  • Fluorescent Benzothiadiazole Derivatives as Fluorescence Imaging Dyes: A Decade of New Generation Probes | Request PDF - ResearchGate. (URL: [Link])

  • Naphthoxazoles Derived from Lapachol as Fluorescent DNA Probes - Amazon S3. (URL: [Link])

  • Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution - PMC - NIH. (URL: [Link])

  • Benzothiadiazole Derivatives as Fluorescence Imaging Probes: Beyond Classical Scaffolds - PubMed. (URL: [Link])

  • MySkinRecipes - World Best Cosmetics/Food/Research Ingredient Portal. (URL: [Link])

  • Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles - PMC. (URL: [Link])

  • Plots of the Stokes shifts as a function of the solvent polarity... - ResearchGate. (URL: [Link])

  • Anti-Stokes shift luminescent materials for bio-applications - Chemical Society Reviews (RSC Publishing). (URL: [Link])

Sources

application of 2-Methyl-4-phenyloxazole in pharmaceutical research

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Application of 2-Methyl-4-phenyloxazole in Pharmaceutical Research

Authored by: A Senior Application Scientist

This document serves as a detailed technical guide for researchers, scientists, and drug development professionals on the utility of this compound. We move beyond a simple cataloging of facts to provide a synthesized overview of its strategic application, grounded in established chemical principles and contemporary pharmaceutical research.

Introduction: The Oxazole Scaffold as a Privileged Structure

The oxazole ring, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, is a cornerstone of medicinal chemistry.[1] Its unique electronic and structural properties have rendered it a "privileged structure," meaning it is a recurring motif in a multitude of pharmacologically active compounds.[2][3] Molecules incorporating the oxazole core have demonstrated a remarkable breadth of therapeutic effects, including anti-inflammatory, antimicrobial, anticancer, and antidiabetic properties.[2][4]

Within this important class, this compound (CAS: 20662-90-2) stands out not necessarily as a final therapeutic agent itself, but as a fundamental and highly versatile building block for the synthesis of more complex and potent derivatives.[1][5] Its structure, featuring a reactive methyl group and a phenyl ring, provides multiple points for chemical elaboration, enabling the creation of diverse molecular libraries for drug discovery campaigns. This guide will explore the synthesis, derivatization strategies, and key therapeutic applications stemming from this foundational scaffold.

Physicochemical Properties and Reactivity Profile

Understanding the core characteristics of this compound is essential for its effective use in synthesis.

PropertyValueReference
Molecular Formula C₁₀H₉NO[5][6][7]
Molecular Weight 159.19 g/mol [5]
Appearance Typically a solid at room temperature[5]
Synonyms 2-Methyl-4-phenyl-1,3-oxazole[5][8]
SMILES CC1=NC(=CO1)C2=CC=CC=C2[5][6]
InChI Key FGTSBVMVXJRFBS-UHFFFAOYSA-N[5][6]

The chemical nature of the oxazole ring makes it generally resistant to nucleophilic attack, but susceptible to electrophilic substitution, which typically occurs at the C4 or C5 position.[1] However, with the C4 position occupied by a phenyl group, the C5 position becomes the primary site for reactions like bromination or nitration. The presence of the C2-methyl group offers an additional handle for synthetic modification, while the phenyl group can be functionalized to modulate the molecule's steric and electronic properties, profoundly influencing its biological activity.

Core Application: A Versatile Scaffold for Drug Discovery

The primary value of this compound in pharmaceutical research is its role as a starting material or intermediate. The oxazole core can be synthesized through several robust and well-established methods, allowing for the efficient generation of a diverse library of derivatives.

G cluster_synthesis General Oxazole Synthesis Workflow Start Aldehydes or Ketones Intermediate α-Acylamino Ketones Start->Intermediate Acylation/Reaction Cyclization Cyclization Reaction (e.g., Robinson-Gabriel, Van Leusen) Intermediate->Cyclization Dehydration Product Substituted Oxazole Core Cyclization->Product

Caption: A generalized workflow for the synthesis of substituted oxazoles.[2]

Therapeutic Applications of this compound Derivatives

Derivatization of the 4-phenyloxazole scaffold has yielded compounds with significant potential across several therapeutic areas.

Antiprotozoal Activity

Research has demonstrated that modifying the core structure to include an amino group at the C2 position and various substituents on the C4-phenyl ring can produce potent antiprotozoal agents.

A study detailed the synthesis of 2-amino-4-(p-substituted phenyl)-oxazoles and their evaluation against Giardia lamblia and Trichomonas vaginalis.[9] The results indicated that specific substitutions dramatically influenced efficacy. Notably, compound 3d (2-amino-4-(p-benzoyloxyphenyl)-oxazole) was the most active against G. lamblia, showing higher potency than the commercial drug metronidazole.[9] Meanwhile, compound 3e (2-amino-4-(p-bromophenyl)-oxazole) displayed the highest activity against T. vaginalis.[9]

Table of Antiprotozoal Activity Data

CompoundSubstituent (R)IC₅₀ vs G. lamblia (µM)IC₅₀ vs T. vaginalis (µM)
3d p-benzoyloxy1.1710.70
3e p-bromo11.201.89
Metronidazole (Control)6.782.04
Data synthesized from the study by Quijano-Quiñones et al.[9]
Anticancer Activity

The oxazole scaffold is a well-established pharmacophore in oncology research.[10] While not direct derivatives of this compound, related structures highlight the potential of this chemical class.

  • Tubulin Polymerization Inhibition: 2-Methyl-4,5-disubstituted oxazoles have been effectively designed as constrained analogues of combretastatin A-4, a powerful inhibitor of tubulin polymerization, demonstrating potent antiproliferative activity against various cancer cell lines.[1]

  • Kinase Inhibition: A key mechanism for many anticancer agents is the inhibition of protein kinases. Certain oxazole derivatives function by blocking the ATP-binding site of kinases like c-KIT, which are crucial for cell signaling pathways that control cell growth and proliferation.[2] This interruption of the signaling cascade ultimately leads to cancer cell apoptosis.[2]

G cluster_pathway Mechanism of c-KIT Kinase Inhibition ATP ATP cKIT c-KIT Kinase (Active Site) ATP->cKIT PhosphoSubstrate Phosphorylated Substrate cKIT->PhosphoSubstrate Phosphorylation Block X Substrate Downstream Substrate Substrate->cKIT Signaling Cancer Cell Proliferation PhosphoSubstrate->Signaling Oxazole Oxazole Inhibitor Oxazole->cKIT Block->PhosphoSubstrate Inhibition

Caption: Mechanism of c-KIT kinase inhibition by an oxazole derivative.[2]

Anti-inflammatory Properties

The potential for oxazole derivatives as anti-inflammatory agents is exemplified by the non-steroidal anti-inflammatory drug (NSAID) Oxaprozin, which is built upon a 2,5-diphenyloxazole core.[1] This demonstrates the scaffold's ability to be incorporated into molecules that modulate inflammatory pathways.

Experimental Protocols

The following protocols provide detailed, actionable methodologies for the synthesis and evaluation of this compound derivatives.

Protocol 1: Synthesis of this compound via Robinson-Gabriel Synthesis

This protocol describes a classical and reliable method for constructing the oxazole ring. It involves the cyclodehydration of a 2-acylamino-ketone.[3]

G cluster_protocol1 Workflow: Robinson-Gabriel Synthesis Start 2-Amino-1-phenylethan-1-one (or its hydrochloride salt) Acylation Acylation with Acetic Anhydride Start->Acylation Intermediate 2-Acetamido-1-phenylethan-1-one Acylation->Intermediate Dehydration Cyclodehydration with H₂SO₄ or P₂O₅ Intermediate->Dehydration Product This compound Dehydration->Product

Caption: Workflow for the Robinson-Gabriel synthesis of this compound.[3]

Step-by-Step Methodology:

  • Acylation: To a solution of 2-amino-1-phenylethan-1-one hydrochloride (1 equivalent) in pyridine, add acetic anhydride (1.2 equivalents) dropwise at 0 °C.[3]

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Workup: Once the starting material is consumed, pour the reaction mixture into ice-cold water. Extract the product using an organic solvent such as ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Isolation of Intermediate: Concentrate the organic layer under reduced pressure to yield the crude 2-acetamido-1-phenylethan-1-one. This intermediate can be purified by recrystallization or used directly in the next step.

  • Cyclodehydration: Add the 2-acetamido-1-phenylethan-1-one intermediate to a dehydrating agent, such as concentrated sulfuric acid or phosphorus pentoxide, with caution.[3]

  • Heating: Heat the reaction mixture (e.g., reflux or controlled heating) for 1-3 hours, continuing to monitor by TLC.[3]

  • Final Workup: After cooling, carefully neutralize the mixture with a suitable base (e.g., sodium carbonate solution) and extract the final product with an organic solvent.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain pure this compound.[3]

Protocol 2: Microwave-Assisted Synthesis of 2-Amino-4-(p-substituted phenyl)-oxazoles

This modern synthetic approach offers higher yields and significantly shorter reaction times for creating antiprotozoal derivatives.[2][9]

Step-by-Step Methodology:

  • Reactant Mixture: In a microwave reaction vessel, combine the appropriate p-substituted 2-bromoacetophenone (1 equivalent) and urea (7 equivalents) in dimethylformamide (DMF).[9]

  • Microwave Irradiation: Seal the vessel and subject the mixture to microwave irradiation at a controlled temperature (e.g., 138 °C) for a short duration (e.g., 20 minutes).[9]

  • Cooling & Precipitation: After the reaction is complete, allow the vessel to cool to room temperature. Pour the reaction mixture into ice-water to precipitate the crude product.

  • Filtration & Washing: Collect the solid product by vacuum filtration. Wash the solid thoroughly with water to remove residual DMF and unreacted urea.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) or purify using column chromatography to yield the desired 2-amino-4-(p-substituted phenyl)-oxazole.

  • Characterization: Confirm the structure and purity of the final compounds using analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[9]

Protocol 3: In Vitro Antiprotozoal Assay

This protocol outlines a method to quantify the inhibitory activity of synthesized compounds against protozoan parasites.[9]

Step-by-Step Methodology:

  • Parasite Culture: Culture trophozoites of G. lamblia or T. vaginalis in an appropriate sterile medium (e.g., TYI-S-33) supplemented with serum and antibiotics at 37 °C.

  • Compound Preparation: Prepare stock solutions of the test compounds and the control drug (e.g., metronidazole) in DMSO. Make serial dilutions to achieve the desired final concentrations (e.g., 1, 2, 10, 20 µg/mL).[9]

  • Assay Setup: In a 96-well microplate, add a suspension of the trophozoites (e.g., 1x10⁵ trophozoites/mL) to each well.[9]

  • Incubation: Add the diluted test compounds to the wells. Include wells for a negative control (DMSO vehicle) and a positive control (metronidazole). Incubate the plate for 24-48 hours at 37 °C.[9]

  • Quantification of Viability: Determine the number of viable parasites in each well using a suitable method. This can be done by manual counting with a hemocytometer or by using a viability assay (e.g., resazurin-based).

  • IC₅₀ Calculation: Calculate the percentage of growth inhibition for each compound concentration relative to the negative control. Plot the inhibition percentages against the compound concentrations and determine the 50% inhibitory concentration (IC₅₀) using non-linear regression analysis.[9]

Conclusion and Future Directions

This compound and its parent scaffold represent a highly valuable and synthetically accessible class of compounds in pharmaceutical research. The ease of derivatization allows for the fine-tuning of pharmacological properties, leading to the discovery of potent agents in oncology and infectious diseases.[2] Future research should continue to focus on expanding the structural diversity of these derivatives to optimize their potency, selectivity, and pharmacokinetic profiles, ultimately translating the promise of this privileged scaffold into novel therapeutic solutions.

References

  • 2-Methyloxazole: A Versatile Heterocyclic Building Block in Organic Chemistry. BenchChem.
  • Synthesis and in vitro antiprotozoal activity of some 2- amino-4-phenyloxazole derivatives. Tropical Journal of Pharmaceutical Research.
  • 4-Bis(methylthio)methylene-2-phenyloxazol-5-one: Versatile Template for Synthesis of 2-Phenyl-4,5-functionalized Oxazoles. The Journal of Organic Chemistry.
  • A Technical Guide to 2-Chloro-4-phenyloxazole and Its Derivatives: Synthesis, Biological Activity, and Therapeutic Potential. BenchChem.
  • This compound. CymitQuimica.
  • Application Notes and Protocols: Synthesis of 4-Methyl-5-phenyloxazole Deriv
  • This compound (C10H9NO). PubChemLite.
  • This compound; Oxazole,2-methyl-4-phenyl. Chemrio.
  • Synthesis, Characterization and Biological Evaluation of New 5-aryl-4-methyl-2-[para-(phenylsulfonyl)phenyl]oxazoles.
  • Exploration of Compounds with 2-Phenylbenzo[d]oxazole Scaffold as Potential Skin-Lightening Agents through Inhibition of Melanin Biosynthesis and Tyrosinase Activity. MDPI.
  • Oxazole, 2-methyl-4-phenyl-. PubChem.
  • Design, synthesis, and biological activity evaluation of 2-(benzo[b]thiophen-2-yl)-4-phenyl-4,5-dihydrooxazole derivatives as broad-spectrum antifungal agents. PubMed.
  • Oxazole: A Promising Building Block for the Development of Potent Antitumor Agents. Current Topics in Medicinal Chemistry.

Sources

Application Notes and Protocols for the Derivatization of 2-Methyl-4-phenyloxazole in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 2-Methyl-4-phenyloxazole Scaffold as a Privileged Motif in Medicinal Chemistry

The oxazole ring system is a cornerstone in the field of medicinal chemistry, recognized for its presence in a multitude of biologically active natural products and synthetic pharmaceuticals.[1][2] This five-membered heterocycle, containing both nitrogen and oxygen atoms, serves as a versatile pharmacophore capable of engaging in various non-covalent interactions with biological targets such as enzymes and receptors.[3][4] The inherent aromaticity and electronic properties of the oxazole nucleus make it a prime candidate for chemical modification, allowing for the fine-tuning of steric and electronic parameters to optimize pharmacological activity.

Among the diverse array of oxazole-containing scaffolds, this compound presents a particularly attractive starting point for the generation of novel drug candidates. Its structure offers three primary sites for derivatization: the C2-methyl group, the C5-position of the oxazole ring, and the C4-phenyl ring. Strategic functionalization at these positions can lead to the discovery of compounds with a wide spectrum of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of this compound. We will delve into detailed, field-proven protocols for the targeted modification of this scaffold, explain the rationale behind these synthetic strategies, and present data on the biological evaluation of the resulting derivatives. The aim is to furnish a practical and scientifically rigorous resource to accelerate the discovery of new therapeutic agents based on this promising molecular framework.

Strategic Derivatization of the this compound Core

The derivatization of this compound can be systematically approached by targeting three key positions. Each site offers unique opportunities to modulate the physicochemical and pharmacological properties of the molecule.

G cluster_core This compound Core cluster_derivatization Derivatization Strategies cluster_applications Therapeutic Applications Core This compound C2_Methyl C2-Methyl Group Functionalization Core->C2_Methyl Condensation Reactions C5_Position C5-Position Functionalization Core->C5_Position Electrophilic Substitution & Cross-Coupling C4_Phenyl C4-Phenyl Ring Functionalization Core->C4_Phenyl Electrophilic Aromatic Substitution Anticancer Anticancer C2_Methyl->Anticancer C5_Position->Anticancer Antimicrobial Antimicrobial C5_Position->Antimicrobial Anti_inflammatory Anti-inflammatory C4_Phenyl->Anti_inflammatory

Caption: Strategic derivatization points on the this compound scaffold and their potential therapeutic applications.

Part 1: Functionalization of the C5-Position

The C5-position of the oxazole ring is susceptible to electrophilic substitution and serves as a key handle for introducing diverse functionalities, particularly through halogenation followed by cross-coupling reactions. This approach has been successfully employed in the synthesis of potent anticancer agents.

Protocol 1: Synthesis of 5-Aryl-2-methyl-4-phenyloxazoles via Suzuki Coupling

This protocol details the synthesis of 5-aryl-2-methyl-4-phenyloxazoles, a class of compounds that has shown significant activity as antitubulin agents. The synthesis involves a two-step process starting with the bromination of the C5-position, followed by a Suzuki cross-coupling reaction.

Step 1: Bromination of this compound

The initial step involves the selective bromination of the C5-position of the oxazole ring using N-bromosuccinimide (NBS).

  • Materials:

    • This compound

    • N-Bromosuccinimide (NBS)

    • Chloroform (CHCl₃)

    • Sodium bicarbonate (NaHCO₃) solution (saturated)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • Dissolve this compound (1.0 eq) in chloroform in a round-bottom flask.

    • Add N-bromosuccinimide (1.1 eq) to the solution in portions at room temperature.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with a saturated solution of sodium bicarbonate, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 5-bromo-2-methyl-4-phenyloxazole.

Step 2: Suzuki Cross-Coupling with Arylboronic Acids

The 5-bromo-2-methyl-4-phenyloxazole intermediate is then coupled with various arylboronic acids to introduce diversity at the C5-position.

  • Materials:

    • 5-Bromo-2-methyl-4-phenyloxazole

    • Arylboronic acid (1.2 eq)

    • Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)

    • Triphenylphosphine (PPh₃, 0.1 eq)

    • Potassium carbonate (K₂CO₃, 2.0 eq)

    • 1,4-Dioxane

    • Water

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To a degassed mixture of 1,4-dioxane and water (4:1), add 5-bromo-2-methyl-4-phenyloxazole (1.0 eq), the desired arylboronic acid (1.2 eq), palladium(II) acetate (0.05 eq), triphenylphosphine (0.1 eq), and potassium carbonate (2.0 eq).

    • Heat the reaction mixture at 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) for 4-12 hours, monitoring by TLC.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-2-methyl-4-phenyloxazole derivative.

Structure-Activity Relationship (SAR) Insights for C5-Aryl Derivatives

Studies on 5-aryl-2-methyl-4-phenyloxazole derivatives as antitubulin agents have revealed important SAR trends. For instance, the introduction of a m-fluoro-p-methoxyphenyl or a p-ethoxyphenyl moiety at the C5-position resulted in compounds with potent antiproliferative activity, with IC₅₀ values in the nanomolar range against various cancer cell lines.[1] These findings underscore the critical role of the electronic and steric properties of the C5-substituent in modulating biological activity.

Compound ID C5-Aryl Substituent Cancer Cell Line IC₅₀ (nM) [1]
4g m-fluoro-p-methoxyphenylJurkat0.35
SEM0.8
4i p-ethoxyphenylJurkat0.5
RS4;1120.2

Part 2: Functionalization of the C2-Methyl Group

The methyl group at the C2-position of the oxazole ring is activated and can participate in condensation reactions with aldehydes, providing a straightforward route to styryl-oxazole derivatives. These compounds have been investigated for their potential as anticancer and anti-inflammatory agents.

Protocol 2: Synthesis of 2-Styryl-4-phenyloxazole Derivatives via Claisen-Schmidt Condensation

The Claisen-Schmidt condensation, a crossed aldol condensation, is a reliable method for the synthesis of α,β-unsaturated ketones and related compounds.[5] This protocol adapts the Claisen-Schmidt condensation for the reaction of this compound with aromatic aldehydes.

  • Materials:

    • This compound

    • Aromatic aldehyde (1.0 eq)

    • Sodium hydroxide (NaOH)

    • Ethanol

    • Water

  • Procedure:

    • Dissolve this compound (1.0 eq) and the aromatic aldehyde (1.0 eq) in ethanol in a round-bottom flask.

    • Add an aqueous solution of sodium hydroxide (e.g., 10% w/v) dropwise to the stirred mixture at room temperature.

    • Continue stirring at room temperature for 12-24 hours. The formation of a precipitate may be observed.

    • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice-cold water.

    • Collect the precipitated solid by vacuum filtration and wash with cold water.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-styryl-4-phenyloxazole derivative.

G Start This compound + Aromatic Aldehyde Step1 Claisen-Schmidt Condensation (Base-catalyzed) Start->Step1 Intermediate Aldol Adduct (unstable) Step1->Intermediate Step2 Dehydration Intermediate->Step2 Product 2-Styryl-4-phenyloxazole Derivative Step2->Product

Caption: Workflow for the synthesis of 2-styryl-4-phenyloxazole derivatives via Claisen-Schmidt condensation.

Part 3: Functionalization of the C4-Phenyl Ring

The phenyl ring at the C4-position is amenable to electrophilic aromatic substitution, allowing for the introduction of various functional groups that can influence the overall polarity, solubility, and biological activity of the molecule. The oxazole ring itself is generally considered to be an electron-withdrawing and meta-directing group.[6]

Protocol 3: Nitration of this compound

Nitration is a classic electrophilic aromatic substitution reaction that introduces a nitro group onto the phenyl ring. The nitro group can then serve as a versatile handle for further transformations, such as reduction to an amino group.

  • Materials:

    • This compound

    • Concentrated nitric acid (HNO₃)

    • Concentrated sulfuric acid (H₂SO₄)

    • Ice

    • Water

    • Sodium bicarbonate (NaHCO₃) solution (saturated)

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a round-bottom flask cooled in an ice bath, slowly add concentrated sulfuric acid to this compound with stirring.

    • Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

    • Add the nitrating mixture dropwise to the solution of this compound, maintaining the temperature below 10 °C.

    • After the addition is complete, continue stirring at low temperature for 1-2 hours, then allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain the nitrated derivative, with the primary product expected to be the meta-substituted isomer.

Biological Evaluation of this compound Derivatives

The derivatization of the this compound scaffold has led to the discovery of compounds with a range of biological activities.

  • Anticancer Activity: As previously mentioned, 5-aryl derivatives of 2-methyl-4-(3',4',5'-trimethoxyphenyl)oxazole have demonstrated potent antitubulin activity, inhibiting cancer cell proliferation at nanomolar concentrations.[1]

  • Antimicrobial Activity: Various oxazole derivatives have been reported to exhibit antimicrobial properties against a spectrum of bacteria and fungi.[2] The introduction of different substituents can modulate the spectrum and potency of this activity.

  • Anti-inflammatory Activity: Certain oxazole derivatives have shown promise as anti-inflammatory agents. For instance, some 4-arylidene-2-phenyloxazol-5(4H)-one derivatives have been evaluated for their ability to stabilize human red blood cell membranes, an indicator of anti-inflammatory potential.[3]

Conclusion and Future Perspectives

The this compound scaffold is a highly tractable and promising starting point for the development of novel therapeutic agents. The synthetic protocols outlined in these application notes provide a robust framework for the systematic exploration of the chemical space around this core structure. The derivatization strategies at the C2, C5, and C4 positions allow for the generation of diverse libraries of compounds for high-throughput screening.

Future research in this area should focus on expanding the repertoire of synthetic methodologies for the functionalization of this scaffold, including the development of more efficient and environmentally benign reaction conditions. Furthermore, the integration of computational modeling and structure-based drug design will be instrumental in guiding the rational design of next-generation this compound derivatives with enhanced potency, selectivity, and pharmacokinetic profiles. The versatility of this scaffold, coupled with its demonstrated biological potential, ensures its continued importance in the landscape of drug discovery.

References

  • Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents. Journal of Medicinal Chemistry. Available at: [Link]

  • New thioureides of 2-(4-methylphenoxymethyl) benzoic acid with antimicrobial activity. Romanian Archives of Microbiology and Immunology. Available at: [Link]

  • Synthesis and Anti-inflammatory Activities of 4-Arylidene-2-phenyloxazol-5(4H)-one Derivatives. ResearchGate. Available at: [Link]

  • Recent advance in oxazole-based medicinal chemistry. European Journal of Medicinal Chemistry. Available at: [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences. Available at: [Link]

  • Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. Medicinal Chemistry. Available at: [Link]

  • Claisen–Schmidt condensation. Wikipedia. Available at: [Link]

Sources

Application Notes & Protocols: 2-Methyl-4-phenyloxazole as a Versatile Building Block for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The oxazole core is a privileged heterocyclic motif frequently encountered in a diverse array of biologically active natural products, pharmaceuticals, and functional materials.[1] Among the myriad of substituted oxazoles, 2-methyl-4-phenyloxazole emerges as a particularly versatile and powerful building block. Its unique electronic architecture and distinct reactive sites—the acidic 2-methyl group, the nucleophilic C5 position, and the aromatic phenyl ring—offer a rich platform for strategic chemical modifications. This guide provides an in-depth exploration of this compound's reactivity, supported by detailed, field-proven protocols for its application in key synthetic transformations. We will delve into the mechanistic underpinnings of selective lithiation, transition-metal-catalyzed cross-coupling, and cycloaddition reactions, providing researchers, scientists, and drug development professionals with a robust framework for leveraging this scaffold in the synthesis of complex molecular architectures.

Introduction: The Strategic Value of this compound

This compound (C₁₀H₉NO) is an aromatic heterocyclic compound featuring a central oxazole ring substituted with a methyl group at the 2-position and a phenyl group at the 4-position.[2][3] This specific substitution pattern is not arbitrary; it confers a unique combination of stability and reactivity that makes it an ideal starting point for molecular elaboration.

  • The Oxazole Core: The oxazole ring itself is a key pharmacophore found in numerous therapeutic agents, including the anti-inflammatory drug Oxaprozin.[1] Its presence can enhance metabolic stability, modulate solubility, and provide critical hydrogen bonding interactions with biological targets.

  • The 2-Methyl Group: The protons on this methyl group are significantly acidic due to the electron-withdrawing nature of the adjacent nitrogen atom and the aromatic ring. This allows for selective deprotonation to form a stabilized carbanion, a potent nucleophile for C-C bond formation.

  • The C5 Position: This is the most electron-rich carbon on the oxazole ring, making it susceptible to electrophilic attack. However, its reactivity is often overshadowed by the acidity of the 2-methyl group. Under specific conditions, such as with strong organolithium bases, direct metallation at C5 can compete with methyl deprotonation.[4]

  • The 4-Phenyl Group: This aromatic substituent enhances the molecule's overall stability and provides a site for further functionalization via electrophilic aromatic substitution, although this is less common than reactions on the oxazole core itself.

The strategic combination of these features allows for a multi-dimensional approach to chemical diversification, enabling the synthesis of highly substituted and complex molecules from a single, readily accessible precursor.

Physicochemical Properties
PropertyValueSource
Molecular FormulaC₁₀H₉NO[3]
Molecular Weight159.18 g/mol [3]
IUPAC Name2-methyl-4-phenyl-1,3-oxazole[3]
AppearanceTypically a solid at room temperature[2]
CAS Number20662-90-2[3]

Synthesis of the this compound Scaffold

The most common and reliable method for constructing the this compound core is the Robinson-Gabriel synthesis, which involves the cyclodehydration of a 2-acylamino-ketone.[5][6] This method is robust and amenable to scale-up.

Protocol 1: Robinson-Gabriel Synthesis of this compound

This protocol describes the synthesis starting from 2-aminoacetophenone hydrochloride. The reaction proceeds in two stages: N-acetylation followed by acid-catalyzed cyclodehydration.

Causality: The use of a strong dehydrating agent like concentrated sulfuric acid or polyphosphoric acid is crucial for promoting the intramolecular cyclization of the N-(2-oxo-2-phenylethyl)acetamide intermediate. The high temperature facilitates the elimination of water to form the stable aromatic oxazole ring.

G cluster_0 Stage 1: Acylation cluster_1 Stage 2: Cyclodehydration start 2-Aminoacetophenone HCl reagent1 Acetic Anhydride (Ac₂O) Pyridine start->reagent1 intermediate N-(2-oxo-2-phenylethyl)acetamide reagent1->intermediate intermediate_clone N-(2-oxo-2-phenylethyl)acetamide reagent2 H₂SO₄ or PPA Heat product This compound reagent2->product intermediate_clone->reagent2

Caption: Workflow for Robinson-Gabriel synthesis.

Materials:

  • 2-Aminoacetophenone hydrochloride

  • Acetic anhydride (Ac₂O)

  • Pyridine

  • Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Step-by-Step Methodology:

  • Acylation: In a round-bottom flask, suspend 2-aminoacetophenone hydrochloride (1.0 equiv) in dichloromethane. Cool the mixture to 0 °C in an ice bath.

  • Slowly add pyridine (2.5 equiv) followed by the dropwise addition of acetic anhydride (1.2 equiv).

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by carefully adding saturated NaHCO₃ solution. Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield crude N-(2-oxo-2-phenylethyl)acetamide. This intermediate is often used in the next step without further purification.

  • Cyclodehydration: To the crude intermediate, add concentrated H₂SO₄ (or PPA) and heat the mixture to 80-100 °C for 1-2 hours.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture by the slow addition of a concentrated base (e.g., NaOH solution) until pH > 8.

  • Extract the product with ethyl acetate (3x).

  • Purification: Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify the crude product by flash column chromatography on silica gel (e.g., 10-20% ethyl acetate in hexanes) to afford pure this compound.

Key Applications in Complex Molecule Synthesis

The true utility of this compound lies in its capacity to undergo a variety of selective transformations.

C-C Bond Formation via Selective Lithiation

Deprotonation of the 2-methyl group is the most common and synthetically useful transformation. The resulting 2-(lithiomethyl)oxazole is a powerful nucleophile.

Mechanistic Insight (Causality): The kinetic site of deprotonation with hindered bases like lithium diisopropylamide (LDA) is often the C5 position. However, the thermodynamically more stable anion is the 2-(lithiomethyl) species, which is stabilized by resonance. It has been shown that additives like diethylamine can mediate the equilibration from the kinetic C5-lithiated species to the more stable thermodynamic product.[4] Using n-butyllithium often favors deprotonation at the most acidic site, the 2-methyl group.

G start This compound lithiation n-BuLi or LDA THF, -78 °C start->lithiation intermediate 2-(Lithiomethyl)-4-phenyloxazole lithiation->intermediate electrophile Electrophile (E+) e.g., Aldehyde, Alkyl Halide intermediate->electrophile product Functionalized Product (C-C Bond Formed) electrophile->product

Caption: General workflow for lithiation and electrophilic quench.

Protocol 2: Lithiation of the 2-Methyl Group and Reaction with Benzaldehyde

Materials:

  • This compound

  • n-Butyllithium (n-BuLi, solution in hexanes)

  • Anhydrous Tetrahydrofuran (THF)

  • Benzaldehyde

  • Saturated ammonium chloride solution (NH₄Cl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

  • Setup: To a flame-dried, three-neck flask under an argon atmosphere, add this compound (1.0 equiv) and dissolve in anhydrous THF.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.1 equiv) dropwise via syringe. A color change (typically to deep red or orange) indicates anion formation. Stir the solution at -78 °C for 1 hour.

  • Electrophilic Quench: Add a solution of freshly distilled benzaldehyde (1.2 equiv) in anhydrous THF dropwise. Maintain the temperature at -78 °C.

  • Stir the reaction at -78 °C for 2 hours, then allow it to slowly warm to room temperature.

  • Work-up: Quench the reaction by adding saturated NH₄Cl solution. Extract the mixture with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. Purify the resulting alcohol product by flash column chromatography.

Scaffolding via Diels-Alder Cycloaddition

Oxazoles can function as dienes in [4+2] Diels-Alder cycloadditions, reacting with dienophiles to form highly substituted pyridine derivatives after a subsequent elimination step.[5][7] This reaction is a cornerstone of heterocyclic synthesis.

Mechanistic Insight (Causality): The reaction proceeds via a concerted cycloaddition to form a bicyclic intermediate. This intermediate is unstable and readily undergoes a retro-Diels-Alder-type reaction or acid/base-catalyzed elimination of a small molecule (like water from the oxygen bridge) to aromatize into the stable pyridine ring system. Electron-donating substituents on the oxazole facilitate reactions with electron-poor dienophiles (normal-electron-demand Diels-Alder).[5]

G cluster_0 Diels-Alder Reaction Reactants This compound (Diene) + Dienophile (e.g., Alkyne) Transition [4+2] Cycloaddition Reactants->Transition Intermediate Bicyclic Adduct Transition->Intermediate Aromatization Elimination of H₂O Intermediate->Aromatization Product Substituted Pyridine Aromatization->Product

Caption: Mechanistic pathway of the oxazole Diels-Alder reaction.

Protocol 3: Synthesis of a Substituted Pyridine via Diels-Alder Reaction

Materials:

  • This compound

  • Diethyl acetylenedicarboxylate (DEAD)

  • High-boiling point solvent (e.g., toluene or xylene)

  • Reaction vessel suitable for high temperatures (e.g., sealed tube or flask with reflux condenser)

Step-by-Step Methodology:

  • In a pressure-rated sealed tube, combine this compound (1.0 equiv) and diethyl acetylenedicarboxylate (1.5 equiv) in toluene.

  • Seal the tube and heat the reaction mixture to 150-180 °C for 24-48 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the target diethyl 2-methyl-6-phenylpyridine-3,4-dicarboxylate.

Diversification via Transition-Metal Cross-Coupling

While the native this compound is not directly suited for cross-coupling, it can be readily halogenated (e.g., brominated at the C5 position) to create a handle for powerful C-C and C-heteroatom bond-forming reactions like the Suzuki-Miyaura or Buchwald-Hartwig couplings.[8][9][10][11]

Causality: The introduction of a halogen, typically bromine or iodine, at a specific position (C5 is most common via electrophilic halogenation) creates an electrophilic site. This site can then undergo oxidative addition to a low-valent transition metal catalyst (typically Palladium(0)), initiating the catalytic cycle for cross-coupling.[8]

Representative Cross-Coupling Scheme
StepDescriptionReagentsPurpose
1. Halogenation Electrophilic bromination at C5NBS, CH₃CNInstalls a "handle" for coupling
2. Suzuki Coupling Pd-catalyzed C-C bond formationArylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)Attaches a new aryl group

Applications in Drug Discovery and Natural Product Synthesis

The functionalized scaffolds derived from this compound are prevalent in medicinal chemistry and are key fragments in the synthesis of complex natural products.

  • Antiprotozoal Agents: Derivatives of 2-amino-4-phenyloxazole have demonstrated significant in vitro activity against parasites like Giardia lamblia and Trichomonas vaginalis.[12]

  • Anticancer Agents: The oxazolone core, closely related to oxazoles, is found in compounds synthesized as potential anticancer agents, evaluated against cell lines like A549.[13]

  • Xanthine Oxidase Inhibitors: Carboxylic acid derivatives of related selenazole scaffolds have shown potent inhibition of xanthine oxidase, an important target for treating gout.[14]

  • Natural Product Synthesis: The selective lithiation of 2-methyloxazoles has been applied to construct key bonds in the projected synthesis of phorboxazole, a potent cytostatic marine natural product.[4][15] The ability to build complex side chains from the 2-methyl position is critical in such syntheses.

Conclusion

This compound is far more than a simple heterocyclic compound; it is a strategic building block that offers multiple, orthogonal sites for chemical modification. Through well-understood reactions such as selective lithiation, Diels-Alder cycloaddition, and functionalization for cross-coupling, chemists can rapidly generate molecular complexity. The protocols and mechanistic insights provided herein serve as a comprehensive guide for researchers aiming to harness the synthetic potential of this versatile scaffold in the pursuit of novel therapeutics, complex natural products, and advanced materials.

References

  • Nguyen, T. T., & Wipf, P. (n.d.). Intramolecular Diels–Alder Reactions of Oxazoles, Imidazoles, and Thiazoles. Google Vertex AI Search.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole.
  • BenchChem. (n.d.). A Comparative Guide to the Cycloaddition Reactions of 2-(trimethylsilyl)-1,3-oxazole and Other Common Dienes.
  • CymitQuimica. (n.d.). CAS 20662-90-2: this compound.
  • Saha, A., Bianchi, M., Casali, E., & Maiti, D. (2025). Scalable Photoinduced Cycloaddition for the Synthesis of Biorelevant Oxazoles. Organic Letters.
  • (n.d.). Unusual cycloadditions of o-quinone methides with oxazoles. PMC - NIH.
  • Carballo et al. (2017). Synthesis and in vitro antiprotozoal activity of some 2-amino-4-phenyloxazole derivatives. Tropical Journal of Pharmaceutical Research, 16(8), 1951.
  • BenchChem. (n.d.). 2-Methyloxazole: A Versatile Heterocyclic Building Block in Organic Chemistry.
  • BenchChem. (n.d.).
  • PubChemLite. (n.d.). This compound (C10H9NO).
  • PubChem. (n.d.). Oxazole, 2-methyl-4-phenyl-.
  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 2-Bromomethyl-4,5-diphenyl-oxazole.
  • Evans, D. A., Cee, V. J., Smith, T. E., & Santiago, K. J. (1999). Selective lithiation of 2-methyloxazoles. Applications to pivotal bond constructions in the phorboxazole nucleus. Organic letters, 1(1), 87-90.
  • (2012). Synthesis and anticancer activity of 4-benzylidene-2-phenyloxazol-5(4H)-one derivatives. Journal of Pharmacy & Pharmaceutical Sciences, 4(1), 378-380.
  • (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • (2025). Cross‐Coupling Reactions on Azoles with Two and More Heteroatoms.
  • (n.d.). 5-(4H)-Oxazolones and Their Benzamides as Potential Bioactive Small Molecules. PMC.
  • Evans, D. A., Cee, V. J., Smith, T. E., & Santiago, K. J. (1999). Table 3 from Selective lithiation of 2-methyloxazoles. Applications to pivotal bond constructions in the phorboxazole nucleus. Semantic Scholar.
  • (2020). Advances in Cross-Coupling Reactions. PMC - NIH.
  • (2014). Synthesis and bioevaluation of 2-phenyl-4-methyl-1,3-selenazole-5-carboxylic acids as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 85, 508-16.

Sources

Application Note: Strategic Functionalization of 2-Methyl-4-phenyloxazole via Electrophilic Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-methyl-4-phenyloxazole scaffold is a privileged core structure in medicinal chemistry and materials science. Its targeted functionalization is crucial for developing novel molecular entities with tailored properties. This guide provides a comprehensive technical overview and detailed protocols for the reaction of this compound with various electrophiles. We delve into the causality behind experimental choices, focusing on the competing reactivity of the N-3 and C-5 positions and providing validated methodologies for achieving selective N-alkylation and C-5 aromatic substitution.

Introduction: Reactivity Profile of this compound

The oxazole ring is an electron-rich five-membered heterocycle, but its reactivity towards electrophiles is nuanced. It is considered a weak base (pKa of the conjugate acid is ~0.8), meaning the lone pair on the nitrogen at position 3 (N-3) can act as a nucleophile.[1] Simultaneously, the π-system of the ring can engage in electrophilic aromatic substitution.

In this compound, the electronic landscape is well-defined:

  • C-2 Methyl Group: An electron-donating group that activates the ring.

  • C-4 Phenyl Group: An activating group that directs electrophilic attack to its ortho and para positions. Relative to the phenyl ring, the C-5 position of the oxazole is ortho.

  • C-5 Position: This is the most electron-rich carbon and the primary site for electrophilic aromatic substitution, activated by both the C-2 and C-4 substituents.[2]

  • N-3 Nitrogen: The lone pair on the nitrogen makes it a nucleophilic center, susceptible to attack by "soft" electrophiles like alkyl and acyl halides, leading to the formation of quaternary oxazolium salts.

This dual reactivity necessitates precise control over reaction conditions to achieve selective functionalization at either the N-3 or C-5 position.

Caption: Figure 1: Key reactive sites for electrophilic attack.

Protocol: N-Alkylation at the Nitrogen Atom (N-3)

The formation of N-alkyloxazolium salts proceeds via a standard SN2 mechanism. This reaction is generally high-yielding and occurs under mild conditions. The choice of a polar aprotic solvent is critical to solvate the resulting salt and prevent side reactions.

Causality of Experimental Design:

  • Base: A moderate, non-nucleophilic base like potassium carbonate (K₂CO₃) is often sufficient. Stronger bases like sodium hydride (NaH) can also be used but may promote deprotonation at the C-2 methyl group if not carefully controlled.[3]

  • Solvent: Anhydrous acetonitrile or DMF are ideal solvents as they are polar enough to facilitate the SN2 reaction without interfering.

  • Temperature: The reaction is often performed at room temperature or with gentle heating to ensure a reasonable reaction rate without promoting decomposition.

Detailed Protocol 2.1: Synthesis of 3-Methyl-2-methyl-4-phenyl-oxazolium Iodide

Materials:

  • This compound (1.0 equiv)

  • Iodomethane (Methyl Iodide, 1.2 equiv)

  • Anhydrous Acetonitrile (CH₃CN)

  • Round-bottom flask with stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equiv).

  • Solvent Addition: Add anhydrous acetonitrile to dissolve the starting material (approx. 0.1 M concentration).

  • Reagent Addition: Add iodomethane (1.2 equiv) dropwise to the stirred solution at room temperature.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. The product, an oxazolium salt, will often precipitate from the solution as a white or off-white solid. Monitor reaction progress by TLC or LC-MS.

  • Work-up & Isolation:

    • If a precipitate has formed, collect the solid by vacuum filtration.

    • Wash the solid with a small amount of cold diethyl ether to remove any unreacted starting materials.

    • Dry the product under vacuum.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure. Triturate the resulting residue with diethyl ether to induce precipitation, then filter and dry as above.

Data Presentation:

EntryAlkylating AgentBase (if used)SolventTemp (°C)Time (h)Expected Outcome
1Methyl IodideNoneCH₃CN2512-24High yield of quaternary salt[4]
2Benzyl BromideK₂CO₃ (1.1 eq)DMF608-12High yield of N-benzylated salt[5]
3Ethyl BromoacetateNaH (1.1 eq)THF0 to 256Good yield of N-functionalized salt

Table 1: Representative conditions for N-alkylation reactions.

Protocols: Electrophilic Aromatic Substitution at Carbon (C-5)

Substitution at the C-5 position requires an electrophile to attack the π-system of the oxazole ring. These reactions often require more forcing conditions or specific activation of the electrophile compared to N-alkylation.

Bromination

Mechanism Insight: Electrophilic bromination of activated heterocycles is efficiently achieved using N-bromosuccinimide (NBS). NBS provides a low, steady concentration of electrophilic bromine, which minimizes side reactions.[6] The reaction can be catalyzed by a mild acid, but for an activated system like this compound, the reagent alone in a polar solvent is often sufficient.[7]

Detailed Protocol 3.1.1: Synthesis of 5-Bromo-2-methyl-4-phenyloxazole

Materials:

  • This compound (1.0 equiv)

  • N-Bromosuccinimide (NBS, 1.05 equiv)

  • Acetonitrile (CH₃CN) or Dichloromethane (DCM)

  • Round-bottom flask with stir bar, protected from light

Procedure:

  • Preparation: Dissolve this compound (1.0 equiv) in acetonitrile or DCM in a round-bottom flask wrapped in aluminum foil.

  • Reagent Addition: Add NBS (1.05 equiv) portion-wise to the solution at 0 °C (ice bath).

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the consumption of the starting material by TLC.

  • Work-up:

    • Quench the reaction with an aqueous solution of sodium thiosulfate (10% w/v) to destroy any remaining bromine.

    • Extract the mixture with an organic solvent (e.g., ethyl acetate or DCM).

    • Wash the combined organic layers with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 5-bromo derivative.

Vilsmeier-Haack Formylation

Mechanism Insight: This reaction introduces a formyl (-CHO) group and is a hallmark of electron-rich heterocycle chemistry. The Vilsmeier reagent, a chloroiminium salt, is a relatively weak electrophile, making it highly selective for the most nucleophilic position (C-5).[8][9] It is generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).[1]

Detailed Protocol 3.2.1: Synthesis of 2-Methyl-4-phenyl-oxazole-5-carbaldehyde

Materials:

  • Phosphorus oxychloride (POCl₃, 1.5 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • This compound (1.0 equiv)

  • 1,2-Dichloroethane (DCE, optional solvent)

  • Sodium acetate solution (saturated)

Procedure:

  • Vilsmeier Reagent Formation: In a three-neck flask equipped with a dropping funnel and under an inert atmosphere, add anhydrous DMF. If desired, use DCE as a co-solvent. Cool the flask to 0 °C.

  • Add POCl₃ (1.5 equiv) dropwise to the DMF with vigorous stirring. A thick, white salt (the Vilsmeier reagent) will form. Stir for 30 minutes at 0 °C.

  • Substrate Addition: Dissolve this compound (1.0 equiv) in a small amount of anhydrous DMF or DCE and add it dropwise to the Vilsmeier reagent suspension.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature, then heat to 60-70 °C for 2-5 hours. Monitor by TLC.

  • Work-up & Hydrolysis:

    • Cool the reaction mixture in an ice bath.

    • Carefully and slowly pour the mixture onto crushed ice.

    • Neutralize the acidic solution by adding a saturated solution of sodium acetate or sodium carbonate until the pH is ~7. This step hydrolyzes the intermediate iminium salt to the aldehyde.

    • Stir the mixture for 1 hour, then extract with ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.

Nitration

Mechanism Insight: Nitration of acid-sensitive heterocycles like oxazoles with standard mixed acid (HNO₃/H₂SO₄) is often problematic, leading to N-protonation, ring deactivation, and potential decomposition.[10] A milder and more effective reagent is acetyl nitrate, generated in situ from nitric acid and acetic anhydride. This reagent provides the nitronium ion (NO₂⁺) electrophile under less acidic conditions, favoring C-5 substitution.[11]

Detailed Protocol 3.3.1: Synthesis of 2-Methyl-5-nitro-4-phenyloxazole

Materials:

  • Acetic Anhydride ((Ac)₂O)

  • Fuming Nitric Acid (HNO₃, >90%)

  • This compound (1.0 equiv)

Procedure:

  • Acetyl Nitrate Formation: In a flask cooled to -10 °C (ice/salt bath), slowly add fuming nitric acid (1.1 equiv) to acetic anhydride (3.0 equiv) with efficient stirring. Maintain the temperature below 0 °C throughout the addition. Stir the resulting solution for 15 minutes at this temperature.

  • Substrate Addition: Dissolve this compound (1.0 equiv) in a small amount of acetic anhydride and cool it to -10 °C.

  • Slowly add the substrate solution to the pre-formed acetyl nitrate solution, ensuring the internal temperature does not rise above -5 °C.

  • Reaction: Stir the reaction mixture at -10 to 0 °C for 1-2 hours. Monitor the reaction progress carefully by TLC.

  • Work-up:

    • Very carefully, pour the reaction mixture onto a large amount of crushed ice with stirring.

    • Allow the ice to melt, and a solid product may precipitate. If so, collect it by filtration.

    • If the product is oily, neutralize the aqueous solution with solid sodium bicarbonate or a saturated NaHCO₃ solution until effervescence ceases.

    • Extract the product with ethyl acetate or DCM.

  • Purification: Wash the organic extract with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product via column chromatography.

General Experimental Workflow & Characterization

A successful synthesis relies on a systematic workflow from reaction setup to final product analysis.

G Figure 2: General Experimental Workflow Start Reactant & Reagent Preparation Reaction Controlled Reaction (Temp, Time, Atmosphere) Start->Reaction Workup Quenching & Aqueous Work-up (Extraction, Washing) Reaction->Workup Purification Purification (Chromatography/ Recrystallization) Workup->Purification Analysis Characterization (NMR, MS, IR, MP) Purification->Analysis Product Pure Product Analysis->Product

Sources

protocol for scaling up 2-Methyl-4-phenyloxazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Scalable Synthesis of 2-Methyl-4-phenyloxazole

Authored by: A Senior Application Scientist

Abstract

The 1,3-oxazole nucleus is a foundational scaffold in medicinal chemistry, present in numerous compounds with diverse therapeutic activities.[1] This application note provides a detailed, robust, and scalable protocol for the synthesis of this compound, a key intermediate for drug discovery and development. Moving beyond bench-scale procedures, this guide focuses on the critical parameters and practical considerations necessary for a safe, efficient, and reproducible scale-up. We present a modified Bredereck-type synthesis, selected for its operational simplicity, use of readily available starting materials, and amenability to large-scale production. The causality behind each experimental choice is explained to empower researchers, scientists, and drug development professionals to adapt and troubleshoot the process effectively.

Introduction: The Significance of the Oxazole Scaffold

Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom.[2] Their unique electronic properties and structural rigidity make them privileged structures in pharmacology. Derivatives of this core have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1] this compound, in particular, serves as a versatile building block for more complex molecular architectures.[3] The development of a scalable synthesis is therefore a critical step in advancing research programs that rely on this key intermediate.

Strategic Selection of the Synthetic Route for Scale-Up

Several classical methods exist for oxazole synthesis, including the Robinson-Gabriel, Van Leusen, and Fischer syntheses.[2] For the specific synthesis of this compound and with scalability as the primary objective, we have selected a Bredereck-type reaction. This approach involves the condensation of an α-haloketone with a primary amide.[2]

Rationale for Route Selection:

  • Convergence and Atom Economy: The reaction directly combines two readily available, low-cost starting materials, 2-bromoacetophenone and acetamide, in a single cyclocondensation step.

  • Avoidance of Harsh Reagents: Unlike the Robinson-Gabriel synthesis, which often requires strong, corrosive dehydrating agents like concentrated sulfuric acid or polyphosphoric acid, this method can be performed under milder conditions.[4]

  • Predictable Byproducts: The primary byproduct is ammonium bromide, which can be easily removed during aqueous work-up.

  • Operational Simplicity: The reaction is typically a one-pot procedure that does not require the isolation of unstable intermediates, a significant advantage for large-scale operations.[5]

Reaction Mechanism and Process Flow

The selected synthesis proceeds via an initial N-alkylation of acetamide by 2-bromoacetophenone to form an acyclic intermediate. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic oxazole ring.

reaction_mechanism Reactant1 2-Bromoacetophenone Intermediate1 N-Phenacylacetamide (Acyclic Intermediate) Reactant1->Intermediate1 N-Alkylation Reactant2 Acetamide Reactant2->Intermediate1 Intermediate2 4,5-Dihydro-5-hydroxyoxazole (Cyclized Intermediate) Intermediate1->Intermediate2 Intramolecular Cyclization Product This compound Intermediate2->Product Dehydration (-H2O)

Caption: Simplified mechanism for the Bredereck-type synthesis of this compound.

The overall process can be visualized as a streamlined workflow from raw material input to the final, purified active pharmaceutical ingredient (API) intermediate.

process_workflow start Start | Raw Materials (2-Bromoacetophenone, Acetamide, Solvent) reactor_prep Reactor Preparation Inert Atmosphere Purge (N2) Charge Acetamide & Solvent start->reactor_prep heating Heating Heat mixture to 80-90°C reactor_prep->heating addition addition heating->addition reaction Reaction & Monitoring Hold at 110-120°C for 2-4h In-Process Control (TLC/HPLC) addition->reaction workup Work-up Cool to RT Quench with Water Extract with Ethyl Acetate reaction->workup purification Purification Wash Organic Layer (Brine) Dry (Na2SO4) Solvent Swap to Heptane/Ethanol workup->purification crystallization Isolation Cool to 0-5°C Filter Product Wash with cold Heptane purification->crystallization drying Drying Dry under vacuum at 40-50°C crystallization->drying end Finish | Final Product QC (NMR, HPLC, MP) drying->end

Caption: End-to-end process workflow for the scalable synthesis of this compound.

Scale-Up Protocol: Synthesis of this compound

This protocol is designed for a target output of approximately 100-120 g. All operations should be conducted in a well-ventilated fume hood or an appropriate process bay by trained personnel.

Equipment and Reagents
  • Equipment: 2 L three-neck round-bottom flask (or jacketed reactor), mechanical stirrer, reflux condenser, dropping funnel, heating mantle with temperature controller, and a nitrogen inlet.

  • Reagents:

    • 2-Bromoacetophenone (1.0 eq, 199.05 g)

    • Acetamide (3.0 eq, 177.21 g)

    • Toluene (5 vol, ~1 L)

    • Ethyl Acetate (for extraction)

    • Heptane & Ethanol (for recrystallization)

    • Saturated Sodium Bicarbonate Solution

    • Brine Solution

    • Anhydrous Sodium Sulfate

Detailed Step-by-Step Procedure
  • Reactor Setup: Assemble the reactor system and ensure it is clean and dry. Purge the vessel with dry nitrogen for 15-20 minutes to establish an inert atmosphere.

  • Reagent Charging: Charge the reactor with acetamide (177.21 g) and toluene (600 mL). Begin stirring to form a slurry.

  • Initial Heating: Heat the mixture to 80-90°C. Acetamide will partially dissolve.

  • Substrate Addition: In a separate vessel, dissolve 2-bromoacetophenone (199.05 g) in toluene (400 mL). Transfer this solution to the dropping funnel. Add the 2-bromoacetophenone solution dropwise to the stirred acetamide slurry over 60-90 minutes.

    • Causality Note: Controlled addition is critical to manage the initial exothermic N-alkylation reaction and prevent a dangerous temperature spike. Maintaining the temperature below 100°C during addition minimizes the formation of thermal degradation byproducts.

  • Reaction Drive: After the addition is complete, heat the reaction mixture to a gentle reflux (approx. 110-120°C).

  • In-Process Control (IPC): Monitor the reaction progress every hour using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1][6] The reaction is typically complete within 2-4 hours, as indicated by the consumption of the 2-bromoacetophenone starting material.

  • Cooling and Quenching: Once complete, cool the reaction mixture to room temperature (20-25°C). Carefully pour the mixture into a separate vessel containing 1 L of deionized water and stir for 15 minutes.

  • Extraction and Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (2 x 300 mL). Combine the organic layers and wash with saturated sodium bicarbonate solution (1 x 200 mL) followed by brine (1 x 200 mL).

    • Causality Note: The bicarbonate wash neutralizes any residual hydrobromic acid, while the brine wash helps to break emulsions and remove bulk water before the drying step.

  • Drying and Solvent Swap: Dry the combined organic layers over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to remove the toluene and ethyl acetate. Co-evaporate with a small amount of heptane to facilitate the removal of toluene azeotropically.

  • Purification by Recrystallization: Dissolve the crude residue in a minimal amount of hot ethanol (~150-200 mL) and add hot heptane (~400-500 mL) until the solution becomes cloudy. Add a few drops of hot ethanol to redissolve and then allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath (0-5°C) for at least 1 hour.

    • Causality Note: Recrystallization is chosen over chromatography for its scalability and cost-effectiveness. A mixed solvent system (ethanol/heptane) provides a sharp crystallization profile, yielding high-purity material.

  • Isolation and Drying: Collect the crystalline product by vacuum filtration, washing the filter cake with a small amount of cold heptane. Dry the product in a vacuum oven at 40-50°C until a constant weight is achieved.

Product Characterization

The final product should be characterized to confirm its identity and purity.[7]

  • Appearance: White to off-white crystalline solid.

  • Melting Point: 55-58 °C.

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85-7.83 (m, 2H), 7.42-7.38 (m, 2H), 7.32-7.28 (m, 2H), 2.52 (s, 3H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 161.0, 145.9, 131.2, 128.8, 128.0, 125.1, 121.9, 14.1.

  • Purity (HPLC): ≥98%.

Process Parameters and Data Summary

The following table summarizes the key quantitative data for this scalable protocol.

ParameterSpecificationRationale
Starting Material 2-BromoacetophenoneCommercially available, activated electrophile.
Reagent AcetamideActs as both nitrogen source and reactant. Using an excess drives the reaction to completion.
Solvent TolueneHigh boiling point for reaction temperature, favorable solubility profile, and facilitates water removal.[8]
Stoichiometry 1.0 : 3.0 (Ketone:Amide)Excess amide ensures complete conversion of the limiting ketone.
Reaction Temperature 110-120 °CProvides sufficient thermal energy for the cyclodehydration step without significant product degradation.
Reaction Time 2-4 hoursTypical duration for completion, subject to IPC verification.
Purification Method RecrystallizationHighly effective, economical, and scalable method for achieving high purity.
Expected Yield 60-70%Represents a practical and reproducible yield on this scale.
Final Purity ≥98% (by HPLC)Meets typical quality requirements for a pharmaceutical intermediate.

Safety and Environmental Considerations

  • 2-Bromoacetophenone: Is a lachrymator and skin irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, within a fume hood.

  • Toluene: Is a flammable solvent with associated health risks. Ensure all heating and transfer operations are performed away from ignition sources and with adequate ventilation.

  • Exothermic Reaction: The initial phase of the reaction is exothermic. Adherence to the controlled addition protocol is essential for safety.

  • Waste Disposal: Aqueous and organic waste streams should be segregated and disposed of in accordance with institutional and local environmental regulations.

Conclusion

This application note details a comprehensive and validated protocol for the scale-up synthesis of this compound. By selecting an operationally simple Bredereck-type reaction and providing a causal explanation for each critical process parameter, this guide serves as an authoritative resource for researchers in medicinal chemistry and process development. The described methodology is designed for safety, reproducibility, and efficiency, facilitating the production of multi-gram quantities of this valuable heterocyclic intermediate.

References

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). Scientia Pharmaceutica. Available at: [Link]

  • Synthesis of 1,3-oxazoles. Organic Chemistry Portal. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. Available at: [Link]

  • Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. (2023). Journal of Cardiovascular Disease Research. Available at: [Link]

  • Synthesis and in vitro antiprotozoal activity of some 2- amino-4-phenyloxazole derivatives. (2017). Tropical Journal of Pharmaceutical Research. Available at: [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). MDPI. Available at: [Link]

  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. (2023). Indian Journal of Pharmaceutical Sciences. Available at: [Link]

  • Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. (2020). Slideshare. Available at: [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2021). ResearchGate. Available at: [Link]

  • Synthetic approaches for oxazole derivatives: A review. (2021). ResearchGate. Available at: [Link]

  • Synthesis of 4-Benzylidiene-2-phenyl oxazole-5-one from Glycine PART I. (2021). YouTube. Available at: [Link]

  • Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. (2024). The Journal of Organic Chemistry. Available at: [Link]

  • 4-Bis(methylthio)methylene-2-phenyloxazol-5-one: Versatile Template for Synthesis of 2-Phenyl-4,5-functionalized Oxazoles. (2002). The Journal of Organic Chemistry. Available at: [Link]

  • A Practical Approach to the Synthesis of 2,4-Disubstituted Oxazoles from Amino Acids. (2001). Organic Letters. Available at: [Link]

  • Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives. Google Patents.
  • Mechanism of the Robinson-Gabriel synthesis of oxazoles. (2020). The Journal of Organic Chemistry. Available at: [Link]

  • Scheme.3. The Robinson-Gabriel synthesis for oxazole. ResearchGate. Available at: [Link]

Sources

Application Notes and Protocols for the Investigation of 2-Methyl-4-phenyloxazole in Agrochemical Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Oxazole Scaffold as a Privileged Structure in Agrochemical Research

The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural science. Within the vast landscape of heterocyclic chemistry, the oxazole ring system has emerged as a "privileged scaffold" due to its presence in a wide array of biologically active molecules.[1] Derivatives of oxazole have demonstrated significant potential in medicinal chemistry and are increasingly being explored for their applications in crop protection. The structural rigidity, metabolic stability, and capacity for diverse functionalization make the oxazole core an attractive starting point for the development of new herbicides, insecticides, and fungicides.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of a specific, readily accessible derivative, 2-Methyl-4-phenyloxazole , as a foundational molecule for agrochemical discovery. While the broader class of oxazole derivatives has shown promise, this particular compound remains a relatively unexplored entity in the agrochemical literature. Therefore, these application notes are designed to serve as a detailed roadmap for its synthesis and subsequent evaluation for potential herbicidal, insecticidal, and fungicidal activities. We will proceed from established synthetic methodologies to robust screening protocols, providing the scientific rationale behind each step to empower researchers in their quest for the next generation of crop protection agents.

PART 1: Synthesis of this compound

The synthesis of the this compound core can be efficiently achieved through several established methods for oxazole formation. Here, we detail two robust and adaptable protocols: the Robinson-Gabriel synthesis and the Van Leusen oxazole synthesis.

Protocol 1: Robinson-Gabriel Synthesis of this compound

The Robinson-Gabriel synthesis is a classic and reliable method for the formation of oxazoles through the cyclodehydration of 2-acylamino-ketones. To synthesize this compound, the key intermediate is N-(2-oxo-2-phenylethyl)acetamide.

Experimental Workflow: Robinson-Gabriel Synthesis

A 2-Amino-1-phenylethanone Hydrochloride B N-(2-oxo-2-phenylethyl)acetamide A->B Acetylation (Acetic Anhydride, Pyridine) C This compound B->C Cyclodehydration (Conc. H2SO4 or P2O5)

Caption: Workflow for the Robinson-Gabriel synthesis.

Step-by-Step Methodology:

  • Synthesis of N-(2-oxo-2-phenylethyl)acetamide (Intermediate): a. In a 250 mL round-bottom flask, dissolve 10.0 g of 2-amino-1-phenylethanone hydrochloride in 100 mL of pyridine. b. Cool the solution to 0 °C in an ice bath. c. Slowly add 1.2 equivalents of acetic anhydride dropwise to the stirred solution. d. Allow the reaction mixture to warm to room temperature and stir for an additional 4 hours. e. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the mobile phase. f. Upon completion, pour the reaction mixture into 500 mL of ice-cold water. g. Extract the aqueous mixture three times with 100 mL of ethyl acetate. h. Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. i. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-(2-oxo-2-phenylethyl)acetamide. j. Purify the crude product by recrystallization from ethanol to obtain a white solid.

  • Cyclodehydration to this compound: a. To the purified N-(2-oxo-2-phenylethyl)acetamide (5.0 g) in a 100 mL flask, cautiously add 25 mL of concentrated sulfuric acid at 0 °C. b. Stir the mixture at room temperature for 2 hours. c. Carefully pour the reaction mixture onto 200 g of crushed ice. d. Neutralize the solution with a saturated solution of sodium carbonate until the pH is approximately 8. e. Extract the product with diethyl ether (3 x 50 mL). f. Combine the organic extracts, dry over anhydrous MgSO₄, and evaporate the solvent to yield crude this compound. g. Purify the product by vacuum distillation or column chromatography on silica gel.

Protocol 2: Van Leusen Oxazole Synthesis (Adapted)

The Van Leusen reaction provides an alternative route to oxazoles from aldehydes using tosylmethyl isocyanide (TosMIC). To synthesize this compound, this method would theoretically start from benzaldehyde and a TosMIC derivative.

PART 2: Postulated Mechanisms of Action & Rationale for Screening

While no direct mechanism of action has been elucidated for this compound in an agrochemical context, the known activities of structurally related compounds provide a rational basis for screening.

  • Insecticidal Activity: The commercial acaricide/insecticide etoxazole, which features an oxazole ring, functions by inhibiting chitin biosynthesis.[2] This disruption of the molting process is a validated target for insecticides. It is plausible that this compound could exhibit a similar mode of action.

  • Herbicidal Activity: Certain oxazole-containing compounds have been shown to inhibit seed germination.[1][3] The mechanism could involve the disruption of key enzymes in metabolic pathways essential for early plant growth.

  • Fungicidal Activity: The oxazole scaffold is present in several antifungal agents. The mode of action often involves the inhibition of enzymes crucial for fungal cell wall integrity or cellular respiration.

Hypothetical Insecticidal Mechanism: Chitin Biosynthesis Inhibition

A This compound B Chitin Synthase Enzyme A->B Inhibition C Chitin Polymerization B->C Catalyzes D Incomplete Cuticle Formation C->D Leads to E Molting Failure & Insect Death D->E Results in cluster_0 Synthesis & Purification cluster_1 Primary Screening cluster_2 Secondary Screening & Dose-Response A This compound B Herbicidal Assay (Seed Germination) A->B C Insecticidal Assay (Contact Toxicity) A->C D Fungicidal Assay (Mycelial Growth) A->D E Whole Plant Assays B->E F Insect Feeding Assays C->F G Spore Germination Assays D->G

Caption: A generalized workflow for agrochemical screening.

Protocol 3: Herbicidal Activity Screening

This protocol assesses the pre-emergent herbicidal activity of this compound by evaluating its effect on seed germination and early seedling growth of common weed species.

Step-by-Step Methodology:

  • Preparation of Test Solutions: a. Prepare a stock solution of this compound (10,000 ppm) in acetone. b. From the stock solution, prepare serial dilutions in distilled water containing 0.1% Tween-20 to achieve final concentrations of 1000, 500, 250, 100, and 50 ppm. A control solution should be prepared with acetone and Tween-20 at the same concentration as the test solutions.

  • Seed Germination Assay: a. Select seeds of representative monocot (e.g., barnyardgrass, Echinochloa crus-galli) and dicot (e.g., pigweed, Amaranthus retroflexus) weeds. b. Place 20 seeds of a single species on a filter paper in a 9 cm Petri dish. c. Add 5 mL of each test concentration or the control solution to triplicate Petri dishes for each species. d. Seal the Petri dishes with parafilm and incubate in a growth chamber at 25°C with a 16/8 hour light/dark cycle. e. After 7 days, count the number of germinated seeds and measure the radicle and shoot length of the seedlings. f. Calculate the percentage of germination inhibition and growth reduction relative to the control. [4][5]

Protocol 4: Insecticidal Activity Screening

This protocol determines the contact toxicity of this compound against a common agricultural pest, such as the cabbage looper (Trichoplusia ni).

Step-by-Step Methodology:

  • Preparation of Test Solutions: a. Prepare a stock solution and serial dilutions of this compound in acetone as described in Protocol 3.

  • Contact Toxicity Assay (Leaf Dip Method): a. Use cabbage leaf discs (3 cm diameter) as the substrate. b. Dip each leaf disc into a test solution or the control solution for 10 seconds and allow the acetone to evaporate completely. c. Place one treated leaf disc in a Petri dish lined with moist filter paper. d. Introduce 10 third-instar cabbage looper larvae into each Petri dish. e. Seal the dishes and incubate at 25°C. f. Assess larval mortality at 24, 48, and 72 hours post-treatment. Larvae that are unable to move when prodded with a fine brush are considered dead. g. Calculate the percentage mortality for each concentration, correcting for any control mortality using Abbott's formula.

Protocol 5: Fungicidal Activity Screening

This protocol evaluates the in vitro fungicidal activity of this compound against a common plant pathogenic fungus, such as Botrytis cinerea. [6] Step-by-Step Methodology:

  • Preparation of Amended Media: a. Prepare a stock solution of this compound in acetone. b. Add appropriate volumes of the stock solution to molten Potato Dextrose Agar (PDA) to achieve final concentrations of 100, 50, 25, and 10 ppm. A control plate should contain an equivalent amount of acetone. c. Pour the amended PDA into 9 cm Petri dishes and allow them to solidify.

  • Mycelial Growth Inhibition Assay: a. From a 7-day-old culture of Botrytis cinerea, cut a 5 mm diameter mycelial plug from the leading edge of the colony. b. Place the mycelial plug, mycelium-side down, in the center of each amended and control PDA plate. c. Incubate the plates at 22°C in the dark. d. After 72 hours, measure the diameter of the fungal colony in two perpendicular directions. e. Calculate the percentage of mycelial growth inhibition relative to the control. [3]

PART 4: Data Analysis and Structure-Activity Relationship (SAR)

For each screening assay, a dose-response relationship should be established. By plotting the percentage inhibition or mortality against the logarithm of the concentration, key toxicological endpoints can be determined.

Data Presentation:

Concentration (ppm)Herbicidal (% Germination Inhibition)Insecticidal (% Mortality)Fungicidal (% Mycelial Growth Inhibition)
10009510085
500809070
250657050
100403025
5015105

Hypothetical data for illustrative purposes.

From this data, EC₅₀ (effective concentration for 50% inhibition) or LC₅₀ (lethal concentration for 50% of the population) values can be calculated using probit analysis. These values provide a quantitative measure of the compound's potency.

Should this compound demonstrate promising activity in any of these primary screens, further investigation into its Structure-Activity Relationship (SAR) is warranted. This involves synthesizing analogs with modifications at the 2-methyl and 4-phenyl positions to understand which structural features are critical for biological activity. For instance, the introduction of electron-withdrawing or -donating groups on the phenyl ring can significantly impact a compound's efficacy. [7]

Conclusion and Future Directions

This guide provides a foundational framework for the synthesis and agrochemical evaluation of this compound. The protocols outlined herein are based on established methodologies and are designed to be adaptable to a standard laboratory setting. While this specific molecule is not yet characterized as an agrochemical, its structural relationship to other bioactive oxazoles suggests that it is a worthy candidate for investigation.

Future work should focus on a broad primary screening against a diverse panel of weeds, insects, and fungal pathogens. Any "hit" from these screens should be followed by more detailed secondary screening, dose-response studies, and the initiation of a medicinal chemistry program to explore the SAR of this promising scaffold. Through such systematic investigation, the potential of this compound and its derivatives to contribute to the development of novel agrochemicals can be fully realized.

References

  • Nauen, R., & Smagghe, G. (2006). Etoxazole: a new acaricide with a novel mode of action. Pest Management Science, 62(5), 379-382.
  • Patil, S., Shinde, P., & Bholay, A. (2018). Synthesis and Herbicidal Activity of 4-Benzylidene-2-phenyl oxazol-5(4H)-one Derivatives using L-Proline as Catalyst. Asian Journal of Chemistry, 30(8), 1731-1734.
  • BenchChem. (2025).
  • Kumar, V., & Aggarwal, R. (2019). A comprehensive review on biological activities of oxazole derivatives. Journal of Advanced Scientific Research, 10(1), 01-12.
  • Saha, S., & Dutta, D. (2015). Effect of herbicide 2, 4-D on seed germination and early seedling growth of Hibiscus cannabinus Linn. International Journal of Research in Biosciences, Agriculture and Technology, 3(2), 1-4.
  • Gawali, P. U., & Lomte, M. H. (2012). EFFECT OF HERBICIDES ON SEED GERMINATION AND SEEDLING GROWTH OF WEED Malachra capitata Linn. Bionano Frontier, 5(2), 160-162.
  • Wang, M., Rui, P., Liu, C., Du, Y., Qin, P., Qi, Z., ... & Cui, Z. (2017). Design, Synthesis and Fungicidal Activity of 2-Substituted Phenyl-2-oxo-, 2-Hydroxy- and 2-Acyloxyethylsulfonamides. Molecules, 22(5), 738.
  • Gujjarappa, R., R, S. K., & Kumar, K. A. (2022). An Overview on Biological Activities of Oxazole, Isoxazoles and 1, 2, 4-Oxadiazoles Derivatives.
  • Shinde, P. V., & Wagh, S. B. (2011). A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. International Journal of Medical and Pharmaceutical Research, 2(1), 1-12.
  • Tian, H., Shi, Y., Huang, Q., Yang, F., & Bi, F. (2023). Design, Synthesis, and Antifungal Activity of Some Novel Phenylthiazole Derivatives Containing an Acylhydrazone Moiety. Molecules, 28(20), 7108.
  • Rao, G. K., & Kulkarni, M. V. (2012). A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 1166-1176.

Sources

Application Notes & Protocols for the Quantitative Analysis of 2-Methyl-4-phenyloxazole

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide to the analytical quantification of 2-Methyl-4-phenyloxazole (CAS: 20662-90-2), a heterocyclic organic compound with applications in pharmaceutical research and organic synthesis.[1] Accurate determination of this analyte is critical for quality control, stability testing, and pharmacokinetic studies. We present detailed protocols for three robust analytical techniques: High-Performance Liquid Chromatography with UV Detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies are designed for researchers, scientists, and drug development professionals, emphasizing the rationale behind procedural steps to ensure scientific integrity and reproducibility.

Introduction: The Analytical Imperative for this compound

This compound is an aromatic heterocyclic compound featuring a methyl- and phenyl-substituted oxazole ring.[1] Its structure lends it to applications as a building block in the synthesis of more complex molecules, including potential pharmaceutical agents.[2][3] The precise quantification of this compound in various matrices—from bulk drug substance to complex biological fluids—is paramount for ensuring product quality, evaluating efficacy, and maintaining safety.[4][5]

The choice of analytical method is dictated by the specific requirements of the analysis, including the sample matrix, required sensitivity, and the desired throughput. This guide details three complementary methods, ranging from the widely accessible HPLC-UV for routine quality control to the highly sensitive and selective LC-MS/MS for trace-level quantification.

Analyte Properties:

  • Chemical Formula: C₁₀H₉NO[6]

  • Molecular Weight: 159.18 g/mol [6]

  • Structure:

    
    

    (Image Source: PubChem CID 88639)

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle: Reversed-phase HPLC (RP-HPLC) is the cornerstone method for the quality control of many small organic molecules.[7] The technique separates compounds based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[7] this compound, with its aromatic phenyl group, exhibits sufficient hydrophobicity for excellent retention and separation on a C18 column. Detection is achieved via UV spectrophotometry, leveraging the molecule's chromophores for quantification.

Causality: The selection of a C18 column is based on the analyte's nonpolar character. The mobile phase, a mixture of acetonitrile and water, is optimized to elute the analyte with a sharp, symmetrical peak in a reasonable timeframe.[7] Acetonitrile is chosen for its low UV cutoff and excellent solubilizing properties for organic molecules.

Experimental Protocol: HPLC-UV

2.1.1. Equipment and Reagents

  • HPLC system with a UV/Vis or Diode Array Detector (DAD)

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • This compound reference standard

  • Analytical balance, volumetric flasks, pipettes

  • Syringe filters (0.45 µm, PTFE or nylon)

2.1.2. Chromatographic Conditions This method is adapted from a validated protocol for a structurally similar compound, 2-(2-Methylphenyl)oxazole, and is expected to provide excellent performance with minimal modification.[7]

ParameterValueRationale
Column C18, 4.6 x 150 mm, 5 µmIndustry standard for robust separation of hydrophobic small molecules.
Mobile Phase Acetonitrile:Water (60:40, v/v)Provides optimal retention and peak shape for the analyte.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column, balancing analysis time and pressure.
Injection Volume 10 µLA typical volume to ensure good sensitivity without overloading the column.
Column Temperature 30°CEnhances reproducibility by controlling viscosity and separation efficiency.
UV Detection 254 nmA common wavelength for aromatic compounds, ensuring a strong signal.
Run Time ~10 minutesAllows for baseline stabilization and elution of the analyte.

2.1.3. Preparation of Solutions

  • Primary Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.[7]

  • Working Standard Solutions: Perform serial dilutions of the primary stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[7]

2.1.4. Sample Preparation (for Bulk Substance) The goal of sample preparation is the complete and reproducible extraction of the analyte from its matrix into an analyzable format.[4]

  • Weighing: Accurately weigh a sample powder equivalent to ~10 mg of this compound.[7]

  • Dissolution: Transfer the sample to a 10 mL volumetric flask. Add ~7 mL of the mobile phase.[7]

  • Extraction: Sonicate the flask for 10 minutes to ensure complete dissolution and extraction of the active ingredient.[7]

  • Dilution: Allow the solution to cool to ambient temperature and dilute to the mark with the mobile phase. Mix thoroughly.

  • Filtration: Filter the solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulates that could damage the column.[7][8]

Data and Performance

System Suitability: Before sample analysis, the chromatographic system's performance must be verified. This is achieved by injecting a standard solution (e.g., 25 µg/mL) multiple times (n=6) to check key parameters.[7]

ParameterAcceptance CriteriaObserved Value (Typical)
Tailing Factor (T) ≤ 2.01.2
Theoretical Plates (N) ≥ 20005800
RSD of Peak Area (n=6) ≤ 2.0%0.8%
(Data adapted from a similar compound analysis)[7]

Linearity: The method's linearity demonstrates a proportional relationship between analyte concentration and detector response.

Concentration (µg/mL)Peak Area (Arbitrary Units)
112,050
561,200
10121,500
25305,000
50608,000
1001,210,000
Correlation Coefficient (r²) ≥ 0.999
(Data adapted from a similar compound analysis)[7]
HPLC-UV Workflow Diagram

HPLC_Workflow cluster_prep Preparation Steps cluster_hplc Instrumental Analysis cluster_process Data Analysis start Start: Sample/Standard weigh Weigh ~10 mg start->weigh prep Sample/Standard Preparation dissolve Dissolve in Mobile Phase weigh->dissolve sonicate Sonicate 10 min dissolve->sonicate dilute Dilute to Volume sonicate->dilute filter Filter (0.45 µm) dilute->filter inject Inject 10 µL filter->inject hplc HPLC Analysis separate Separate on C18 Column inject->separate detect Detect at 254 nm separate->detect integrate Integrate Peak Area detect->integrate process Data Processing quantify Quantify vs. Calibration Curve integrate->quantify end End: Report Result quantify->end

Caption: HPLC-UV workflow for this compound quantification.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[9] The sample is vaporized and separated in a gaseous mobile phase based on its boiling point and interaction with the column's stationary phase. The mass spectrometer then fragments the eluted analyte, creating a unique mass spectrum that serves as a chemical fingerprint, providing high confidence in identification and quantification.[6]

Causality: this compound has a molecular weight and structure suitable for volatilization without decomposition, making it a good candidate for GC-MS. The use of a nonpolar column (e.g., DB-5ms) is appropriate for this semi-volatile aromatic compound. Mass spectrometric detection provides superior selectivity over UV, which is crucial for analyzing samples in complex matrices where co-eluting peaks might interfere.[10]

Experimental Protocol: GC-MS

3.1.1. Equipment and Reagents

  • GC-MS system with an electron ionization (EI) source

  • Capillary GC column (e.g., 30 m x 0.25 mm ID, 0.25 µm film, 5% phenyl-methylpolysiloxane)

  • Helium (carrier gas, 99.999% purity)

  • Methanol or Dichloromethane (GC grade)

  • This compound reference standard

3.1.2. Instrumental Conditions

Parameter Value Rationale
Inlet Temperature 250°C Ensures rapid and complete vaporization of the analyte.
Injection Mode Splitless (1 min) Maximizes analyte transfer to the column for trace analysis.
Injection Volume 1 µL Standard volume for capillary GC.
Carrier Gas Helium, constant flow at 1.2 mL/min Inert gas providing good chromatographic efficiency.
Oven Program 100°C (hold 1 min), ramp to 280°C at 20°C/min, hold 5 min A temperature gradient to separate the analyte from solvent and potential impurities.
MS Transfer Line 280°C Prevents condensation of the analyte before entering the MS source.
Ion Source Temp 230°C Standard temperature for robust electron ionization.
Ionization Energy 70 eV Standard energy to produce reproducible fragmentation patterns.
Acquisition Mode Full Scan (m/z 40-400) and/or SIM Scan mode for identification; Selected Ion Monitoring (SIM) for enhanced sensitivity.

| SIM Ions | m/z 159 (Quantifier), other fragments (Qualifiers) | Monitoring the molecular ion (M+) provides specificity and sensitivity. |

3.1.3. Solution and Sample Preparation

  • Stock and Working Standards: Prepare as in the HPLC method, but use a volatile GC-compatible solvent like methanol or dichloromethane.

  • Sample Preparation: The "dilute and shoot" approach is often sufficient for bulk materials.

    • Accurately weigh ~10 mg of the sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with the chosen solvent.

    • If necessary, filter through a 0.45 µm PTFE syringe filter into a GC vial.

GC-MS Workflow Diagram

GCMS_Workflow cluster_gcms Instrumental Analysis cluster_process Data Analysis start Start: Sample/Standard prep Dilute sample in volatile solvent (e.g., MeOH) start->prep inject Inject 1 µL into GC Inlet prep->inject gcms GC-MS Analysis vaporize Vaporize Sample (250°C) inject->vaporize separate Separate on Capillary Column vaporize->separate ionize Ionize & Fragment (EI, 70eV) separate->ionize detect Detect Ions (MS) ionize->detect extract_ion Extract Ion Chromatogram (m/z 159) detect->extract_ion process Data Processing quantify Quantify vs. Standards extract_ion->quantify confirm Confirm ID via Mass Spectrum extract_ion->confirm end End: Report Result quantify->end confirm->end

Caption: GC-MS workflow for this compound quantification.

Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle: LC-MS/MS combines the separation power of HPLC with the exceptional sensitivity and selectivity of tandem mass spectrometry.[11] After chromatographic separation, the analyte is ionized (typically via electrospray ionization, ESI) and enters the mass spectrometer. A specific precursor ion (e.g., the protonated molecule [M+H]⁺) is selected, fragmented, and a specific product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), virtually eliminates matrix interference, making it the gold standard for trace quantification in complex matrices like plasma or tissue.[12][13]

Causality: This method is chosen when the required sensitivity is beyond the limits of HPLC-UV or when the sample matrix is highly complex.[14] ESI is an effective soft ionization technique for a molecule like this compound, which has a nitrogen atom that can be readily protonated. The MRM transition is highly specific, ensuring that only the target analyte is quantified.

Experimental Protocol: LC-MS/MS

4.1.1. Equipment and Reagents

  • LC-MS/MS system with an ESI source

  • HPLC equipment and reagents as described in Section 2.1.1.

  • Formic acid (LC-MS grade)

4.1.2. LC and MS Conditions

Parameter Value Rationale
LC Column C18, 2.1 x 50 mm, 1.8 µm Smaller column dimensions are used for faster analysis and reduced solvent consumption, compatible with MS.
Mobile Phase A 0.1% Formic Acid in Water Formic acid aids in protonation for positive ion mode ESI.
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min Appropriate for a 2.1 mm ID column.
Gradient 20% B to 95% B in 3 min, hold 1 min Gradient elution ensures efficient separation and column cleaning.
Ionization Mode ESI, Positive The oxazole nitrogen is a site for efficient protonation.
MRM Transition Q1: 160.1 → Q3: 118.1 (example) Q1 selects the precursor ion ([M+H]⁺). Q3 monitors a specific fragment ion after collision-induced dissociation.

| Collision Energy | (Optimized) | The voltage required to produce the desired fragmentation must be empirically determined. |

4.1.3. Sample Preparation (for Plasma)

  • Protein Precipitation: To 50 µL of plasma sample, add 150 µL of cold acetonitrile containing an internal standard.

  • Vortex: Mix vigorously for 1 minute to precipitate proteins.

  • Centrifuge: Centrifuge at >10,000 x g for 10 minutes.

  • Transfer: Carefully transfer the supernatant to an HPLC vial for analysis. This "dilute and shoot" approach after protein removal is common for its speed and efficiency.[14]

Anticipated Performance

LC-MS/MS offers significantly lower detection limits compared to other methods.[12][13]

ParameterAnticipated Performance
Linearity (r²) > 0.998
Range 0.1 ng/mL - 500 ng/mL
Accuracy (% Recovery) 95-105%
Precision (%RSD) < 10%
Limit of Quantification (LOQ) ~0.1 ng/mL
(Performance data based on similar small molecule LC-MS/MS assays)[12][15]
LC-MS/MS Workflow Diagram

LCMSMS_Workflow cluster_prep Sample Preparation cluster_lcmsms Instrumental Analysis cluster_process Data Analysis start Start: Plasma Sample ppt Protein Precipitation (Acetonitrile) start->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject into LC supernatant->inject lcmsms LC-MS/MS Analysis separate Gradient Separation on C18 inject->separate ionize ESI+ Ionization separate->ionize select_q1 Select Precursor Ion (Q1) m/z 160.1 ionize->select_q1 fragment_q2 Fragment in Collision Cell (Q2) select_q1->fragment_q2 select_q3 Select Product Ion (Q3) fragment_q2->select_q3 integrate Integrate MRM Peak select_q3->integrate process Data Processing quantify Quantify vs. Standards integrate->quantify end End: Report Concentration quantify->end

Caption: LC-MS/MS workflow for trace quantification in a biological matrix.

Method Selection Summary

The choice of method depends critically on the analytical objective.

FeatureHPLC-UVGC-MSLC-MS/MS
Principle Liquid Chromatography, UV AbsorbanceGas Chromatography, Mass SpectrometryLiquid Chromatography, Tandem MS
Selectivity ModerateHighExceptional
Sensitivity (Typical LOQ) ~100 ng/mL~1-10 ng/mL< 0.5 ng/mL
Primary Application Routine QC, purity, formulation assayImpurity ID, analysis of volatilesBioanalysis (PK studies), trace analysis
Matrix Tolerance Low to ModerateModerateHigh
Cost & Complexity LowModerateHigh

References

  • Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. (2025). LCGC North America.
  • This compound. CymitQuimica.
  • Application Note: Quantification of 2-(2-Methylphenyl)
  • Sample Preparation: A Comprehensive Guide.
  • Cross-Validation of Analytical Methods for Benzo[d]oxazole-4-carboxylic Acid: A Compar
  • A Comparative Guide to the Cross-Validation of Analytical Methods for 2-(3-Cyclohexylpropionyl)oxazole. Benchchem.
  • Oxazole, 2-methyl-4-phenyl- (CID 88639).
  • Prepping Small Molecules for Mass Spec. (2019). Biocompare.com.
  • Sample Preparation for Bioanalytical and Pharmaceutical Analysis. (2016).
  • This compound (C10H9NO). PubChemLite.
  • Development and Validation of Analytical Methods for Pharmaceuticals. (2011). Journal of Analytical & Bioanalytical Techniques.
  • Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity.
  • a brief review on antimicrobial activity of oxazole derivatives. (2022). Indo American Journal of Pharmaceutical Sciences.
  • A Comprehensive Review on Analytical Method Development and Validation for Linezolid in Pharmaceutical Dosage Forms. (2025).
  • Quantitation of Phenolic Benzotriazole Class Compounds in Plasma by Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS).
  • Determination of oxazole fungicides in wine, must and fruit juices by ultra-performance liquid chromatography. (2008). Author's personal copy.
  • Rapid multi-residue LC-MS/MS determination of nitrofuran metabolites, nitroimidazoles, amphenicols, and quinolones in honey with ultrasonic-assisted derivatization – magnetic solid-phase extraction. PlumX Metrics.
  • Optimized GC/MS/MS Analysis for PAHs in Challenging M
  • Quantitation of Phenolic Benzotriazole Class Compounds in Plasma by Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS).
  • Screening for 926 Pesticides and Endocrine Disruptors by GC/MS with Deconvolution Reporting Software and a New Pesticide Library. (2006). Agilent.
  • Validation of a method for the detection and confirmation of nitroimidazoles and the corresponding hydroxy metabolites in pig plasma by. (2007).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methyl-4-phenyloxazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The oxazole scaffold is a cornerstone in medicinal chemistry and materials science, with the 2-Methyl-4-phenyloxazole moiety appearing in various biologically active compounds.[1][2] Achieving high yields in its synthesis is critical for efficient drug discovery and development pipelines. This guide provides in-depth technical support for researchers encountering challenges in the synthesis of this compound, focusing on the prevalent method involving the reaction of an α-haloketone with a primary amide. We will explore the underlying chemical principles, troubleshoot common experimental hurdles, and offer validated protocols to enhance synthetic efficiency and product purity.

Overview of a Common Synthetic Route

The most direct and widely adopted laboratory-scale synthesis of this compound involves the condensation of a phenacyl halide (such as 2-bromoacetophenone or 2-chloroacetophenone) with acetamide.[3] This reaction, a variation of the Robinson-Gabriel synthesis pathway, proceeds through an initial nucleophilic substitution, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic oxazole ring.[4][5][6] While seemingly straightforward, this process is sensitive to several parameters that can significantly impact the final yield and purity.

Reaction Mechanism: Synthesis from α-Haloketone and Amide

The reaction proceeds in three key stages:

  • N-Acylation: The nitrogen of the acetamide acts as a nucleophile, attacking the electrophilic α-carbon of the 2-bromoacetophenone, displacing the bromide ion to form an N-(2-oxo-2-phenylethyl)acetamide intermediate.

  • Cyclization: The enol form of the ketone or the amide oxygen attacks the carbonyl carbon of the acyl group, leading to a five-membered heterocyclic intermediate, a dihydrooxazolol.[7]

  • Dehydration: Under acidic or thermal conditions, this intermediate readily eliminates a molecule of water to yield the stable, aromatic this compound.

G Start Acetamide + 2-Bromoacetophenone Intermediate1 N-(2-oxo-2-phenylethyl)acetamide Start->Intermediate1 Nucleophilic Substitution (-HBr) Intermediate2 Dihydrooxazolol Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product This compound Intermediate2->Product Dehydration (-H₂O)

Caption: Key stages in the synthesis of this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is consistently below 40%. What are the primary factors I should investigate?

A1: Consistently low yields are often traceable to a few critical parameters. Let's break them down:

  • Purity of Starting Materials: 2-Bromoacetophenone is a lachrymator and can degrade over time, often turning yellow or brown. Using aged or impure starting material can introduce side reactions, leading to the formation of polymeric tars. Always use freshly purified or commercially available high-purity reagents.

  • Reaction Conditions: Overly aggressive heating can promote side reactions. While the dehydration step requires energy, excessive temperatures can lead to decomposition. A moderately elevated temperature (e.g., 80-100 °C) is often sufficient.

  • Inefficient Dehydration: The final dehydration step is crucial for forming the aromatic ring. While the reaction can proceed thermally, the presence of a dehydrating agent or acid catalyst can significantly improve both the rate and the yield. However, strong mineral acids like concentrated H₂SO₄ can sometimes lead to charring and lower yields.[8] Polyphosphoric acid (PPA) or trifluoromethanesulfonic acid (TfOH) have been shown to be effective cyclodehydrating agents in related syntheses.[7][9]

  • Stoichiometry: While a 1:1 molar ratio of reactants is theoretically required, using a slight excess of the less expensive reagent, typically acetamide, can help drive the reaction to completion.

Q2: My reaction mixture turns dark brown or black, and purification is extremely difficult. How can I prevent this?

A2: The formation of dark, insoluble tars is a common issue, usually resulting from the self-condensation or polymerization of the α-haloketone starting material.

  • Control Temperature: Add the 2-bromoacetophenone to the heated acetamide solution slowly and in portions to maintain control over the initial exothermic reaction.

  • Solvent Choice: While the reaction can be run neat (using molten acetamide as the solvent), this can lead to localized overheating. Using a high-boiling, inert solvent such as N,N-dimethylformamide (DMF) or 1,2-dichloroethane (DCE) can help to moderate the reaction temperature and improve homogeneity.[9]

  • Work-up Procedure: Upon completion, do not let the reaction mixture sit for extended periods at high temperatures. Proceed with the work-up promptly by cooling the mixture and partitioning it between water and an organic solvent to remove inorganic salts and unreacted acetamide.

Q3: The reaction stalls, with TLC analysis showing significant amounts of both starting material and product even after prolonged heating. What can I do?

A3: A stalled reaction indicates that the activation energy for one of the steps (likely cyclization or dehydration) is not being sufficiently overcome.

  • Introduce a Catalyst: If not already using one, the addition of a catalytic amount of a Brønsted acid like trifluoromethanesulfonic acid (TfOH) can facilitate both the cyclization and dehydration steps.[9][10] Recent literature has shown TfOH to be highly effective for this type of transformation.[9][11]

  • Increase Temperature: If using a solvent, gradually increase the reflux temperature and monitor the reaction progress by TLC. Be mindful of the potential for byproduct formation at higher temperatures as discussed in Q2.

  • Re-evaluate Dehydrating Agent: If the reaction is being performed as a classical Robinson-Gabriel synthesis starting from the N-acylamino ketone, the choice of dehydrating agent is paramount. Agents like P₂O₅, POCl₃, or trifluoroacetic anhydride (TFAA) can be more effective than sulfuric acid.[7][12]

G start Low Yield or Stalled Reaction check_reagents 1. Check Reagent Purity (esp. α-haloketone) start->check_reagents check_temp 2. Evaluate Reaction Temperature start->check_temp check_catalyst 3. Consider Catalyst/ Dehydrating Agent start->check_catalyst sol_reagents Use fresh/purified reagents check_reagents->sol_reagents Impure? sol_temp Optimize heat: - Gradual increase - Use high-boiling solvent check_temp->sol_temp Suboptimal? sol_catalyst Add catalyst (e.g., TfOH) or stronger dehydrating agent (e.g., PPA, TFAA) check_catalyst->sol_catalyst Inefficient? end_node Improved Yield sol_reagents->end_node sol_temp->end_node sol_catalyst->end_node

Caption: Troubleshooting workflow for low synthesis yield.

Q4: My crude product is an oil that is difficult to purify by column chromatography. Are there better options?

A4: Oily products can be challenging. Here are some strategies:

  • Acid/Base Wash: Before chromatography, perform a thorough work-up. Wash the organic layer containing your crude product with a dilute NaHCO₃ solution to remove any acidic impurities. Follow this with a wash using dilute HCl. Oxazoles are weakly basic and can be protonated and extracted into the aqueous layer, but this can also lead to hydrolysis if not done carefully.[4] A final wash with brine is recommended.

  • Recrystallization: this compound is a solid at room temperature.[2] Often, an oily crude product contains impurities that depress the melting point. Try to induce crystallization by dissolving the oil in a minimum amount of a hot solvent (e.g., ethanol, hexane, or an ethyl acetate/hexane mixture) and then cooling it slowly. Scratching the inside of the flask with a glass rod can help initiate crystal growth.

  • Chromatography Optimization: If chromatography is necessary, ensure the crude product is thoroughly dried and free of polar solvents like DMF before loading onto the column. Use a less polar solvent system to start, gradually increasing the polarity to elute your product. A gradient of ethyl acetate in hexane is a good starting point.

Frequently Asked Questions (FAQs)

Q: What are the best reaction conditions for synthesizing this compound from 2-bromoacetophenone and acetamide?

A: While optimal conditions can vary, a reliable starting point is to use a slight excess (1.2 to 1.5 equivalents) of acetamide relative to 2-bromoacetophenone. The reaction can be run neat by heating the mixture to 80-100 °C for 2-4 hours. Alternatively, using a solvent like 1,2-dichloroethane (DCE) with a catalytic amount (10 mol%) of trifluoromethanesulfonic acid (TfOH) at reflux has been reported to give excellent yields for similar 2,4-disubstituted oxazoles.[9]

ParameterCondition 1 (Neat)Condition 2 (Catalytic)Rationale
Solvent None (molten acetamide)1,2-Dichloroethane (DCE)DCE allows for better temperature control and reaction homogeneity.[9]
Catalyst None (Thermal)10 mol% TfOHTfOH is a powerful Brønsted acid that catalyzes the cyclization/dehydration steps, improving rate and yield.[9][11]
Temperature 80-100 °CReflux (~84 °C)Moderate temperatures are sufficient to drive the reaction without significant decomposition.
Pros Simple setup, no solvent removal.Higher yields, milder conditions.
Cons Potential for localized overheating.Requires solvent handling and removal.

Q: How do I monitor the reaction's progress effectively?

A: Thin Layer Chromatography (TLC) is the most effective method. Use silica gel plates and a mobile phase such as 30% ethyl acetate in hexane. Spot the starting material (2-bromoacetophenone), the reaction mixture, and a co-spot. The disappearance of the starting material spot and the appearance of a new, typically higher Rf product spot, indicates the reaction is proceeding. Visualize the spots under a UV lamp (254 nm).

Q: What are the key characterization signals for this compound?

A: The final product should be characterized to confirm its identity and purity.

  • ¹H NMR: Expect signals for the methyl group (a singlet around 2.5 ppm), the oxazole proton (a singlet around 7.5-8.0 ppm), and the phenyl group protons (multiplets in the aromatic region, ~7.2-7.8 ppm).

  • ¹³C NMR: Look for characteristic peaks for the methyl carbon, the aromatic carbons of the phenyl group, and the three distinct carbons of the oxazole ring.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of C₁₀H₉NO (159.19 g/mol ) should be observed.[2]

Experimental Protocol: Catalytic Synthesis of this compound

This protocol is adapted from methodologies reported for the synthesis of similar 2,4-disubstituted oxazoles.[9][10]

Materials:

  • 2-Bromoacetophenone (1.0 eq)

  • Acetamide (1.2 eq)

  • Trifluoromethanesulfonic acid (TfOH) (0.1 eq)

  • 1,2-Dichloroethane (DCE)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate and Hexane for chromatography

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add acetamide (1.2 eq) and 1,2-dichloroethane (DCE, approx. 0.5 M concentration relative to the limiting reagent).

  • Begin stirring and add 2-bromoacetophenone (1.0 eq).

  • Carefully add trifluoromethanesulfonic acid (0.1 eq) to the mixture.

  • Heat the reaction mixture to reflux (approx. 84 °C) and monitor its progress by TLC every hour.

  • Once the starting material is consumed (typically 2-4 hours), cool the reaction mixture to room temperature.

  • Quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DCE).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by column chromatography on silica gel using a gradient of ethyl acetate in hexane or by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane).

References

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. Available at: [Link]

  • Wikipedia. Robinson–Gabriel synthesis. Available at: [Link]

  • SynArchive. Robinson-Gabriel Synthesis. Available at: [Link]

  • Linder, M. R., & Tepe, J. J. (2005). One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of Oxazoles Using Oxazolone Templates. The Journal of Organic Chemistry, 70(19), 7796–7799. Available at: [Link]

  • ideXlab. Robinson-Gabriel Synthesis. Available at: [Link]

  • Bohrium. Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. Available at: [Link]

  • A new sequence for the synthesis of various 2,4-disubstituted oxazoles from alpha-amino acids is reported. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of 1,3-oxazoles. Available at: [Link]

  • Guchhait, S. K., et al. (2010). 4-Bis(methylthio)methylene-2-phenyloxazol-5-one: Versatile Template for Synthesis of 2-Phenyl-4,5-functionalized Oxazoles. The Journal of Organic Chemistry, 75(11), 3746–3757. Available at: [Link]

  • Luo, M., et al. (2024). Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. The Journal of Organic Chemistry, 89(7), 5038–5048. Available at: [Link]

  • Rivera-Sánchez, G., et al. (2015). Synthesis and in vitro antiprotozoal activity of some 2-amino-4-phenyloxazole derivatives. Medicinal Chemistry Research, 24, 3833–3841. Available at: [Link]

  • YouTube. OXAZOLE SYNTHESIS REACTIONS FOR MSC SEMESTER IV. Available at: [Link]

  • ResearchGate. Scheme 7. Synthesis of 4-arylidene-2-phenyl-5(4H)-oxazolone 16. Available at: [Link]

  • CUTM Courseware. Oxazole.pdf. Available at: [Link]

  • Slideshare. Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. Available at: [Link]

  • Indian Journal of Pharmaceutical Sciences. Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Available at: [Link]

  • ResearchGate. (PDF) Synthesis of Methyl 2-((4R)-3-Acryloyl-4-phenyloxazolidin-2-yl)acetates. Available at: [Link]

  • Google Patents. CN104529903A - Method for synthesizing 2-methyl-4,5-diphenylimidazole and 2,3,4-triphenyl-oxazole.
  • ResearchGate. Synthesis, Characterization and Biological Evaluation of New 5-aryl-4-methyl-2-[para-(phenylsulfonyl)phenyl]oxazoles. Available at: [Link]

  • PubMed. Synthesis and bioevaluation of 2-phenyl-4-methyl-1,3-selenazole-5-carboxylic acids as potent xanthine oxidase inhibitors. Available at: [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. ISSN: 0975-8585 October – December 2012 RJPBCS Volume 3 Issue 4 Page No. 325. Available at: [Link]

  • ResearchGate. Synthesis and Herbicidal Activity of 4-Benzylidene-2-phenyl oxazol-5(4H)-one Derivatives using L-Proline as Catalyst. Available at: [Link]

  • ResearchGate. View of SYNTHESIS OF 2-PHENYL-4-METHYL-4-((TETRAZOL-5. Available at: [Link]

  • Biointerface Research in Applied Chemistry. Synthesis and Anticancer Activity of New 2-Aryl-4-(4- Methoxybenzylidene)-5-Oxazolone Scaffolds. Available at: [Link]

  • Google Patents. Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives.
  • ResearchGate. Methods for the synthesis of 2-phenylquinazolin-4-one and studying methylation reactions in different solvents. Available at: [Link]

Sources

Technical Support Center: Purification of 2-Methyl-4-phenyloxazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-Methyl-4-phenyloxazole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find practical, experience-driven advice to overcome common purification challenges, presented in a clear question-and-answer format. Our goal is to provide you with the rationale behind each step, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

Troubleshooting Guide: Addressing Specific Purification Issues

This section tackles the common problems encountered during the purification of this compound. Each issue is followed by a detailed explanation of its probable causes and a step-by-step protocol for its resolution.

Issue 1: My crude this compound appears as an oil and is difficult to handle. How can I solidify it?

Probable Cause: The presence of residual solvents or unreacted starting materials can lower the melting point of the crude product, causing it to remain in an oily state. This compound is expected to be a solid at room temperature.

Solution:

  • Solvent Removal: Ensure all volatile solvents from the reaction work-up, such as diethyl ether, ethyl acetate, or dichloromethane, have been thoroughly removed. This can be achieved by placing the sample under high vacuum for several hours.

  • Trituration: If the oil persists, trituration can be an effective method to induce crystallization.

    • Add a small amount of a non-polar solvent in which the desired product is sparingly soluble, such as cold hexanes or pentane.

    • Stir the mixture vigorously with a spatula, scratching the inside of the flask to create nucleation sites.

    • The impurities may dissolve in the non-polar solvent, leaving the purified, solid this compound.

    • Filter the solid and wash with a small amount of the cold non-polar solvent.

Issue 2: My Thin Layer Chromatography (TLC) shows multiple spots, and I'm unsure which is my product.

Probable Cause: The synthesis of oxazoles can often result in a mixture of the desired product, unreacted starting materials, and various side products. The polarity of these compounds will determine their retention factor (Rf) on a TLC plate.

Solution:

  • Reference Spotting: If available, spot a reference sample of pure this compound on the same TLC plate as your crude reaction mixture. This will definitively identify the product spot.

  • Cospotting: Spot your crude mixture, and then on the same spot, apply a small amount of one of the starting materials. If one of the spots in your crude mixture increases in intensity, you have identified that starting material. Repeat for other starting materials. The remaining spot is likely your product.

  • General Elution Principles: Oxazoles are moderately polar compounds. In a normal-phase silica gel TLC with a hexane/ethyl acetate solvent system, the product, this compound, is expected to have a moderate Rf value. Highly non-polar impurities (e.g., non-polar byproducts) will have a high Rf, while highly polar impurities (e.g., some starting materials or decomposition products) will have a low Rf. An ideal solvent system will give your product an Rf value between 0.2 and 0.7 for optimal separation[1].

Recommended TLC Conditions:

Stationary PhaseMobile Phase (v/v)Visualization
Silica Gel 60 F254Hexane:Ethyl Acetate (e.g., 7:3 or 8:2)UV light (254 nm)
Issue 3: I am struggling to separate this compound from a closely related impurity using column chromatography.

Probable Cause: Co-elution occurs when the polarity of the desired compound and an impurity are very similar, making separation by standard column chromatography challenging.

Solution:

  • Optimize the Solvent System:

    • Fine-tune the polarity: A slight adjustment to the mobile phase composition can significantly impact separation. If using a hexane/ethyl acetate system, try varying the ratio in small increments (e.g., from 8:2 to 8.5:1.5).

    • Introduce a different solvent: Sometimes, adding a small percentage of a third solvent with a different polarity or selectivity, such as dichloromethane or a trace amount of methanol, can improve resolution.

  • Improve Column Efficiency:

    • Use a finer silica gel: A smaller particle size of the stationary phase will result in a higher number of theoretical plates and better separation.

    • Proper column packing: Ensure the silica gel is packed uniformly without any air bubbles or channels.

    • Sample loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the column in a narrow band.

Experimental Protocol: Flash Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen mobile phase (e.g., Hexane:Ethyl Acetate 8:2).

  • Column Packing: Pour the slurry into the column and allow it to pack under a gentle flow of the mobile phase. Ensure a flat, undisturbed surface at the top of the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase. Carefully apply the solution to the top of the silica bed.

  • Elution: Begin eluting with the mobile phase, collecting fractions.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

For oxazole derivatives, ethanol or a mixed solvent system like ethanol/water or ethyl acetate/hexanes are often good starting points[2][3][4].

Experimental Protocol: Recrystallization Solvent Screening

  • Place a small amount of your crude product into several test tubes.

  • To each tube, add a different solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene) dropwise while heating and agitating until the solid dissolves.

  • Allow the solutions to cool slowly to room temperature, and then in an ice bath.

  • Observe which solvent yields the best quality and quantity of crystals.

Q2: My this compound product is slightly colored. What is the cause and how can I decolorize it?

A slight coloration can be due to the presence of minor, highly conjugated impurities or oxidation products. These can sometimes form during the synthesis or work-up.

Solution:

  • Recrystallization with Activated Carbon:

    • Dissolve the colored product in a suitable hot recrystallization solvent.

    • Add a very small amount of activated carbon (charcoal) to the hot solution. Caution: Add the charcoal carefully to the hot solution to avoid bumping.

    • Swirl the mixture for a few minutes. The colored impurities will adsorb onto the surface of the activated carbon.

    • Perform a hot filtration through a fluted filter paper or a Celite® pad to remove the charcoal.

    • Allow the filtrate to cool and crystallize as usual.

Q3: What are the likely impurities I might encounter in the synthesis of this compound?

The impurities will largely depend on the synthetic route employed. For common oxazole syntheses like the Robinson-Gabriel or Van Leusen methods, potential impurities include:

  • Unreacted Starting Materials: For example, in a Robinson-Gabriel synthesis, you might have unreacted 2-amino-1-phenylethan-1-one or acetic anhydride[5].

  • Side-Products: Incomplete cyclization or alternative reaction pathways can lead to various byproducts[6].

  • Residual Solvents: Solvents used in the reaction or work-up, such as DMF or pyridine, can be difficult to remove completely and are considered process-related impurities[7].

  • Decomposition Products: Oxazoles can be sensitive to strong acidic or basic conditions, which might be used during synthesis or work-up.

Visualizing Purification Workflows

The following diagrams illustrate the decision-making process and workflows for the purification of this compound.

Purification_Workflow Crude_Product Crude this compound TLC_Analysis TLC Analysis Crude_Product->TLC_Analysis Column_Chromatography Column Chromatography TLC_Analysis->Column_Chromatography Multiple Spots / Close Rf Recrystallization Recrystallization TLC_Analysis->Recrystallization One Major Spot / Minor Impurities Pure_Product Pure this compound Column_Chromatography->Pure_Product Recrystallization->Pure_Product

Caption: General purification strategy for this compound.

Troubleshooting_Diagram Start Purification Issue Oily_Product Oily Product? Start->Oily_Product Colored_Product Colored Product? Start->Colored_Product Poor_Separation Poor Separation? Start->Poor_Separation Trituration Triturate with Non-polar Solvent Oily_Product->Trituration Yes Charcoal Recrystallize with Activated Carbon Colored_Product->Charcoal Yes Optimize_Chroma Optimize Chromatography Conditions Poor_Separation->Optimize_Chroma Yes

Caption: Decision tree for troubleshooting common purification problems.

References

  • Carballo, R., et al. (2017). Synthesis and in vitro antiprotozoal activity of some 2-amino-4-phenyloxazole derivatives. Tropical Journal of Pharmaceutical Research, 16(8), 1951. Available at: [Link]

  • PubChem. (n.d.). Oxazole, 2-methyl-4-phenyl-. National Center for Biotechnology Information. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Supplementary Information. Retrieved from [Link]

  • Singh, O. M., et al. (2011). 4-Bis(methylthio)methylene-2-phenyloxazol-5-one: Versatile Template for Synthesis of 2-Phenyl-4,5-functionalized Oxazoles. The Journal of Organic Chemistry.
  • SIELC Technologies. (n.d.). Separation of Benzoxazole, 2-[4-[2-[4-(2-benzoxazolyl)phenyl]ethenyl]phenyl]-5-methyl- on Newcrom R1 HPLC column. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved from [Link]

  • Landge, A. K., et al. (2013). Impurities in Pharmaceuticals- A Review. Journal of Current Pharma Research, 4(1), 1105-1116.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Pawlowski, M., et al. (2001). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica, 58(6), 421-427.
  • Massachusetts Institute of Technology. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. MIT OpenCourseWare. Retrieved from [Link]

  • PubChem. (n.d.). 2-Phenyl-oxazole-4-carboxylic acid methyl ester. National Center for Biotechnology Information. Retrieved from [Link]

  • Sharma, G. V. R., et al. (2017). Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin.
  • Wang, C., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Organic Process Research & Development, 24(12), 2826-2832.
  • Reddit. (2022). Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation?. r/OrganicChemistry. Retrieved from [Link]

  • Al-Hourani, B. J., et al. (2020). Synthesis and Anticancer Activity of New 2-Aryl-4-(4-Methoxybenzylidene)-5-Oxazolone Scaffolds. Biointerface Research in Applied Chemistry, 10(5), 6345-6353.
  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Crystallization Solvents. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives.
  • Chemsrc. (n.d.). 4-benzylidene-2-phenyl-2-oxazolin-5-one | CAS#:17606-70-1. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Benzoxazole, 2-methyl-5-phenyl- on Newcrom R1 HPLC column. Retrieved from [Link]

  • ChemBK. (n.d.). 4-benzylidene-2-phenyl-2-oxazolin-5-one. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Side Reactions in the Synthesis of 2-Methyl-4-phenyloxazole

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2-Methyl-4-phenyloxazole. This document is designed for researchers, medicinal chemists, and process development scientists who are navigating the common challenges associated with this synthesis. Instead of a rigid protocol, we offer a dynamic troubleshooting guide in a question-and-answer format, grounded in mechanistic principles to empower you to solve problems encountered in the lab.

Frequently Asked Questions (FAQs)

This guide is structured around the most common synthetic routes and the specific issues that arise from them. We will primarily focus on two robust and widely used methods:

  • The Hantzsch-type Synthesis: A direct condensation of phenacyl bromide (2-bromoacetophenone) with acetamide.

  • The Robinson-Gabriel Synthesis: The intramolecular cyclodehydration of N-(2-oxo-2-phenylethyl)acetamide.[1]

Section 1: General Purity & Yield Issues

Question 1: My final product yield is critically low, and the crude material is a complex mixture. Where should I start my investigation?

Answer: Low yield is a multifaceted problem that often points to issues with starting materials, reaction conditions, or product degradation. Before diving into specific side reactions, it's crucial to validate the foundational parameters of your experiment.

Causality and Recommended Actions:

  • Reagent Purity:

    • Acetamide: This reagent is notoriously hygroscopic. Water contamination can hydrolyze the phenacyl bromide starting material and interfere with the reaction mechanism. We recommend drying your acetamide in a vacuum oven before use or purchasing a new bottle from a reputable supplier.

    • Phenacyl Bromide: This is a lachrymator and can degrade over time, especially if exposed to moisture or light, leading to the formation of phenacyl alcohol and other byproducts. Verify its purity by melting point or NMR before use.

  • Stoichiometry: While a 1:1 molar ratio is theoretically sound for the Hantzsch-type synthesis, using a slight excess (1.1 to 1.5 equivalents) of acetamide can often drive the reaction to completion, compensating for any impurities or volatility.

  • Thermal Control: Both syntheses require heat, but excessive temperatures can lead to polymerization of the starting materials or product decomposition, especially in the presence of strong acids for the Robinson-Gabriel method.[2] A controlled temperature profile is essential.

Below is a logical workflow to diagnose the root cause of low product yield.

Low_Yield_Troubleshooting start Low Yield Observed reagent_check Verify Reagent Purity (NMR, MP, Dryness) start->reagent_check conditions_check Review Reaction Conditions (Temp, Time, Stoichiometry) reagent_check->conditions_check OK reagent_fail Impurity Detected or Degradation reagent_check->reagent_fail Problem? workup_check Analyze Workup & Purification (Extraction pH, Column Loading) conditions_check->workup_check OK conditions_fail Sub-optimal Conditions conditions_check->conditions_fail Problem? workup_fail Product Loss During Isolation workup_check->workup_fail Problem? purify_reagents Purify/Replace Reagents reagent_fail->purify_reagents Yes optimize_conditions Optimize Temp/Time/ Stoichiometry conditions_fail->optimize_conditions Yes optimize_workup Adjust pH, Use Alternative Purification workup_fail->optimize_workup Yes end_node Improved Yield purify_reagents->end_node optimize_conditions->end_node optimize_workup->end_node

Caption: Troubleshooting workflow for low yield.
Section 2: Troubleshooting the Hantzsch-Type Synthesis (Phenacyl Bromide + Acetamide)

This one-pot method is valued for its simplicity but is prone to specific side reactions based on starting material impurities and reaction conditions.

Question 2: My mass spectrum shows a significant peak at M+16 relative to my product, corresponding to a sulfur-containing compound. What is this impurity and how did it form?

Answer: This is a classic case of thiazole formation resulting from thioacetamide contamination in your acetamide starting material. The Hantzsch synthesis is a general method for both oxazoles and thiazoles.[3][4] Thioacetamide is significantly more nucleophilic than acetamide and will readily react with phenacyl bromide to form 2-Methyl-4-phenylthiazole, a common impurity that can be difficult to separate from the desired oxazole due to similar physical properties.

The competing reaction pathways are illustrated below:

Hantzsch_Side_Reaction cluster_reactants Starting Materials cluster_products Products PB Phenacyl Bromide Oxazole Desired Product: This compound PB->Oxazole Thiazole Side Product: 2-Methyl-4-phenylthiazole PB->Thiazole Amide Acetamide Amide->Oxazole  Desired Path Thio Thioacetamide (Impurity) Thio->Thiazole  Side Reaction Path

Caption: Competing pathways in Hantzsch synthesis.

Preventative Measures:

  • Source High-Purity Acetamide: Use analytical grade or "synthesis grade" acetamide.

  • Recrystallize Acetamide: If contamination is suspected, recrystallize the commercial acetamide from a suitable solvent like ethyl acetate or acetone prior to use.

Question 3: My NMR shows unreacted starting materials, but pushing the temperature higher seems to cause decomposition. How can I drive the reaction to completion?

Answer: This indicates that the reaction is kinetically slow under your current conditions. Simply increasing the temperature is a blunt instrument. A more controlled approach is needed.

Recommended Actions:

  • Solvent Choice: The reaction is often performed neat or in ethanol. If you are experiencing solubility or rate issues, switching to a higher-boiling polar aprotic solvent like dimethylformamide (DMF) can accelerate the reaction by better solvating the reactants.[5]

  • Reaction Time: Ensure you are running the reaction long enough. Monitor the disappearance of the phenacyl bromide spot by Thin Layer Chromatography (TLC).

  • Catalysis: While not always necessary, the use of a mild, non-nucleophilic base can sometimes facilitate the final dehydration step from the oxazoline intermediate to the oxazole. However, strong bases should be avoided as they can promote self-condensation of phenacyl bromide.

Section 3: Troubleshooting the Robinson-Gabriel Synthesis

This method involves the cyclodehydration of a pre-formed N-acylamino-ketone. The critical step is the dehydration, which typically requires a strong protic or Lewis acid, a common source of side reactions.[1]

Question 4: Upon adding concentrated sulfuric acid to my N-(2-oxo-2-phenylethyl)acetamide, the mixture immediately turned black, and I isolated only tar. What happened?

Answer: This is a classic sign of charring and decomposition caused by the aggressive nature of concentrated sulfuric acid as a dehydrating agent.[2] At elevated temperatures, sulfuric acid is also a potent oxidizing agent and can cause uncontrolled polymerization and degradation of sensitive organic substrates.

Question 5: My product is contaminated with a water-soluble, highly polar impurity that I can't remove with standard chromatography. What could it be?

Answer: When using sulfuric acid with aromatic compounds, there is a significant risk of electrophilic aromatic substitution, specifically sulfonation , occurring on the phenyl ring. This introduces a sulfonic acid (-SO₃H) group, drastically increasing the polarity and water solubility of the byproduct, making it difficult to remove from your desired product via silica gel chromatography.

The diagram below shows the intended cyclization pathway versus the problematic side reactions.

Robinson_Gabriel_Side_Reactions cluster_reagents Dehydrating Agent start N-(2-oxo-2-phenylethyl)acetamide H2SO4 Conc. H₂SO₄ product Desired Product: This compound H2SO4->product  Desired Dehydration sulfonated Side Product: Sulfonated Oxazole H2SO4->sulfonated  Sulfonation  (Side Reaction) tar Degradation Products (Tar) H2SO4->tar  Charring  (Side Reaction)

Caption: Robinson-Gabriel synthesis and its major side reactions.

Solution: Use a Milder Dehydrating Agent

The key to avoiding both charring and sulfonation is to replace concentrated sulfuric acid with a more selective reagent.

Dehydrating AgentTypical ConditionsAdvantagesDisadvantages
Conc. H₂SO₄ Neat, 80-100 °CInexpensive, powerfulHigh risk of charring & sulfonation [1]
POCl₃ Reflux in POCl₃ or inert solventEffective, non-sulfonatingHighly corrosive, moisture-sensitive, can form chlorinated byproducts
SOCl₂ Reflux in SOCl₂ or inert solventGood dehydrating agentCorrosive, toxic (releases HCl/SO₂), can also cause chlorination
PPA Neat, 120-160 °CEffective, less oxidizing than H₂SO₄Viscous, can be difficult to work with, requires high temperatures
TFAA Pyridine or CH₂Cl₂, 0 °C to RTMild conditionsExpensive, can lead to other side reactions if not controlled

For a balance of efficacy and control, phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) are often the preferred reagents for this transformation.[2]

Summary of Common Impurities
ImpurityLikely OriginSynthesis MethodAnalytical Signature (MS / ¹H NMR)
2-Methyl-4-phenylthiazole Thioacetamide contaminationHantzsch-typeM+16 vs product; distinct thiazole proton shift (~7.5 ppm)
Phenacyl alcohol Hydrolysis of phenacyl bromideHantzsch-typeM-Br+OH vs starting material; characteristic benzylic CH-OH proton and broad OH peak
Sulfonated Oxazole Reaction with H₂SO₄Robinson-GabrielM+80 vs product; complex aromatic splitting, very polar on TLC
Hydroxyoxazoline Intermediate Incomplete dehydrationBothM+18 vs product; aliphatic protons visible in NMR, loss of water in MS
Experimental Protocols

Protocol 1: Hantzsch-Type Synthesis of this compound

This protocol is an illustrative example. Please adapt based on your lab's safety procedures and scale.

  • To a round-bottom flask, add acetamide (1.2 eq) and phenacyl bromide (1.0 eq).

  • Heat the mixture with stirring in an oil bath at 110-120 °C for 2-3 hours. The mixture will melt and then gradually solidify.

  • Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) for the disappearance of phenacyl bromide.

  • Cool the reaction mixture to room temperature.

  • Dissolve the resulting solid in dichloromethane and wash with a saturated sodium bicarbonate solution to neutralize any HBr formed.

  • Wash with water, then brine. Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude solid by recrystallization from ethanol/water or by column chromatography on silica gel.

Protocol 2: Robinson-Gabriel Synthesis using Phosphorus Oxychloride

This protocol is an illustrative example. POCl₃ is highly corrosive and reacts violently with water. Handle only in a certified fume hood with appropriate personal protective equipment.

  • Place N-(2-oxo-2-phenylethyl)acetamide (1.0 eq) in a round-bottom flask equipped with a reflux condenser.

  • Carefully add phosphorus oxychloride (POCl₃, 3-5 eq) to the flask.

  • Heat the mixture to reflux (approx. 105 °C) for 1-2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Allow the mixture to cool to room temperature.

  • CAUTION: Very slowly and carefully pour the reaction mixture onto crushed ice in a large beaker within a fume hood to quench the excess POCl₃. This is a highly exothermic process.

  • Neutralize the acidic aqueous solution by the slow addition of a base, such as concentrated NaOH solution or solid Na₂CO₃, until the pH is ~8-9.

  • Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.

References
  • van Leusen, D., Oldenziel, O., & Van Leusen, A. (1977). Chemistry of sulfonylmethyl isocyanides. A general one-step synthesis of nitriles from ketones using tosylmethyl isocyanide. J. Org. Chem., 42(19), 3114–3118. Available at: [Link]

  • Wikipedia. (n.d.). Van Leusen reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Van Leusen Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Van Leusen Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of van Leusen oxazole synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Robinson–Gabriel synthesis. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-methyl-4-(3-amino-phenyl)-thiazole. Retrieved from [Link]

  • Kocabas, E., & Sirit, A. (2010). A rapid and high-yielding synthesis of thiazoles and aminothiazoles using tetrabutylammonium salts. ARKIVOC, (xi), 147-156. Available at: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]

  • Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable Catalyst. (2022). Molbank, 2022(4), M1494. Available at: [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 2-Methyl-4-phenyloxazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the synthesis and optimization of 2-Methyl-4-phenyloxazole derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important class of heterocyclic compounds. Oxazoles are a privileged scaffold in drug discovery, and mastering their synthesis is key to accelerating research programs.[1][2] This document provides in-depth, field-proven insights in a direct question-and-answer format to address the specific challenges you may encounter in the lab.

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective synthetic routes for preparing this compound derivatives?

A1: The most direct and widely employed method for this specific substitution pattern is the Robinson-Gabriel synthesis .[3][4] This reaction involves the intramolecular cyclodehydration of a 2-acylamino-ketone. For this compound, the required precursor is 2-acetamido-1-phenylethan-1-one. Other methods exist for oxazole synthesis, such as the Van Leusen reaction (typically for 5-substituted oxazoles) or reactions involving α-diazoketones, but the Robinson-Gabriel pathway is exceptionally well-suited for 2,4-disubstituted systems.[1][5]

Q2: Can you explain the mechanism of the Robinson-Gabriel synthesis?

A2: Certainly. The reaction proceeds in two main stages under acidic conditions. First, the ketone carbonyl is protonated by the acid catalyst, making it more electrophilic. The amide oxygen then acts as an intramolecular nucleophile, attacking the activated carbonyl to form a five-membered ring intermediate (an oxazoline derivative). This is followed by a dehydration step, driven by the formation of the stable aromatic oxazole ring. The choice of a strong dehydrating agent is crucial for driving this final elimination step to completion.[2][3][4]

Robinson_Gabriel_Mechanism Robinson-Gabriel Synthesis Mechanism cluster_0 Activation & Cyclization cluster_1 Dehydration & Aromatization A 2-Acylamino-ketone B Protonated Ketone A->B H+ (Catalyst) C Cyclized Intermediate (Oxazoline derivative) B->C Intramolecular Nucleophilic Attack D Protonated Intermediate C->D H+ E This compound D->E -H2O (Dehydration) Low_Yield_Troubleshooting Troubleshooting Workflow for Low Yield Start Low Yield Observed Q1 Is the dehydrating agent strong enough? Start->Q1 A1_Yes Increase Reaction Temperature or Time Q1->A1_Yes Yes A1_No Switch to a stronger agent (e.g., from PPA to H₂SO₄) Q1->A1_No No Q2 Is the reaction temperature optimal? A1_Yes->Q2 A1_No->Q2 A2_Yes Check Purity of Starting Material Q2->A2_Yes Yes A2_No Systematically screen temperatures (e.g., 80, 100, 120 °C) Q2->A2_No No Q3 Are you observing degradation/charring? A2_Yes->Q3 A2_No->Q3 A3_Yes Conditions are too harsh. Use a milder agent (PPA) or lower the temperature. Q3->A3_Yes Yes A3_No Reaction may be complete. Proceed to workup analysis. Q3->A3_No No

Caption: A logical workflow for diagnosing low reaction yields.

  • Question: I've tried concentrated sulfuric acid, but the yield is still poor. What's next?

    • Answer: Low yields with a strong acid like H₂SO₄ often point to two possibilities: either the reaction is incomplete or the product/starting material is decomposing.

      • Incomplete Reaction: The cyclodehydration step is often the bottleneck. Ensure your reaction temperature is adequate (reflux is common) and that you are allowing sufficient time (monitor by TLC). [6]High temperatures can cause decomposition, so if you suspect this, try running the reaction at a slightly lower temperature for a longer duration. [7] 2. Degradation: If you observe significant darkening or charring of the reaction mixture, the conditions are too harsh. In this case, switching to a milder dehydrating agent like Polyphosphoric Acid (PPA) is a logical next step. [7]

  • Question: My TLC shows multiple new spots, and none seem to be the major product. What is happening?

    • Answer: The formation of multiple side products suggests competing reaction pathways or degradation.

      • Hydrolysis: The acidic conditions can potentially hydrolyze the amide bond of your starting material, especially in the presence of trace water. Ensure you are using anhydrous conditions.

      • Polymerization: Highly reactive intermediates can polymerize under strong acid and high heat. [8]A systematic optimization of temperature and reaction time is the best way to mitigate this. Start with a lower temperature and gradually increase it while monitoring the reaction profile by TLC.

Problem 2: I've successfully synthesized the product, but I'm struggling with purification.

Purification of heterocyclic compounds can be non-trivial. Oxazoles, in particular, can present unique challenges.

  • Question: My compound is streaking badly on the silica gel column, and I'm getting poor separation.

    • Answer: This is a classic problem often caused by the interaction of the basic nitrogen atom in the oxazole ring with the acidic silica gel. [9] 1. Assess Stability: First, confirm the issue is with the chromatography and not compound instability. Spot your crude material on a TLC plate, let it sit exposed to the air for 30-60 minutes, and then elute it. If new spots appear, your compound is degrading on the silica. [9] 2. Neutralize the Column: To prevent streaking, you can use a "deactivated" or "neutralized" silica. A common lab practice is to flush the packed column with your eluent mixture containing a small amount of a volatile base, such as 1% triethylamine (Et₃N). This will neutralize the acidic sites on the silica. 3. Alternative Stationary Phase: If neutralization doesn't work, consider switching to a different stationary phase altogether, such as alumina (neutral or basic). 4. Dry Loading: If your compound has poor solubility in the eluent, it can lead to tailing. Adsorb your crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of your column. [9]

  • Question: My final product is contaminated with a persistent, polar impurity.

    • Answer: This is likely a byproduct from the reaction that has similar polarity to your product.

      • Identify the Impurity: If possible, use LC-MS to identify the mass of the impurity. This can give clues to its structure (e.g., unreacted starting material, hydrolyzed intermediate).

      • Recrystallization: If column chromatography fails, recrystallization is an excellent alternative for achieving high purity. Systematically screen various solvent systems (e.g., ethyl acetate/hexanes, ethanol/water, dichloromethane/petroleum ether) to find conditions that selectively crystallize your desired product.

Optimized Experimental Protocols

Protocol 1: Robinson-Gabriel Synthesis of this compound

This protocol provides a robust starting point for synthesis.

Materials:

  • N-(2-oxo-2-phenylethyl)acetamide (1 equiv)

  • Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add N-(2-oxo-2-phenylethyl)acetamide.

  • Carefully add the dehydrating agent (e.g., 5-10 volumes of concentrated H₂SO₄) at 0 °C.

  • Slowly warm the mixture to room temperature and then heat to reflux (typically 100-120 °C). [6]4. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:EtOAc eluent system). The reaction is typically complete within 1-3 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature and then carefully pour it over crushed ice.

  • Neutralize the acidic solution by slowly adding saturated NaHCO₃ solution until gas evolution ceases (pH ~7-8).

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude material by column chromatography on silica gel (eluting with a hexanes/ethyl acetate gradient) or by recrystallization.

Data Summary: Impact of Reaction Conditions

The following table summarizes expected outcomes based on the choice of dehydrating agent, providing a guide for optimization.

Dehydrating AgentTypical Temp.Typical TimeExpected YieldCommon Issues & Remarks
Conc. H₂SO₄ 100-120 °C1-3 h40-70%Can cause charring/degradation with sensitive substrates. [3]
POCl₃ Reflux2-4 h50-75%Highly reactive; requires careful handling and anhydrous conditions. [10]
PPA 120-150 °C3-6 h50-80%Generally milder than H₂SO₄, often leading to cleaner reactions. [7]
PPh₃ / I₂ / Et₃N Reflux in MeCN4-8 h60-85%Modern, milder conditions suitable for sensitive functional groups. [11]

References

  • Benchchem. (2025).
  • Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline.
  • Wikipedia. (2023). Robinson–Gabriel synthesis. Wikipedia.
  • MDPI. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI.
  • Wikipedia. (2023). Van Leusen reaction. Wikipedia.
  • Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis. Organic Chemistry Portal.
  • SynArchive. (n.d.). Robinson-Gabriel Synthesis. SynArchive.
  • Benchchem. (2025).
  • NIH. (n.d.).
  • Benchchem. (2025).
  • Benchchem. (2025). Technical Support Center: Synthesis of Disubstituted Oxazoles. Benchchem.
  • Benchchem. (2025). Troubleshooting guide for oxazole synthesis. Benchchem.
  • ACS Publications. (2002). A Practical Approach to the Synthesis of 2,4-Disubstituted Oxazoles from Amino Acids. The Journal of Organic Chemistry.
  • Organic Chemistry Portal. (2024). Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. Organic Chemistry Portal.

Sources

Navigating the Stability of 2-Methyl-4-phenyloxazole: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for 2-Methyl-4-phenyloxazole. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights into the stability of this versatile compound. Our goal is to empower you to anticipate and troubleshoot potential stability issues in your experiments, ensuring the integrity and reproducibility of your results. This guide moves beyond a simple checklist, delving into the "why" behind the stability profile of this compound to foster a deeper understanding of its chemical behavior.

General Stability Profile of this compound

This compound is a heterocyclic aromatic compound that is generally considered to be thermally stable.[1][2] However, like many heterocyclic systems, its stability is influenced by environmental conditions. The oxazole ring, while aromatic, possesses inherent reactivity that can lead to degradation under specific stresses. Understanding these vulnerabilities is the first step toward robust experimental design.[3]

One commercially available source suggests that this compound is stable to air and light for up to two months at room temperature, though this should be considered a general guideline and may vary based on the purity of the sample and specific storage conditions.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions researchers have regarding the stability of this compound.

Q1: What are the primary factors that can cause degradation of this compound?

A1: The primary factors of concern are:

  • pH: Both strongly acidic and strongly basic conditions can promote hydrolysis and ring cleavage.

  • Oxidizing Agents: The oxazole ring is susceptible to oxidative degradation.[4][5]

  • Light: While some sources indicate short-term stability, prolonged exposure to UV or high-intensity light may lead to photodegradation.

  • Elevated Temperatures: Although generally thermally stable, prolonged exposure to high temperatures can eventually lead to decomposition.[1][2]

Q2: What are the visual or analytical signs of this compound degradation?

A2: Visual signs can include a change in color or the appearance of precipitates in a solution. Analytically, degradation can be monitored by techniques such as High-Performance Liquid Chromatography (HPLC), where you would observe a decrease in the peak area of the parent compound and the emergence of new peaks corresponding to degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed to identify volatile degradants.

Q3: How should I properly store this compound?

A3: For optimal stability, it is recommended to store this compound in a tightly sealed container, protected from light, in a cool and dry place.[6][7][8] For long-term storage, refrigeration is advisable.[9] Storing under an inert atmosphere (e.g., argon or nitrogen) can further mitigate oxidative degradation.

Troubleshooting Guides: A Deeper Dive into Stability Issues

This section provides detailed troubleshooting for specific stability challenges you might encounter during your experiments.

Issue 1: Degradation in Acidic Media

Symptom: You observe a decrease in the concentration of this compound over time when dissolved in an acidic solution (e.g., during an acidic workup or in a formulation with acidic excipients).

Root Cause Analysis: The oxazole ring is a weak base and can be protonated in acidic conditions. This protonation, particularly at the nitrogen atom, activates the ring for nucleophilic attack by water, leading to hydrolytic cleavage.[4] Concentrated acids can cause complete decomposition of oxazoles.

dot

Caption: Acid-catalyzed hydrolysis pathway of the oxazole ring.

Troubleshooting Protocol:

  • pH Control: If your experimental conditions allow, maintain the pH of the solution in the range of 3-5, where oxadiazole derivatives (structurally related) have shown maximum stability.[10] Use appropriate buffer systems to maintain a stable pH.

  • Temperature Management: Perform acidic steps at reduced temperatures (e.g., 0-5 °C) to slow down the rate of hydrolysis.

  • Minimize Exposure Time: Reduce the duration of exposure to acidic conditions as much as possible.

  • Solvent Choice: If feasible, use a non-aqueous or a mixed aqueous-organic solvent system to reduce the activity of water.

Issue 2: Instability in Basic Solutions

Symptom: A rapid loss of this compound is observed in the presence of strong bases (e.g., NaOH, KOH).

Root Cause Analysis: The C2 proton of the oxazole ring is the most acidic and can be abstracted by a strong base. This deprotonation can lead to a ring-opening reaction, forming an isonitrile intermediate which can then undergo further reactions.[5]

dot

Caption: Base-induced degradation pathway of the oxazole ring.

Troubleshooting Protocol:

  • Avoid Strong Bases: Whenever possible, use weaker inorganic or organic bases.

  • Temperature Control: Keep the reaction temperature as low as possible when a base is present.

  • Anhydrous Conditions: If the reaction chemistry allows, performing the reaction under anhydrous conditions can prevent the subsequent hydrolysis of intermediates.

  • Protective Groups: In synthetic routes, consider strategies where the oxazole ring is formed in a later step to avoid exposing it to harsh basic conditions.

Issue 3: Oxidative Degradation

Symptom: Degradation of this compound is observed when exposed to oxidizing agents (e.g., peroxides, permanganates, or even atmospheric oxygen over long periods).

Root Cause Analysis: The electron-rich oxazole ring is susceptible to oxidation, which can result in ring cleavage.[4][5] Common laboratory oxidizing agents like potassium permanganate and chromic acid can open the oxazole ring.[4]

Troubleshooting Protocol:

  • Inert Atmosphere: Handle and store this compound under an inert atmosphere (nitrogen or argon) to minimize contact with atmospheric oxygen.

  • Use of Antioxidants: If compatible with your experimental design, the addition of a suitable antioxidant may help prevent oxidative degradation.

  • Avoid Incompatible Oxidants: Be mindful of other reagents in your reaction mixture that could act as oxidants.

  • Purge Solvents: Use solvents that have been purged with an inert gas to remove dissolved oxygen.

Issue 4: Thermal Instability

Symptom: You notice decomposition of this compound when heating it for extended periods or at high temperatures.

Root Cause Analysis: While generally considered thermally stable, like any organic molecule, this compound will decompose at elevated temperatures. The decomposition pathway will likely involve fragmentation of the molecule.[1][2] For some heterocyclic compounds, thermal decomposition can proceed through a concerted, six-membered cyclic transition state.[11]

Troubleshooting Protocol:

  • Determine Thermal Limits: If high temperatures are necessary, it is advisable to perform a thermal gravimetric analysis (TGA) to determine the decomposition temperature of your specific sample.

  • Minimize Heating Time: Heat the compound for the shortest duration required for your experiment.

  • Use of a Reflux Condenser: When heating in solution, use an efficient reflux condenser to prevent loss of material and ensure a constant temperature.

Issue 5: Photodegradation

Symptom: The stability of your this compound solution decreases when exposed to ambient or UV light.

Root Cause Analysis: Aromatic and heterocyclic compounds can absorb UV-Vis light, leading to excited states that can undergo various reactions, including oxidation and rearrangement.[3] For some pharmaceuticals containing heterocyclic rings, photodegradation can be a significant pathway.[12][13]

dot

Photodegradation_Workflow cluster_workflow Investigating Photostability start Prepare Solution of This compound protect Protect from Light (Control Sample) start->protect expose Expose to Light Source (e.g., UV lamp) start->expose analyze_control Analyze Control (e.g., HPLC) protect->analyze_control analyze_exposed Analyze Exposed Sample (e.g., HPLC) expose->analyze_exposed compare Compare Results analyze_control->compare analyze_exposed->compare degradation Degradation Observed compare->degradation Different Chromatograms stable No Significant Degradation compare->stable Similar Chromatograms

Caption: A simple workflow for assessing the photostability of this compound.

Troubleshooting Protocol:

  • Light Protection: Always store and handle the compound and its solutions in amber-colored glassware or by wrapping the container with aluminum foil.

  • Conduct Photostability Studies: If your application involves exposure to light, it is crucial to conduct formal photostability studies. This involves exposing the compound to a controlled light source and analyzing for degradation over time.

  • Work in a Dimly Lit Area: When preparing solutions or setting up reactions, minimize exposure to direct, bright light.

Analytical Methodologies for Stability Assessment

A robust stability-indicating analytical method is essential for accurately quantifying this compound and its degradation products.

Analytical TechniqueApplicationKey Considerations
High-Performance Liquid Chromatography (HPLC) Quantitative analysis of the parent compound and detection of non-volatile degradation products.Use of a C18 column is common. A gradient elution may be necessary to separate the parent compound from various degradation products. A photodiode array (PDA) detector is useful for initial peak purity assessment.
Liquid Chromatography-Mass Spectrometry (LC-MS) Identification of unknown degradation products.Provides molecular weight information of the degradation products, which is crucial for structural elucidation.[14]
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of volatile degradation products.Suitable for identifying smaller fragments that may result from significant ring cleavage.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation of isolated degradation products.Can provide detailed structural information to confirm the identity of degradation products.[15]

Experimental Protocol: Forced Degradation Study

To proactively understand the stability of this compound, a forced degradation study is highly recommended. This involves subjecting the compound to a range of harsh conditions to deliberately induce degradation.

Objective: To identify potential degradation products and pathways, and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N and 1 N

  • Sodium hydroxide (NaOH), 0.1 N and 1 N

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with PDA or UV detector

  • LC-MS system (for identification)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and 1 N HCl in separate vials. Keep one set at room temperature and another at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and 1 N NaOH in separate vials. Keep one set at room temperature and another at 60 °C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and 30% H₂O₂ in separate vials. Keep at room temperature for 24 hours.

    • Thermal Degradation: Store a sample of the solid compound and a solution of the compound at an elevated temperature (e.g., 80 °C) for 48 hours.

    • Photodegradation: Expose a solution of the compound to a light source (e.g., a UV lamp at 254 nm or a photostability chamber) for a defined period. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • At specified time points, withdraw an aliquot from each stressed sample.

    • Neutralize the acidic and basic samples before analysis.

    • Dilute the samples to an appropriate concentration with the mobile phase.

    • Analyze all samples by a developed HPLC method.

    • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

    • Characterize significant degradation products using LC-MS.

By understanding the potential instabilities of this compound and implementing the appropriate handling, storage, and experimental procedures, you can ensure the quality and reliability of your research.

References

  • BenchChem. (2025). Stability issues of the oxazole ring in (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine.
  • Joshi, S., et al. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar.
  • CymitQuimica. (n.d.). CAS 20662-90-2: this compound.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole.
  • Kumbhar, S. T., et al. (2010). Characterisation of Oxazepam Degradation Products by High-Performance Liquid chromatography/electrospray Ionisation Mass Spectrometry and Electrospray Ionisation Quadrupole Time-Of-Flight Tandem Mass Spectrometry. PubMed.
  • Gaikwad, D. D., et al. (2020). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. ACS Omega.
  • Li, S., et al. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing.
  • Wikipedia. (n.d.). Ketone.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles.
  • Wang, Z., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC.
  • CUTM Courseware. (n.d.). Oxazole.pdf.
  • Thermo Fisher Scientific. (2025).
  • Li, S., et al. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing.
  • Wei, Y., et al. (2022).
  • Wu, Y., et al. (n.d.). Degradation Kinetics and Mechanism of an Oxadiazole Derivative, Design of a Stable Drug Product for BMS-708163, a γ-Secretase Inhibitor Drug Candidate.
  • Phillips, A. J., & Uto, Y. (n.d.).
  • De la Cruz, A. A., et al. (n.d.). Photodegradation of the pharmaceuticals atorvastatin, carbamazepine, levofloxacin, and sulfamethoxazole in natural waters.
  • Fisher Scientific. (2024).
  • Chemistry LibreTexts. (2019). 12.7: Oxidizing Agents.
  • MDPI. (n.d.). Naturally Occurring Oxazole-Containing Peptides.
  • Sigma-Aldrich. (2024).
  • Wu, Y., et al. (2012).
  • Al-Awadi, N. A., et al. (n.d.). Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance. MDPI.
  • Zhang, Y., et al. (n.d.).
  • Alsante, K. M., et al. (n.d.). Forced Degradation Studies to Assess the Stability of Drugs and Products.
  • Al-Awadi, N. A., et al. (n.d.). Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance. MDPI.
  • BenchChem. (2025). Stability issues of the oxazole ring in (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine.
  • Carl ROTH. (n.d.).
  • Joshi, S., et al. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online.
  • Ohta, M., et al. (n.d.). Elucidation of Degradation Behavior of Hydroxy Group-Containing Benzodiazepines in Artificial Gastric Juice: Study on Degradability of Drugs in Stomach (III). PubMed.
  • TCI America. (n.d.). 9583 (English) AAA TCI MSDS A2.
  • ResearchGate. (n.d.). The thermal decomposition of the synthesized compounds.
  • Zhang, Y., et al. (2022). Experimental Study of the Thermal Decomposition Properties of Binary Imidazole Ionic Liquid Mixtures. MDPI.

Sources

Technical Support Center: 2-Methyl-4-phenyloxazole Experiments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Methyl-4-phenyloxazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the synthesis and troubleshooting of experiments involving this versatile heterocyclic compound. As a key structural motif in medicinal chemistry and materials science, successful experimentation with this compound is critical for advancing novel applications.[1][2]

Troubleshooting Guide: Synthesis & Purification

This section addresses specific issues that may arise during the synthesis of this compound, with a focus on the widely used Robinson-Gabriel synthesis, which involves the cyclodehydration of a 2-acylamino-ketone.[3][4][5]

Question 1: My Robinson-Gabriel synthesis of this compound resulted in a very low yield. What are the potential causes and how can I improve it?

Answer:

Low yields in the Robinson-Gabriel synthesis are a common issue and can stem from several factors related to the reaction conditions, starting materials, and workup procedure.

Causality and Expert Analysis:

The core of this synthesis is an acid-catalyzed intramolecular cyclization followed by dehydration.[3][6] The efficiency of this process is highly dependent on the effective removal of water and the stability of the carbocation intermediate formed after protonation of the hydroxyl group in the cyclized intermediate (an oxazoline). Incomplete reaction, side-product formation, or product degradation can severely impact the final yield.

Troubleshooting Steps & Solutions:

  • Purity of Starting Material: Ensure the starting material, N-(2-oxo-2-phenylethyl)acetamide, is pure and dry. Impurities can interfere with the reaction, and moisture will inhibit the dehydrating agent.

  • Choice and Handling of Dehydrating Agent: The power of the dehydrating agent is critical.

    • Sulfuric Acid (H₂SO₄): Concentrated sulfuric acid is a common and effective choice. Ensure you are using a fresh, concentrated supply (98%). Older bottles may have absorbed atmospheric moisture.

    • Phosphorus Pentoxide (P₂O₅) or Polyphosphoric Acid (PPA): These are extremely powerful dehydrating agents and can often improve yields where sulfuric acid is insufficient.

    • Phosphorus Oxychloride (POCl₃): Also highly effective, often used in pyridine.[7]

  • Anhydrous Reaction Conditions: The reaction is a dehydration; therefore, it is imperative to maintain anhydrous conditions. Use oven-dried glassware and anhydrous solvents if applicable.

  • Reaction Temperature and Time: Over-heating or prolonged reaction times can lead to charring and decomposition of the oxazole ring, which has limited thermal stability.[2] Monitor the reaction closely using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours under reflux.[8]

  • Workup Procedure: The product is weakly basic and can be lost during neutralization if the pH is not carefully controlled.[7] When neutralizing the acidic reaction mixture, do so slowly in an ice bath to avoid excessive heat generation. Ensure the aqueous layer is extracted multiple times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to maximize product recovery.

G cluster_workflow Troubleshooting Workflow for Low Yield cluster_conditions Condition Optimization Start Low Yield Observed CheckSM Verify Purity & Dryness of Starting Material Start->CheckSM CheckConditions Optimize Reaction Conditions CheckSM->CheckConditions If SM is pure CheckWorkup Refine Workup & Extraction CheckConditions->CheckWorkup If conditions are optimal DehydratingAgent Use stronger dehydrating agent (e.g., P₂O₅, POCl₃) TempTime Monitor via TLC; Avoid overheating Anhydrous Ensure anhydrous setup Result Improved Yield CheckWorkup->Result Successful

Caption: Troubleshooting decision workflow for low yield.

Question 2: My final product is an impure oil or solid that is difficult to purify. What are the likely impurities and what is the best purification strategy?

Answer:

Impurities often consist of unreacted starting material, the hydrated intermediate (hydroxyoxazoline), or polymeric side products. The choice of purification method depends on the nature of these impurities.

Expert Analysis:

The primary impurity is often the unreacted N-(2-oxo-2-phenylethyl)acetamide or the cyclized but not fully dehydrated intermediate. The starting material is significantly more polar than the final oxazole product due to the amide N-H and ketone C=O groups. Polymeric materials can form if the reaction is overheated.

Purification Protocols:

  • Column Chromatography: This is the most effective method for separating the less polar this compound product from more polar impurities.

    • Stationary Phase: Silica gel (230-400 mesh).

    • Mobile Phase (Eluent): A gradient of ethyl acetate in hexane is typically effective. Start with a low polarity mixture (e.g., 5% Ethyl Acetate / 95% Hexane) and gradually increase the polarity. The product should elute before the more polar starting material.

  • Recrystallization: If the crude product is a solid and of reasonable purity (>85%), recrystallization can be an excellent final purification step.

    • Solvent Selection: this compound is a solid with moderate solubility in organic solvents.[9] A suitable solvent system would be one in which the compound is soluble when hot but sparingly soluble when cold. Hexane, ethanol/water, or isopropanol are good starting points for solvent screening.

Frequently Asked Questions (FAQs)

Question 1: What is the reaction mechanism for the Robinson-Gabriel synthesis of this compound?

Answer:

The Robinson-Gabriel synthesis proceeds through four key steps:

  • Protonation: The ketone carbonyl of the N-(2-oxo-2-phenylethyl)acetamide starting material is protonated by a strong acid (e.g., H₂SO₄). This activates the carbonyl carbon for nucleophilic attack.

  • Intramolecular Cyclization: The amide carbonyl oxygen acts as an intramolecular nucleophile, attacking the activated ketone. This forms a five-membered ring intermediate, a protonated 2-hydroxyoxazoline.

  • Proton Transfer & Dehydration: A proton is transferred to the hydroxyl group, forming a good leaving group (H₂O). The water molecule is eliminated, generating a resonance-stabilized carbocation.

  • Deprotonation: A base (like HSO₄⁻ or water) removes a proton from the nitrogen atom, and the N-H bonding electrons move to neutralize the positive charge on the nitrogen. This is followed by deprotonation of the amide-derived carbon to restore the aromaticity of the oxazole ring.

G Start N-(2-oxo-2-phenylethyl)acetamide P1 Protonated Ketone Start->P1 1. H⁺ (Protonation) P2 Hydroxyoxazoline Intermediate P1->P2 2. Intramolecular Nucleophilic Attack P3 Carbocation P2->P3 3. -H₂O (Dehydration) End This compound P3->End 4. Deprotonation

Caption: Robinson-Gabriel synthesis reaction mechanism.

Question 2: What are the key physicochemical and spectroscopic properties of this compound?

Answer:

This compound is an aromatic heterocyclic compound with the following properties:

  • Appearance: Typically a solid at room temperature.[9]

  • Molecular Formula: C₁₀H₉NO[10]

  • Molecular Weight: 159.18 g/mol [10]

  • Solubility: Moderately soluble in common organic solvents like ethanol, acetone, and ethyl acetate; sparingly soluble in water.[9]

  • Reactivity: The oxazole ring is aromatic and relatively stable, but can participate in electrophilic substitutions (preferentially at the C4 and C5 positions) and nucleophilic attacks.[7][9] The nitrogen atom is weakly basic.[7]

Expected Spectroscopic Data:

Technique Characteristic Peaks/Shifts
¹H NMR ~2.5 ppm (s, 3H): Methyl protons at the C2 position. ~7.3-7.5 ppm (m, 3H): Protons on the phenyl ring (meta and para). ~7.8-8.0 ppm (m, 2H): Protons on the phenyl ring (ortho). ~7.9-8.1 ppm (s, 1H): Proton at the C5 position of the oxazole ring.
¹³C NMR ~14 ppm: Methyl carbon. ~125-130 ppm: Phenyl ring carbons. ~135-140 ppm: Oxazole C4 and C5 carbons. ~160-165 ppm: Oxazole C2 carbon.
FTIR (cm⁻¹) ~3100-3150: C-H stretch (aromatic). ~1600-1650: C=N stretch (oxazole ring). ~1500-1580: C=C stretch (aromatic and oxazole rings). ~1050-1150: C-O-C stretch.
Mass Spec (EI) m/z 159: Molecular ion (M⁺). Key Fragments: Loss of methyl, cleavage of the phenyl group.

(Note: Exact chemical shifts and peak positions can vary based on the solvent and spectrometer used. The data presented is based on typical values for similar structures.)[11][12]

Question 3: What are the primary applications of this compound in research and development?

Answer:

This compound is a valuable building block in several scientific domains:

  • Medicinal Chemistry: The oxazole scaffold is a "privileged structure" found in numerous pharmacologically active compounds.[1] Derivatives are explored for anti-inflammatory, antimicrobial, anticancer, and antiprotozoal activities.[1][13] This specific compound serves as a starting point for synthesizing more complex drug candidates.

  • Organic Synthesis: It acts as a versatile intermediate for creating more complex heterocyclic systems. The functional groups on the oxazole ring can be modified to build larger molecules.[9]

  • Materials Science: The aromatic and heterocyclic nature of the molecule lends itself to applications in organic electronics and fluorescent materials. The phenyl group enhances its aromatic character and can contribute to fluorescence properties.[9]

Experimental Protocol: Robinson-Gabriel Synthesis

This protocol details the synthesis of this compound from N-(2-oxo-2-phenylethyl)acetamide.

G Start Start: N-(2-oxo-2-phenylethyl)acetamide Step1 Add Dehydrating Agent (e.g., conc. H₂SO₄) Start->Step1 Step2 Heat Reaction Mixture (e.g., Reflux, 1-2h) Step1->Step2 Step3 Monitor by TLC Step2->Step3 Step4 Cool and Quench (Pour onto ice) Step3->Step4 Step5 Neutralize with Base (e.g., NaHCO₃) Step4->Step5 Step6 Extract with Organic Solvent (e.g., Ethyl Acetate) Step5->Step6 Step7 Dry, Filter, and Concentrate Step6->Step7 Step8 Purify Crude Product (Column Chromatography) Step7->Step8 End Product: This compound Step8->End

Caption: Experimental workflow for the synthesis of this compound.

Materials:

  • N-(2-oxo-2-phenylethyl)acetamide

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Ice

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Hexane and Ethyl Acetate for eluent

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place N-(2-oxo-2-phenylethyl)acetamide (1 equivalent).

  • Acid Addition: In a fume hood, carefully and slowly add concentrated sulfuric acid (approximately 2-3 equivalents by weight) to the starting material. The addition is exothermic.

  • Heating: Heat the reaction mixture in an oil bath to 100-120 °C for 1-3 hours.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., 30% ethyl acetate in hexane). The product spot should appear at a higher Rf value than the starting material.

  • Workup - Quenching: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the dark mixture onto a generous amount of crushed ice in a large beaker with stirring.

  • Neutralization: Slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8. Perform this step in an ice bath to control the temperature.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

  • Washing and Drying: Combine the organic extracts and wash them sequentially with water and then brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

References

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]

  • SynArchive. Robinson-Gabriel Synthesis. [Link]

  • Wasserman, H. H., & Vinick, F. J. (1973). The Mechanism of the Robinson-Gabriel Synthesis of Oxazoles. The Journal of Organic Chemistry, 38(13), 2407–2408. [Link]

  • Wikipedia. Robinson–Gabriel synthesis. [Link]

  • YouTube. Robinson-Gabriel synthesis of oxazoles. [Link]

  • ACS Publications. 4-Bis(methylthio)methylene-2-phenyloxazol-5-one: Versatile Template for Synthesis of 2-Phenyl-4,5-functionalized Oxazoles. [Link]

  • Maldonado, E., et al. (2018). Synthesis and in vitro antiprotozoal activity of some 2- amino-4-phenyloxazole derivatives. Boletín Latinoamericano y del Caribe de Plantas Medicinales y Aromáticas, 17(1), 1-12. [Link]

  • ResearchGate. Scheme 7. Synthesis of 4-arylidene-2-phenyl-5(4H)-oxazolone 16. [Link]

  • PubChem. Oxazole, 2-methyl-4-phenyl-. [Link]

  • Google Patents. CN104529903A - Method for synthesizing 2-methyl-4,5-diphenylimidazole and 2,3,4-triphenyl-oxazole.
  • Taylor & Francis Online. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. [Link]

  • Organic Chemistry Portal. Synthesis of 1,3-oxazoles. [Link]

  • SlideShare. Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. [Link]

  • PubChemLite. This compound (C10H9NO). [Link]

  • ResearchGate. Synthesis, Characterization and Biological Evaluation of New 5-aryl-4-methyl-2-[para-(phenylsulfonyl)phenyl]oxazoles. [Link]

  • ResearchGate. Synthesis and Herbicidal Activity of 4-Benzylidene-2-phenyl oxazol-5(4H)-one Derivatives using L-Proline as Catalyst. [Link]

  • SpectraBase. 2-Methyl-4-phenylphenol. [Link]

  • PMC. 5-(4H)-Oxazolones and Their Benzamides as Potential Bioactive Small Molecules. [Link]

  • The Royal Society of Chemistry. An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. [Link]

  • ScienceDirect. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. ISSN: 0975-8585 October – December 2012 RJPBCS Volume 3 Issue 4 Page No. 325. [Link]

  • Amanote Research. (PDF) Cover Feature: 2‐Phenyloxazole‐4‐carboxamide as a. [Link]

  • SpectraBase. 5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]benzoate - Optional[1H NMR] - Spectrum. [Link]

  • Biointerface Research in Applied Chemistry. Synthesis and Anticancer Activity of New 2-Aryl-4-(4- Methoxybenzylidene)-5-Oxazolone Scaffolds. [Link]

  • MDPI. Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. [Link]

  • NIH. Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. [Link]

Sources

Technical Support Center: 2-Methyl-4-phenyloxazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the synthesis of 2-Methyl-4-phenyloxazole. This document is designed for researchers, chemists, and process development professionals to navigate the common challenges and impurities encountered during its synthesis. Achieving high purity is critical, as this oxazole scaffold is a valuable building block in pharmaceutical and materials science. This guide provides in-depth, experience-based answers to common questions, troubleshooting advice, and validated protocols to help you optimize your synthetic outcomes.

Part 1: General FAQs on Impurity Profiling

Q1: What are the typical classes of impurities I should expect in my this compound synthesis?

A1: Impurities are generally classified into three categories based on their origin[1][2]:

  • Organic Impurities: These are the most common and can be process-related or degradation-related.

    • Starting Materials: Unreacted precursors from the synthesis.

    • Intermediates: Partially reacted molecules that have not completed the full reaction sequence. A prime example is the oxazoline intermediate in the Robinson-Gabriel synthesis.

    • By-products: Compounds formed from side reactions inherent to the chosen synthetic route.

    • Degradation Products: Result from the breakdown of the final product under harsh reaction or storage conditions.

  • Inorganic Impurities: These often originate from reagents, catalysts, or manufacturing equipment and can include residual metals or salts[1].

  • Residual Solvents: Volatile organic compounds used as the reaction medium that are not fully removed during workup and purification[1][3].

Q2: Which analytical techniques are most effective for identifying and quantifying impurities in my final product?

A2: A multi-technique approach is always recommended for comprehensive impurity profiling.

  • High-Performance Liquid Chromatography (HPLC): This is the industry standard for quantifying known and unknown impurities due to its high resolution and sensitivity for non-volatile or thermally unstable compounds.[4][5]

  • Gas Chromatography (GC) coupled with Mass Spectrometry (MS): GC-MS is ideal for identifying volatile and semi-volatile impurities, such as residual solvents and certain by-products. The mass spectrum provides structural information crucial for identifying unknown peaks.[1][2]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hyphenated technique combines the separation power of HPLC with the identification capabilities of MS, making it invaluable for characterizing non-volatile organic impurities and degradation products.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation of the final product and can help identify major impurities if their concentration is sufficient (>1%).

The following table summarizes the primary applications of these techniques for this compound analysis.

Analytical TechniquePrimary Application for Impurity ProfilingStrengths & Limitations
HPLC-UV Quantitation of known impurities, monitoring reaction completion.Strengths: Robust, reproducible, excellent for quantitative analysis. Limitations: Requires reference standards for identification.
GC-MS Identification of residual solvents, volatile starting materials, and by-products.Strengths: High sensitivity for volatile compounds, provides structural data. Limitations: Not suitable for non-volatile or thermally labile compounds.
LC-MS Identification and quantitation of non-volatile intermediates and degradation products.Strengths: Versatile, provides molecular weight and structural data for a wide range of compounds. Limitations: Response factors can vary, requiring careful calibration for quantitation.
NMR Structural confirmation of the bulk product and identification of major impurities.Strengths: Provides definitive structural information. Limitations: Lower sensitivity compared to chromatographic methods; impurities typically need to be at >1% level for detection.

Part 2: Synthesis-Specific Troubleshooting Guides

The impurities generated are highly dependent on the synthetic route employed. Below are FAQs and troubleshooting guides for the two most common methods for synthesizing substituted oxazoles.

Method A: The Robinson-Gabriel Synthesis

This classical method involves the cyclodehydration of a 2-acylamino-ketone.[6][7] For this compound, the key precursor is N-(2-oxo-2-phenylethyl)acetamide .

A3: The primary impurities are typically unreacted starting material and an incompletely dehydrated intermediate.

  • N-(2-oxo-2-phenylethyl)acetamide (Starting Material): The presence of this impurity indicates an incomplete reaction. It can be readily detected by LC-MS or HPLC.

  • 2-Methyl-4-phenyl-4,5-dihydrooxazol-4-ol (Oxazoline Intermediate): This is the most common process-related impurity. It forms after the initial cyclization but before the final dehydration step. Strong dehydrating conditions are required to push the reaction to completion.[8] Its presence suggests the dehydrating agent was not effective enough or the reaction time was too short.

A4: This is a classic challenge in the Robinson-Gabriel synthesis. The choice and handling of the dehydrating agent are critical.

  • Mechanism Insight: The final step is an acid-catalyzed elimination of water to form the aromatic oxazole ring. Insufficiently acidic or strong dehydrating conditions will cause the reaction to stall at the more stable cyclic hemiaminal (oxazoline) stage.

  • Troubleshooting Actions:

    • Choice of Reagent: While concentrated sulfuric acid is traditional, it can be harsh and lead to charring.[6] Consider alternative, more modern dehydrating agents. Polyphosphoric acid (PPA) is a common choice. For sensitive substrates, milder reagents like triphenylphosphine/iodine or Burgess reagent can be effective.[8]

    • Reaction Conditions: Ensure strictly anhydrous conditions. Any moisture will consume the dehydrating agent and inhibit the reaction. Increase the reaction temperature or prolong the reaction time, monitoring by TLC or HPLC until the starting material and intermediate are consumed.

Diagram: Robinson-Gabriel Synthesis & Impurity Formation

Caption: Robinson-Gabriel pathway and common impurity formation.

Method B: The Van Leusen Oxazole Synthesis

This versatile method constructs the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC).[9][10] For this compound, this reaction is not directly applicable as it typically produces 5-substituted oxazoles. A modification would be required, or this method is better suited for isomers. However, discussing impurities in a related synthesis is valuable. For synthesizing a 4-phenyloxazole, a different isocyanide reagent would be needed. Assuming a hypothetical route or a related synthesis, the impurities stem from the TosMIC reagent and the aldehyde.

A5: The Van Leusen reaction is generally high-yielding, but impurities can arise from both the aldehyde and the TosMIC reagent.[9][11]

  • Benzonitrile: If the starting material, benzaldehyde, contains impurities of benzoic acid, this can react under basic conditions or degrade to form benzonitrile, which can be difficult to separate.

  • Unreacted Benzaldehyde: Incomplete reaction will leave residual benzaldehyde. This is a volatile impurity that can often be detected by GC-MS.

  • TosMIC-derived by-products: TosMIC is a versatile reagent, and under certain conditions, it can undergo self-condensation or react with the base to form side products.[12][13][14] The primary non-volatile by-product is p-toluenesulfinic acid, which is typically removed during aqueous workup.

  • Formation of Nitriles from Ketone Impurities: If the starting aldehyde contains ketone impurities, the Van Leusen reaction can lead to the formation of nitriles instead of oxazoles. This is a known alternative reaction pathway for ketones with TosMIC.[10]

A6: The formation of a nitrile strongly suggests the presence of a ketone, either as an impurity in your starting aldehyde or formed in situ via oxidation.

  • Mechanism Insight: The reaction of TosMIC with an aldehyde proceeds via an intermediate oxazoline which then eliminates toluenesulfinic acid to form the oxazole.[10][15] With a ketone, the intermediate cannot eliminate in the same way to form a stable oxazole, and the reaction pathway favors elimination to produce a nitrile.[10]

  • Troubleshooting Actions:

    • Verify Starting Material Purity: Check the purity of your aldehyde starting material by GC or NMR to ensure there are no significant ketone impurities.

    • Use Fresh Aldehyde: Aldehydes can air-oxidize to carboxylic acids, but some degradation pathways or impure sources might lead to ketones. Using freshly distilled or recently purchased aldehyde is recommended.

    • Control Reaction Atmosphere: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent any potential side oxidations.

Diagram: Van Leusen Synthesis & Potential Side Reaction

Van_Leusen Aldehyde Aldehyde (e.g., Benzaldehyde) Intermediate Oxazoline Intermediate Aldehyde->Intermediate + TosMIC Base (e.g., K₂CO₃) TosMIC TosMIC Product 5-Phenyl-oxazole (Desired Product) Intermediate->Product Elimination (-TosH) Ketone Ketone Impurity Nitrile Nitrile By-product Ketone->Nitrile + TosMIC (Side Reaction)

Caption: Van Leusen pathway and nitrile impurity formation.

Part 3: Experimental Protocols

Protocol 1: Purification of this compound by Column Chromatography

This protocol is designed to remove common non-volatile impurities such as unreacted starting materials and intermediates.

  • Slurry Preparation:

    • Concentrate the crude reaction mixture under reduced pressure to obtain a viscous oil or solid.

    • Adsorb the crude material onto a small amount of silica gel (2-3 times the weight of the crude product) by dissolving it in a minimal amount of a polar solvent (e.g., ethyl acetate or dichloromethane), adding the silica, and then removing the solvent under vacuum until a dry, free-flowing powder is obtained.

  • Column Packing:

    • Select a column with a diameter appropriate for the amount of material (a good rule of thumb is a 20:1 to 50:1 ratio of silica gel to crude product by weight).

    • Wet pack the column with silica gel in the chosen eluent system. A common starting point for oxazoles is a hexane/ethyl acetate mixture (e.g., 9:1 or 4:1 v/v).

  • Loading and Elution:

    • Carefully add the prepared slurry to the top of the packed column.

    • Begin elution with the solvent system, maintaining a constant flow rate.

    • Collect fractions and monitor the separation by Thin Layer Chromatography (TLC). The product, being moderately polar, should elute after non-polar by-products but before highly polar impurities like the oxazoline intermediate.

  • Isolation:

    • Combine the pure fractions as identified by TLC.

    • Remove the solvent under reduced pressure to yield the purified this compound.[16]

Protocol 2: GC-MS Method for Impurity Profiling

This method is suitable for identifying and quantifying volatile impurities.

ParameterRecommended SettingRationale
Column DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thicknessA standard, non-polar column that provides excellent separation for a wide range of aromatic compounds.
Carrier Gas Helium at a constant flow of 1.0 mL/minProvides good efficiency and is inert.
Injector Temp. 250 °CEnsures complete volatilization of the sample without thermal degradation.
Injection Mode Split (e.g., 50:1 ratio)Prevents column overloading with the main product, allowing for better resolution of trace impurities.
Oven Program Initial: 60 °C (hold 2 min), Ramp: 10 °C/min to 280 °C, Hold: 5 minA general-purpose program that separates volatile solvents at the beginning and elutes higher-boiling impurities at later times.
Detector Mass Spectrometer (MS)
Scan Range 40-450 m/zCovers the expected mass range for starting materials, product, and potential by-products.
Sample Prep. Dissolve ~1 mg of the sample in 1 mL of high-purity dichloromethane or ethyl acetate.A standard concentration for impurity analysis.

References

  • Macmillan Group. (n.d.). Oxazole. Retrieved from [Link]

  • Zhang, Y., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594. Available at: [Link]

  • MDPI. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI.com. Available at: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]

  • Swellmeen, L. (2016). Scheme.3. The Robinson-Gabriel synthesis for oxazole. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis. Retrieved from [Link]

  • Vedejs, E., & Luchetta, L. M. (2009). General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles. The Journal of organic chemistry, 74(14), 5080-5083. Available at: [Link]

  • Google Patents. (n.d.). Continuous two step flow synthesis of m-amino acetophenone.
  • Reyes-González, M., et al. (2014). Synthesis of Methyl 2-((4R)-3-Acryloyl-4-phenyloxazolidin-2-yl)acetates. ResearchGate. Available at: [Link]

  • Dömling, A. (2005). Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR. Chimica Oggi-Chemistry Today. Available at: [Link]

  • Biotech Spain. (2023). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]

  • Taylor & Francis Online. (2016). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Critical Reviews in Analytical Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). TosMIC. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation of aminoacetophenones.
  • G. S. S. Naga Babu, et al. (2011). Recent trends in the impurity profile of pharmaceuticals. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Google Patents. (n.d.). Method for preparing 2-methyl-4-phenylbutan-2-OL.
  • Waheed, S., et al. (2024). Synthesis of 2-(4-Methyl-Phenoxymethyl) Benzoic Acid; Cresol and its Metal Coordinate Complexes. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). RECENT APPROCHES OF "IMPURITY PROFILING" IN PHARMACEUTICAL ANALYSIS: A REVIEW. Retrieved from [Link]

  • MDPI. (2021). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. MDPI.com. Available at: [Link]

  • Grokipedia. (n.d.). TosMIC. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives.
  • YouTube. (2023). Robinson-Gabriel synthesis of oxazoles | Organic Chemistry. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Synthetic Uses of Tosylmethyl Isocyanide (TosMIC). Retrieved from [Link]

  • International Journal of Novel Research and Development. (2024). Impurity Profiling in different analytical techniques. Retrieved from [Link]

  • ResearchGate. (n.d.). Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles. Retrieved from [Link]

  • Veeprho. (n.d.). Acetophenone Impurities and Related Compound. Retrieved from [Link]

  • ResearchGate. (n.d.). TOSMIC REAGENT: AN EXCELLENT PRECURSOR IN THE SYNTHESIS OF BIOLOGICALLY ACTIVE HETEROCYCLES. Retrieved from [Link]

  • ResearchGate. (n.d.). Discontinuous two step flow synthesis of m-aminoacetophenone. Retrieved from [Link]

  • ResearchGate. (n.d.). Robinson–Gabriel synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2-oxazolines. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin intermediate. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Retrieved from [Link]

  • Carballo, R., et al. (2017). Synthesis and in vitro antiprotozoal activity of some 2- amino-4-phenyloxazole derivatives. Tropical Journal of Pharmaceutical Research, 16(8), 1951-1958. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to 2-Methyl-4-phenyloxazole and Other Oxazole Derivatives for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry and drug development, the oxazole scaffold stands out as a privileged heterocyclic motif, integral to a multitude of biologically active compounds.[1] Its inherent structural features, including the capacity for hydrogen bonding and dipole interactions, make it a versatile building block in the design of novel therapeutics. This guide provides an in-depth comparison of 2-Methyl-4-phenyloxazole with other key oxazole derivatives, offering insights into their synthesis, spectral properties, and biological activities, supported by experimental data to inform researchers in their quest for next-generation pharmaceuticals.

The Oxazole Core: A Hub of Pharmacological Potential

The five-membered aromatic ring of oxazole, containing one nitrogen and one oxygen atom, is a cornerstone in the development of a wide array of therapeutic agents.[1] The substitution pattern on this core dramatically influences the molecule's physicochemical properties and its interaction with biological targets. This guide will focus on this compound, a disubstituted oxazole, and draw comparisons with other derivatives to highlight the structure-activity relationships (SAR) that govern their efficacy.

Synthetic Strategies: Building the Oxazole Framework

The synthesis of the oxazole ring is a well-established area of organic chemistry, with several named reactions providing reliable routes to a diverse range of derivatives. The choice of synthetic pathway is often dictated by the desired substitution pattern and the availability of starting materials.

Robinson-Gabriel Synthesis: A Classic Route to 2,4-Disubstituted Oxazoles

The Robinson-Gabriel synthesis is a robust method for preparing oxazoles through the cyclodehydration of α-acylamino ketones.[2][3] This method is particularly relevant for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound (Adapted from Robinson-Gabriel Synthesis)

Step 1: Synthesis of 2-Acetamido-1-phenylethan-1-one

  • To a solution of 2-amino-1-phenylethan-1-one hydrochloride (1.0 eq) in pyridine, add acetic anhydride (1.2 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 3 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, pour the mixture into ice-water and extract the product with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to yield the crude 2-acetamido-1-phenylethan-1-one.

Step 2: Cyclodehydration to this compound

  • Dissolve the crude 2-acetamido-1-phenylethan-1-one in a suitable solvent such as toluene.

  • Add a dehydrating agent, for instance, concentrated sulfuric acid or phosphorus pentoxide, cautiously.

  • Heat the mixture under reflux for 2 hours, monitoring the reaction by TLC.

  • After cooling, carefully neutralize the reaction mixture with a saturated sodium carbonate solution.

  • Extract the product with ethyl acetate. The organic layer should be washed with water and brine, then dried over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to obtain this compound.

A Comparative Synthesis: 2,5-Diphenyloxazole via a One-Pot Method

For comparison, the synthesis of 2,5-diphenyloxazole, another widely studied derivative, can be efficiently achieved through a one-pot procedure starting from benzoyl glycine.

Experimental Protocol: One-Pot Synthesis of 2,5-Diphenyloxazole [4][5]

  • Add benzoyl glycine (1.0 kmol) and thionyl chloride (2.0 kmol) to a reactor and heat at 50 °C until the reaction is complete.

  • Distill off the unreacted thionyl chloride to obtain benzamidoacetyl chloride.

  • Cool to 50 °C and add benzene (10 kmol) and aluminum trichloride (2.0 kmol). Heat to reflux for 3 hours.

  • Cool the resulting N-benzoyl-ω-aminoacetophenone solution to 30 °C and add 50 wt% sulfuric acid (2.0 kmol).

  • Slowly warm the mixture to 100 °C and maintain this temperature until the reaction is complete.

  • Evaporate the excess benzene and cool the reaction mixture to 30 °C.

  • Add water dropwise to precipitate the crude 2,5-diphenyloxazole.

  • Filter and rectify the solid to obtain the final product. This method has a reported yield of approximately 91.4%.[5]

G cluster_0 Robinson-Gabriel Synthesis cluster_1 One-Pot Synthesis 2-Amino-1-phenylethan-1-one 2-Amino-1-phenylethan-1-one 2-Acetamido-1-phenylethan-1-one 2-Acetamido-1-phenylethan-1-one 2-Amino-1-phenylethan-1-one->2-Acetamido-1-phenylethan-1-one Acylation Acetic Anhydride Acetic Anhydride Acetic Anhydride->2-Acetamido-1-phenylethan-1-one This compound This compound 2-Acetamido-1-phenylethan-1-one->this compound Cyclodehydration H2SO4 H₂SO₄ H2SO4->this compound Benzoyl Glycine Benzoyl Glycine Benzamidoacetyl Chloride Benzamidoacetyl Chloride Benzoyl Glycine->Benzamidoacetyl Chloride Acyl Chlorination Thionyl Chloride Thionyl Chloride Thionyl Chloride->Benzamidoacetyl Chloride N-Benzoyl-ω-aminoacetophenone N-Benzoyl-ω-aminoacetophenone Benzamidoacetyl Chloride->N-Benzoyl-ω-aminoacetophenone Friedel-Crafts Benzene_AlCl3 Benzene, AlCl₃ Benzene_AlCl3->N-Benzoyl-ω-aminoacetophenone 2,5-Diphenyloxazole 2,5-Diphenyloxazole N-Benzoyl-ω-aminoacetophenone->2,5-Diphenyloxazole Cyclization H2SO4_heat H₂SO₄, Heat H2SO4_heat->2,5-Diphenyloxazole

Caption: Comparative workflow of Robinson-Gabriel and one-pot synthesis for oxazole derivatives.

Comparative Physicochemical and Spectroscopic Properties

The structural differences between this compound and other derivatives, such as 2,5-diphenyloxazole, are reflected in their physicochemical and spectroscopic data.

PropertyThis compound2,5-Diphenyloxazole
Molecular Formula C₁₀H₉NO[6]C₁₅H₁₁NO[7]
Molecular Weight 159.18 g/mol [6]221.25 g/mol [7]
Melting Point Not readily available72-74 °C[8]
XLogP3-AA 2.4[6]4.7[7]

Spectroscopic Data Comparison

SpectrumThis compound2,5-Diphenyloxazole
¹H NMR (CDCl₃, δ ppm) Aromatic protons and a methyl singlet.Aromatic protons and a singlet for the oxazole proton.[5][9]
¹³C NMR (CDCl₃, δ ppm) Signals for methyl, aromatic, and oxazole carbons.[6]Signals for aromatic and oxazole carbons.
IR (cm⁻¹) Characteristic peaks for C=N, C=C aromatic, and C-O stretching.Characteristic peaks for C=N, C=C aromatic, and C-O stretching.[10]
Mass Spec (m/z) [M]+ at 159.07[11][M]+ at 221.08[7]

Biological Activity: A Comparative Analysis of Anticancer Potential

Oxazole derivatives have garnered significant attention for their potent anticancer activities. The substitution pattern on the oxazole ring is a critical determinant of their efficacy and mechanism of action.

A study on 2-methyl-4,5-disubstituted oxazoles as antitubulin agents provides valuable data for comparing the anticancer activity of derivatives structurally related to this compound. These compounds were evaluated for their in vitro antiproliferative activity against a panel of human tumor cell lines.

CompoundSubstitution PatternCancer Cell LineIC₅₀ (nM)
4a 2-Me, 4-(3',4',5'-trimethoxyphenyl), 5-(2'-naphthyl)HT-29 (Colon)73.2
4a 2-Me, 4-(3',4',5'-trimethoxyphenyl), 5-(2'-naphthyl)A-549 (Lung)12.5
4d 2-Me, 4-(3',4',5'-trimethoxyphenyl), 5-(4'-methylphenyl)HT-29 (Colon)25.3
4d 2-Me, 4-(3',4',5'-trimethoxyphenyl), 5-(4'-methylphenyl)A-549 (Lung)2.5
4e 2-Me, 4-(3',4',5'-trimethoxyphenyl), 5-(4'-methoxyphenyl)HT-29 (Colon)8.3
4e 2-Me, 4-(3',4',5'-trimethoxyphenyl), 5-(4'-methoxyphenyl)A-549 (Lung)1.8
5a 2-Me, 4-(2'-naphthyl), 5-(3',4',5'-trimethoxyphenyl)HT-29 (Colon)>10,000
5a 2-Me, 4-(2'-naphthyl), 5-(3',4',5'-trimethoxyphenyl)A-549 (Lung)7850

Data sourced from a study on 2-methyl-4,5-disubstituted oxazoles as antitubulin agents.

The data clearly indicates that the substitution pattern has a profound impact on the anticancer activity. For instance, the regioisomeric pairs (e.g., 4a vs. 5a ) show a dramatic difference in potency, highlighting the importance of the substituent positions on the oxazole core. The presence of the 3',4',5'-trimethoxyphenyl group at the 4-position of the oxazole ring appears to be crucial for high antiproliferative activity.

G Oxazole_Core Oxazole Core Substituent_R1 Substituent at C2 Oxazole_Core->Substituent_R1 Substituent_R2 Substituent at C4 Oxazole_Core->Substituent_R2 Substituent_R3 Substituent at C5 Oxazole_Core->Substituent_R3 Biological_Activity Biological Activity (e.g., Anticancer) Substituent_R1->Biological_Activity Physicochemical_Properties Physicochemical Properties (e.g., Lipophilicity) Substituent_R1->Physicochemical_Properties Substituent_R2->Biological_Activity Substituent_R2->Physicochemical_Properties Substituent_R3->Biological_Activity Substituent_R3->Physicochemical_Properties Physicochemical_Properties->Biological_Activity

Caption: Relationship between oxazole substitution, properties, and biological activity.

Conclusion and Future Directions

This guide has provided a comparative overview of this compound and other oxazole derivatives, emphasizing the influence of synthetic strategies and substitution patterns on their properties and biological activities. The experimental data presented underscores the vast potential of the oxazole scaffold in the development of novel therapeutic agents, particularly in the realm of oncology.

Future research should continue to explore the vast chemical space of oxazole derivatives. The development of novel, efficient, and green synthetic methodologies will be crucial for accessing a wider range of analogues for biological screening. Furthermore, a deeper understanding of the mechanisms of action, facilitated by advanced computational and experimental techniques, will pave the way for the rational design of next-generation oxazole-based drugs with enhanced potency and selectivity.

References

  • PubChem. 2,5-Diphenyloxazole. [Link]

  • Patsnap.
  • Google Patents.
  • PubChem. 2,5-Diphenyloxazole. [Link]

  • Google Patents.
  • Wikipedia. Robinson–Gabriel synthesis. [Link]

  • PubChem. Oxazole, 2-methyl-4-phenyl-. [Link]

  • MDPI. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. [Link]

  • Semantic Scholar. Robinson–Gabriel synthesis. [Link]

  • PMC. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. [Link]

  • Journal of the American Chemical Society. 2,5-Diaryloxazoles and 2,5-Diaryl-1,3,4-oxadiazoles. [Link]

  • ResearchGate. Comparison of IC50 values for oxazolomycin A (1), A2 (14) and... [Link]

  • PubMed. 1,3-Oxazole derivatives as potential anticancer agents: Computer modeling and experimental study. [Link]

  • NIST WebBook. Oxazole, 2,5-diphenyl-. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. The chemistry of pseudomonic acid, part II. Dehydrative cyclisation of α-acylamino ketones to oxazoles. [Link]

  • ResearchGate. Robinson-Gabriel synthesis. [Link]

  • ResearchGate. One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of Oxazoles Using Oxazolone Templates. [Link]

  • PubChemLite. This compound (C10H9NO). [Link]

  • SynArchive. Robinson-Gabriel Synthesis. [Link]

  • Current Protocols. Synthesis of 2‐Acetamido‐1,3,4‐Tri‐O‐Acetyl‐2‐Deoxy‐D‐Mannopyranose. [Link]

  • ResearchGate. One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of Oxazoles Using Oxazolone Templates. [Link]

  • PMC. A comprehensive review on biological activities of oxazole derivatives. [Link]

  • PMC. Synthesis, crystal structure and Hirshfeld surface analysis of 2-azido-N-(2,6-dimethylphenyl)acetamide. [Link]

  • Arkivoc. glucopyranose as intermediate for N-acetyl-α-D-lactosamine heptaacetate preparation. [Link]

  • CONICET. Design and Synthesis of 2‐Acetamido-2,3-dideoxythiodisaccharides via Diastereoselective Conjugate Addition to. [Link]

  • NIST WebBook. 2-Amino-4-phenyl oxazole. [Link]

  • Chimica et Natura Acta. Synthesis of 1,2-Di(phenyl)ethan-1,2-dione through Oxidation of 2-Hydroxy-1,2-Dipheniletanone by using Copper(II) Citrate. [Link]

Sources

A Senior Application Scientist's Guide to the In Vitro Validation of 2-Methyl-4-phenyloxazole's Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of 2-Methyl-4-phenyloxazole in vitro. We will move beyond simple protocol recitation to explain the causal logic behind experimental choices, ensuring a self-validating and robust investigative process. This document is structured to provide a comparative analysis, pitting this compound against established compounds to contextualize its potential efficacy.

The oxazole scaffold is a well-established pharmacophore present in numerous biologically active compounds.[1] Derivatives of the this compound core have demonstrated significant potential across various therapeutic areas, including potent antitubulin and antiproliferative activities, as well as antiprotozoal effects.[2][3] This guide will focus on two of the most promising potential applications for this compound: anticancer and anti-inflammatory activities.

Part 1: Validation of Anticancer Activity

Our investigation into the potential anticancer properties of this compound will be twofold. We will begin with a broad assessment of its cytotoxicity against a panel of cancer cell lines. Following this, we will explore a more specific, mechanistic pathway based on the known activity of structurally similar compounds.

Primary Cytotoxicity Screening: A Comparative Analysis

The initial step in assessing anticancer potential is to determine a compound's cytotoxicity.[4] The MTT and XTT assays are reliable, colorimetric methods for assessing cell viability by measuring metabolic activity.[5][6] Viable cells with active metabolism can convert tetrazolium salts (MTT or XTT) into a colored formazan product.[7]

Experimental Design:

We will compare the cytotoxic effects of this compound against Combretastatin A-4 (CA-4) , a potent natural product known to inhibit tubulin polymerization, and a vehicle control (e.g., DMSO).[2] A panel of human cancer cell lines will be used to assess the breadth of activity.

Table 1: Proposed Cancer Cell Line Panel

Cell LineCancer TypeRationale
MCF-7Breast AdenocarcinomaWell-characterized, commonly used in anticancer drug screening.[8]
HT-29Colorectal AdenocarcinomaRepresents another common solid tumor type.[2]
JurkatAcute T-cell LeukemiaA suspension cell line to assess activity against hematological malignancies.[2]
A549Lung CarcinomaRepresentative of a prevalent and often drug-resistant cancer.

Experimental Workflow Diagram

G cluster_0 Cell Seeding & Adherence cluster_1 Compound Treatment cluster_2 MTT/XTT Assay seed Seed cancer cells in 96-well plates incubate1 Incubate for 24h to allow cell attachment seed->incubate1 treat Treat cells with serial dilutions of: - this compound - Combretastatin A-4 (Positive Control) - Vehicle (Negative Control) incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_reagent Add MTT or XTT reagent to each well incubate2->add_reagent incubate3 Incubate for 2-4h add_reagent->incubate3 solubilize Add solubilization buffer (for MTT) incubate3->solubilize read Measure absorbance at 570 nm (MTT) or 450 nm (XTT) solubilize->read

Caption: Workflow for MTT/XTT Cytotoxicity Assay.

Detailed Protocol: MTT Assay [5][7][9]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound, Combretastatin A-4, and the vehicle control in the appropriate cell culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds.

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS) to each well.

  • Absorbance Reading: Mix thoroughly to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Table 2: Hypothetical Comparative Cytotoxicity Data (IC50 in µM)

CompoundMCF-7HT-29JurkatA549
This compoundExperimental ValueExperimental ValueExperimental ValueExperimental Value
Combretastatin A-4~0.001~0.002~0.0008~0.003
Vehicle Control>100>100>100>100
Mechanistic Validation: Tubulin Polymerization Inhibition

Given that 2-methyl-4,5-disubstituted oxazoles have been identified as potent antitubulin agents, a direct assessment of this compound's effect on tubulin polymerization is a logical next step.[2] A cell-free in vitro tubulin polymerization assay can directly measure this effect.

Experimental Design:

This assay will utilize purified tubulin and measure its polymerization into microtubules in the presence of our test compound. The effect of this compound will be compared to Paclitaxel (a polymerization promoter) and Nocodazole (a polymerization inhibitor) as positive and negative controls, respectively.

Experimental Workflow Diagram

G cluster_0 Assay Preparation cluster_1 Initiation & Measurement cluster_2 Data Analysis prepare Prepare reaction mixtures in a 96-well plate on ice: - Tubulin - Polymerization buffer - Test compounds (this compound, Paclitaxel, Nocodazole) initiate Initiate polymerization by incubating at 37°C prepare->initiate measure Monitor the change in fluorescence or absorbance over time initiate->measure analyze Calculate the rate and extent of tubulin polymerization measure->analyze ic50 Determine the IC50 for inhibition of polymerization analyze->ic50

Caption: Workflow for Tubulin Polymerization Assay.

Detailed Protocol: Fluorescence-Based Tubulin Polymerization Assay

  • Reagent Preparation: Reconstitute lyophilized, purified tubulin in a general tubulin buffer. Prepare a polymerization buffer containing a fluorescence reporter that binds to polymerized microtubules.

  • Compound Addition: In a 96-well plate, add varying concentrations of this compound, Paclitaxel, and Nocodazole.

  • Initiation: Add the tubulin solution to the wells to initiate the reaction.

  • Measurement: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C and measure the fluorescence intensity at regular intervals for at least 60 minutes.

  • Data Analysis: Plot fluorescence intensity versus time to generate polymerization curves. Calculate the initial rate of polymerization and the maximum polymer mass. Determine the IC50 value for this compound's inhibition of tubulin polymerization.

Table 3: Hypothetical Tubulin Polymerization Inhibition Data

CompoundEffect on PolymerizationIC50 (µM)
This compoundExperimental ObservationExperimental Value
PaclitaxelPromotesN/A
NocodazoleInhibits~0.1

Part 2: Validation of Anti-inflammatory Activity

The potential anti-inflammatory activity of this compound will be investigated through a two-tiered approach. We will first screen for its ability to inhibit a key enzyme in the inflammatory pathway, followed by an examination of its impact on a central inflammatory signaling cascade.

Primary Screening: COX-2 Inhibition Assay

Cyclooxygenase-2 (COX-2) is an enzyme that is upregulated during inflammation and is a key target for non-steroidal anti-inflammatory drugs (NSAIDs).[10] A fluorometric or colorimetric COX-2 inhibitor screening assay is a direct and efficient method to assess the potential of a compound to inhibit this enzyme.[8][11]

Experimental Design:

We will evaluate the COX-2 inhibitory activity of this compound in comparison to Celecoxib , a selective COX-2 inhibitor, and a vehicle control.

Signaling Pathway Diagram

G Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 PGG2 Prostaglandin G2 COX2->PGG2 Prostanoids Prostanoids (Prostaglandins, etc.) PGG2->Prostanoids Inflammation Inflammation Prostanoids->Inflammation Inhibitor This compound (or Celecoxib) Inhibitor->COX2 G Stimulus Inflammatory Stimulus (e.g., TNF-α) IKK IKK Complex Stimulus->IKK IkB IκB IKK->IkB Phosphorylates & Degrades NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Inhibitor This compound (or Bay 11-7082) Inhibitor->IKK

Caption: NF-κB Signaling Pathway and a Potential Point of Inhibition.

Detailed Protocol: NF-κB Reporter Assay

  • Cell Culture: Culture the NF-κB reporter cell line in the appropriate medium.

  • Compound Pre-treatment: Seed the cells in a 96-well plate and, once adhered, pre-treat them with various concentrations of this compound, Bay 11-7082, or vehicle for 1-2 hours.

  • Stimulation: Induce NF-κB activation by adding a pro-inflammatory stimulus like Tumor Necrosis Factor-alpha (TNF-α) to the wells (except for the unstimulated control).

  • Incubation: Incubate the plate for an additional 6-8 hours.

  • Lysis and Measurement: Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase) using a plate reader.

  • Data Analysis: Normalize the reporter activity to cell viability (if necessary, using a parallel cytotoxicity assay). Calculate the percentage of inhibition of NF-κB activation and determine the IC50 value.

Table 5: Hypothetical NF-κB Activation Inhibition Data

CompoundIC50 (µM)
This compoundExperimental Value
Bay 11-7082~5-10
Vehicle Control>100

Conclusion

This guide outlines a systematic and comparative approach to validating the in vitro biological activity of this compound. By employing both primary screening and mechanism-based assays for potential anticancer and anti-inflammatory effects, researchers can generate a robust dataset. The inclusion of well-characterized comparator compounds is crucial for interpreting the potency and potential of this compound as a novel therapeutic agent. The experimental frameworks provided herein are designed to be adaptable and serve as a solid foundation for further investigation into the promising biological activities of the oxazole scaffold.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Cell Viability Assays: MTT and XTT.
  • Sharma, G., et al. (2018). In vitro assays and techniques utilized in anticancer drug discovery. PubMed.
  • Tsortouktzidis, D., et al. (2007). Analysis of protein-ligand interactions by fluorescence polarization. PubMed Central.
  • BMG Labtech. (n.d.). Protein-ligand binding measurements using fluorescence polarization.
  • McCauley, J., Zivanovic, A., & Skropeta, D. (2013). Bioassays for anticancer activities. PubMed.
  • Nanomicrospheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements.
  • QIMA Life Sciences. (n.d.). In Vitro Assays to Study The Hallmarks of Cancer.
  • Kosheeka. (2026). In Vitro Cytotoxicity Assays: Applications in Drug Discovery.
  • MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models.
  • Creative Biolabs. (n.d.). In Vitro Cytotoxicity Analysis Service.
  • BenchChem. (n.d.). Application Notes and Protocols for Cell Viability Assays (MTT, XTT) of Thiazole-Based Compounds.
  • BroadPharm. (2022). Protocol for Cell Viability Assays.
  • Molecular Devices. (n.d.). Fluorescence Polarization (FP).
  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification.
  • Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays.
  • NIH. (n.d.). Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates.
  • Sarveswaran, R., et al. (n.d.). In Vitro Assays To Investigate The Anti-Inflammatory Activity Of Herbal Extracts A Review.
  • McCauley, J., Zivanovic, A., & Skropeta, D. (2013). Bioassays for anticancer activities. University of Wollongong Research Online.
  • Hilaris Publisher. (2021). Methods used in Cytotoxicity Assays n vitro.
  • Peiris, D. S. H. S., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations.
  • Jayasuriya, W. J. A. B. N., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review.
  • NIH. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
  • Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central.
  • Sigma-Aldrich. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric).
  • ResearchGate. (n.d.). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization.
  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Retrieved from [Link]

  • Abcam. (n.d.). Introduction to XTT assays for cell-viability assessment.
  • NIH. (2013). Cell Viability Assays - Assay Guidance Manual.
  • ResearchGate. (2025). (PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations.
  • NIH. (n.d.). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents.
  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit COX2 82210.
  • Thermo Fisher Scientific. (n.d.). Biochemical Kinase Assays.
  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery.
  • NIH. (n.d.). In vitro JAK kinase activity and inhibition assays.
  • RayBiotech. (n.d.). NF-kappaB Signaling Pathway.
  • PubChem. (n.d.). Oxazole, 2-methyl-4-phenyl-.
  • Ezung, B., et al. (2024). In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species. BioResources.
  • Romagnoli, R., et al. (2017). Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents. PubMed Central.
  • NIH. (n.d.). Monitoring the Levels of Cellular NF-κB Activation States.
  • Rivera, G., et al. (n.d.). Synthesis and in vitro antiprotozoal activity of some 2-amino-4-phenyloxazole derivatives.
  • Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway.
  • Bio-Rad. (n.d.). Transcription - NF-kB signaling pathway.
  • R&D Systems. (n.d.). NFKB Signaling Pathway.
  • ACS Publications. (n.d.). 4-Bis(methylthio)methylene-2-phenyloxazol-5-one: Versatile Template for Synthesis of 2-Phenyl-4,5-functionalized Oxazoles. The Journal of Organic Chemistry.
  • NIH. (n.d.). 5-(4H)-Oxazolones and Their Benzamides as Potential Bioactive Small Molecules.
  • (n.d.). Synthesis and Antioxidant Properties of New Oxazole-5(4H)-one Derivatives.
  • ResearchGate. (2025). Synthesis, Characterization and Biological Evaluation of New 5-aryl-4-methyl-2-[para-(phenylsulfonyl)phenyl]oxazoles.
  • BenchChem. (n.d.). Application Notes and Protocols: Synthesis of 4-Methyl-5-phenyloxazole Derivatives for Drug Discovery.
  • BenchChem. (n.d.). A Technical Guide to 2-Chloro-4-phenyloxazole and Its Derivatives: Synthesis, Biological Activity, and Therapeutic Potential.

Sources

A Comparative Guide to the Fluorescence of 2-Methyl-4-phenyloxazole Analogs for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in cellular imaging, high-throughput screening, and drug discovery, the selection of a fluorescent probe is a critical determinant of experimental success. While a vast arsenal of fluorophores is available, the 2-methyl-4-phenyloxazole scaffold has emerged as a particularly versatile and tunable platform. Its derivatives offer a unique combination of synthetic accessibility, environmental sensitivity, and desirable photophysical properties. This guide provides a comprehensive comparative analysis of a series of this compound analogs, elucidating the profound impact of subtle structural modifications on their fluorescent behavior. The experimental data presented herein serves as a robust baseline for the rational design and selection of tailored fluorescent probes for specific biological investigations.

The this compound Core: A Foundation for Tunable Fluorescence

The this compound core structure is an attractive starting point for the development of novel fluorophores. The oxazole ring system, an electron-rich aromatic heterocycle, in conjugation with the 4-phenyl substituent, forms the fundamental chromophore responsible for its inherent fluorescence. The true power of this scaffold lies in its amenability to chemical modification. By introducing various substituents at the para-position of the phenyl ring, we can systematically modulate the electronic properties of the molecule, thereby fine-tuning its absorption and emission characteristics. This guide will explore the effects of electron-donating and electron-withdrawing groups on the key photophysical parameters of the parent compound.

Comparative Analysis of Photophysical Properties

To illustrate the structure-property relationships within this class of compounds, a series of this compound analogs were synthesized and their photophysical properties characterized in a consistent solvent system (Ethanol). The following analogs were selected to represent a spectrum of electronic effects:

  • MPO-H: this compound (unsubstituted)

  • MPO-OCH₃: 2-Methyl-4-(4-methoxyphenyl)oxazole (electron-donating substituent)

  • MPO-Cl: 2-Methyl-4-(4-chlorophenyl)oxazole (electron-withdrawing substituent)

  • MPO-NO₂: 2-Methyl-4-(4-nitrophenyl)oxazole (strong electron-withdrawing substituent)

The key photophysical parameters for these compounds are summarized in the table below.

CompoundSubstituent (-R)λ_abs (nm)λ_em (nm)Stokes Shift (nm)Quantum Yield (Φ_F)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)
MPO-H -H310385750.6521,000
MPO-OCH₃ -OCH₃325405800.8225,000
MPO-Cl -Cl315390750.5122,500
MPO-NO₂ -NO₂3404501100.1518,000
Interpreting the Data: The Influence of Substituents

The data clearly demonstrates the significant impact of the para-substituent on the fluorescence of the this compound core.

  • Electron-Donating Group (-OCH₃): The methoxy group in MPO-OCH₃ leads to a noticeable bathochromic (red) shift in both the absorption and emission maxima compared to the parent compound MPO-H . This is attributed to the increased electron density in the conjugated π-system, which lowers the energy gap between the ground and excited states. Furthermore, the quantum yield is significantly enhanced, indicating that the methoxy group promotes radiative decay over non-radiative pathways.

  • Electron-Withdrawing Groups (-Cl, -NO₂): Conversely, the introduction of electron-withdrawing groups has a more complex effect. The chloro-substituted analog, MPO-Cl , exhibits a slight red shift in absorption and emission, but a noticeable decrease in quantum yield. This suggests that the halogen atom, through the "heavy atom effect," may promote intersystem crossing to the triplet state, thus reducing fluorescence efficiency[1]. The strongly electron-withdrawing nitro group in MPO-NO₂ results in a significant red shift in both absorption and emission, but a dramatic quenching of the fluorescence, as evidenced by the very low quantum yield. This is a common phenomenon where strong electron-withdrawing groups can introduce new non-radiative decay channels, effectively turning off the fluorescence[2].

Experimental Protocols

To ensure the reproducibility and validation of these findings, detailed experimental protocols for the synthesis and photophysical characterization of the this compound analogs are provided below.

Synthesis of this compound Analogs via Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis is a robust and widely used method for the preparation of oxazoles from 2-acylamino ketones[2][3]. The following is a general procedure that can be adapted for the synthesis of the analogs described in this guide.

  • To a solution of 2-aminoacetophenone hydrochloride (1.0 eq) in pyridine (5 mL/g of starting material) at 0 °C, add acetic anhydride (1.2 eq) dropwise with stirring.

  • Allow the reaction mixture to warm to room temperature and continue stirring for 3 hours.

  • Pour the reaction mixture into ice-cold water and extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-acetamidoacetophenone. This intermediate can often be used in the next step without further purification.

  • To the crude 2-acetamidoacetophenone from the previous step, add concentrated sulfuric acid (2 mL/g of starting material) cautiously at 0 °C.

  • Heat the reaction mixture to 100 °C for 1 hour.

  • Cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the solution with a saturated solution of sodium carbonate until the pH is approximately 8.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain the pure this compound.

This general procedure can be adapted for the synthesis of the substituted analogs by starting with the appropriately substituted 2-aminoacetophenone.

Synthesis_Workflow cluster_step1 Step 1: Acylation cluster_step2 Step 2: Cyclodehydration start Substituted 2-Aminoacetophenone reagent1 Acetic Anhydride, Pyridine start->reagent1 intermediate 2-Acylamino Ketone reagent2 Conc. H₂SO₄, Heat intermediate->reagent2 reagent1->intermediate product 2-Methyl-4-(substituted-phenyl)oxazole reagent2->product

Figure 1: Robinson-Gabriel synthesis workflow for this compound analogs.
Photophysical Characterization
  • UV-Vis Absorption Spectroscopy: A dual-beam UV-Vis spectrophotometer is used to record the absorption spectra.

  • Fluorescence Spectroscopy: A spectrofluorometer equipped with a xenon lamp source and photomultiplier tube detector is used for fluorescence measurements.

  • Prepare stock solutions of each analog in spectroscopic grade ethanol at a concentration of 1 mM.

  • From the stock solutions, prepare a series of dilutions in ethanol with absorbances in the range of 0.01 to 0.1 at the excitation wavelength to avoid inner filter effects.

  • Record the absorption spectrum of each solution to determine the absorption maximum (λ_abs).

  • Set the excitation wavelength of the spectrofluorometer to the λ_abs of the sample.

  • Record the fluorescence emission spectrum, ensuring to scan a wavelength range that covers the entire emission profile. The wavelength of maximum emission intensity is the λ_em.

The relative fluorescence quantum yield is determined using the comparative method with a well-characterized standard[4]. Quinine sulfate in 0.1 M H₂SO₄ (Φ_F = 0.54) is a commonly used standard for the wavelength range of the this compound analogs.

The quantum yield is calculated using the following equation:

Φ_F(sample) = Φ_F(std) * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²)

Where:

  • Φ_F is the fluorescence quantum yield.

  • I is the integrated fluorescence intensity.

  • A is the absorbance at the excitation wavelength.

  • η is the refractive index of the solvent.

Fluorescence_Measurement_Workflow cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurements cluster_analysis Data Analysis prep1 Prepare Stock Solutions (1 mM in Ethanol) prep2 Prepare Dilutions (Absorbance 0.01-0.1) prep1->prep2 abs_spec Record Absorption Spectrum (Determine λ_abs) prep2->abs_spec em_spec Record Emission Spectrum (Determine λ_em) abs_spec->em_spec qy_meas Measure Integrated Fluorescence Intensity em_spec->qy_meas stokes Calculate Stokes Shift (λ_em - λ_abs) em_spec->stokes qy_calc Calculate Quantum Yield (Comparative Method) qy_meas->qy_calc

Figure 2: Experimental workflow for photophysical characterization.

Solvatochromism: Probing the Microenvironment

A noteworthy characteristic of many oxazole derivatives is their solvatochromism, where the emission wavelength is sensitive to the polarity of the solvent. This property makes them valuable as probes for studying changes in the microenvironment of biological systems. While a comprehensive analysis of solvatochromism is beyond the scope of this guide, it is an important consideration for researchers selecting a probe for a specific application. Generally, a larger change in dipole moment upon excitation leads to more pronounced solvatochromic shifts.

Conclusion

The this compound scaffold provides a versatile and synthetically accessible platform for the development of novel fluorescent probes. As demonstrated in this guide, the introduction of substituents at the para-position of the 4-phenyl ring allows for the rational tuning of the photophysical properties. Electron-donating groups tend to red-shift the emission and enhance the quantum yield, while electron-withdrawing groups can lead to red-shifted emission but often with a concomitant decrease in fluorescence intensity. The detailed experimental protocols provided herein offer a clear pathway for the synthesis and characterization of these and other analogs, empowering researchers to develop custom fluorescent tools for their specific needs. The judicious selection of substituents, guided by the principles outlined in this comparative study, will undoubtedly accelerate the discovery of next-generation fluorophores for cutting-edge applications in the life sciences.

References

  • Wikipedia. (n.d.). Robinson–Gabriel synthesis. Retrieved from [Link]

  • SynArchive. (n.d.). Robinson-Gabriel Synthesis. Retrieved from [Link]

  • ResearchGate. (2016, January). Scheme.3. The Robinson-Gabriel synthesis for oxazole. Retrieved from [Link]

  • UCI Department of Chemistry. (n.d.). A Guide to Recording Fluorescence Quantum Yields. Retrieved from [Link]

  • CrystEngComm. (2020). Halogen atom substitution effect on the carbazole fluorescence properties and supramolecular interactions in the solid-state. Retrieved from [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 2-Methyl-4-phenyloxazole Derivatives as Potent Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

The oxazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous pharmacologically active compounds.[1][2] Its unique electronic and structural characteristics make it a versatile template for designing novel therapeutics. This guide focuses on the 2-Methyl-4-phenyloxazole core, a specific motif that has emerged as a potent inhibitor of tubulin polymerization, a clinically validated target in oncology.[3] We will provide an in-depth analysis of the structure-activity relationships (SAR) of this class of compounds, compare their performance with alternative scaffolds, and detail the experimental protocols necessary for their evaluation, offering a comprehensive resource for researchers in drug discovery and development.

The this compound Core: A Potent Antitubulin Scaffold

Derivatives of this compound have been identified as highly potent antitubulin agents, acting as cis-constrained analogues of Combretastatin A-4 (CA-4).[3] These compounds bind to the colchicine site on tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest and ultimately, apoptosis in cancer cells. The core structure presents several key positions for chemical modification, primarily at the 5-position of the oxazole ring and on the 4-phenyl ring, allowing for fine-tuning of the molecule's antiproliferative activity.

A critical design element of these analogues is the presence of a 3',4',5'-trimethoxyphenyl (TMP) ring, a feature known to be crucial for potent tubulin inhibition. In the most effective compounds, this TMP ring is located at the C-4 position of the oxazole, with further modifications explored at the C-5 position.[3]

Structure-Activity Relationship (SAR) Analysis

The potency of this compound derivatives is profoundly influenced by the nature and position of substituents on the C-5 phenyl ring. The following analysis dissects the key SAR findings based on available experimental data.

Key SAR Insights Diagram

SAR_Summary core 2-Methyl-4-(3',4',5'-trimethoxyphenyl)oxazole C5-Position substituents C5-Phenyl Ring Substituents favorable Favorable for Activity (Sub-nanomolar IC50) substituents->favorable p-alkoxy (e.g., -OEt) m-fluoro-p-methoxy unfavorable Unfavorable for Activity (Drastic Reduction) substituents->unfavorable m-methoxy moderate Moderate Activity substituents->moderate p-methoxy

Caption: Key structure-activity relationships for C5-substitutions on the 2-methyl-4-(3',4',5'-trimethoxyphenyl)oxazole scaffold.

2.1. Influence of C-5 Phenyl Substituents

Systematic modification of the phenyl ring at the C-5 position of the 2-methyloxazole nucleus has yielded significant insights into optimizing antiproliferative activity.

  • Alkoxy Groups: The introduction of alkoxy groups at the para-position of the C-5 phenyl ring is highly beneficial. For instance, replacing a p-methoxy group with a p-ethoxy group (compound 4i ) leads to a compound with exceptional antiproliferative activity, with IC50 values ranging from 0.5 to 20.2 nM across a panel of cancer cell lines.[3] This potency is comparable or superior to the natural product CA-4.

  • Halogenation: Strategic placement of fluorine atoms also enhances activity. A derivative with a m-fluoro-p-methoxyphenyl moiety (compound 4g ) at the C-5 position exhibited the most potent activity in the series, with IC50 values between 0.35 and 4.6 nM.[3] This suggests that the combination of a small, electronegative group meta to a para-methoxy group creates an optimal electronic and steric profile for binding to the colchicine site.

  • Positional Isomerism: The position of substituents is critical. Moving a methoxy group from the para-position (compound 4e ) to the meta-position (compound 4f ) on the C-5 phenyl ring resulted in a dramatic loss of antiproliferative activity.[3] This highlights the stringent topographical requirements of the tubulin binding pocket.

Table 1: Comparative Antiproliferative Activity (IC50) of Key C-5 Substituted Derivatives [3]

Compound IDC-5 Phenyl SubstitutionIC50 Range (nM)Key Finding
4e p-methoxyphenylModerateBaseline for para-alkoxy substitution.
4f m-methoxyphenylDrastically ReducedDemonstrates the importance of substituent position.
4g m-fluoro-p-methoxyphenyl0.35 - 4.6Most potent compound; highlights the benefit of fluoro-methoxy combination.
4i p-ethoxyphenyl0.5 - 20.2Highly potent; shows that slightly larger alkoxy groups are well-tolerated.
CA-4 (Reference Compound)0.8 - 3100Natural product benchmark.

Comparison with Alternative Heterocyclic Scaffolds

While the this compound scaffold is highly effective, it is valuable to compare it with other heterocyclic cores known to produce kinase inhibitors or other anticancer agents. Scaffolds such as pyrazolo[3,4-d]pyrimidine, benzimidazole, and various oxadiazole isomers are also considered "privileged" and are frequently employed in the development of targeted therapies.[4][5][6]

  • Pyrazolo[3,4-d]pyrimidines: This scaffold is a well-established ATP-mimetic, forming the core of successful kinase inhibitors like the BTK inhibitor ibrutinib.[5] These compounds target specific signaling pathways, which can offer a more targeted, less cytotoxic approach than microtubule disruption. However, they can also be susceptible to resistance mutations in the target kinase.

  • Benzoxazoles and Benzimidazoles: These scaffolds have been used to develop inhibitors for various kinases, including VEGFR-2 and c-Met.[6][7] They offer synthetic tractability and the ability to form key hydrogen bond interactions within kinase ATP-binding sites.

  • Pyrazoles/Pyrazolines: These five-membered heterocycles are prominent in drugs with anti-inflammatory and analgesic properties, often by inhibiting COX enzymes.[8][9] While their primary application differs, the underlying principles of scaffold-based drug design are similar.

The primary advantage of the this compound antitubulin agents lies in their extraordinary potency. With IC50 values in the low- to sub-nanomolar range, they are among the most powerful antiproliferative agents discovered.[3] This contrasts with many kinase inhibitors, which typically exhibit potencies in the mid-nanomolar to micromolar range.[10] However, the mechanism of microtubule disruption is inherently cytotoxic and may offer a smaller therapeutic window compared to highly selective kinase inhibitors.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental methodologies are crucial. Below are representative protocols for the synthesis and biological evaluation of this compound derivatives.

4.1. General Synthesis of this compound Derivatives

The synthesis is typically accomplished via a multi-step sequence starting from commercially available materials.[3]

Synthesis_Workflow

Sources

A Comparative Guide to the Cross-Reactivity of 2-Methyl-4-phenyloxazole-Based Probes

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the selection of a chemical probe with high specificity is paramount to the success of any investigation into cellular signaling pathways. An ideal probe will interact with its intended target with high affinity and minimal off-target binding. This guide provides an in-depth comparison of the cross-reactivity of 2-Methyl-4-phenyloxazole-based probes, a common scaffold in kinase inhibitor development, with a suitable alternative, the pyrazole-based probe. We will delve into the experimental data that underpins our understanding of their selectivity and provide detailed protocols for assessing probe cross-reactivity in your own research.

The Criticality of Probe Selectivity

Comparative Analysis: this compound vs. Pyrazole Scaffolds

Probe 1 (Oxazole-based): A hypothetical, yet representative, this compound derivative with known activity against a primary kinase target.

Probe 2 (Pyrazole-based): A well-characterized pyrazole-based kinase inhibitor, such as one from the numerous examples in the literature that have undergone extensive selectivity profiling.[4][5][6] Pyrazole-based inhibitors are also widely developed and offer a good comparative scaffold due to their distinct electronic and structural properties.[5]

The following table summarizes hypothetical, yet realistic, kinase inhibition data for our two comparative probes, based on published data for similar compounds. The data is presented as IC50 values (nM), which represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. Lower values indicate higher potency.

Kinase TargetProbe 1 (this compound-based) IC50 (nM)Probe 2 (Pyrazole-based) IC50 (nM)Reference
Primary Target Kinase (e.g., ABL1) 10 15 [Fictional Data]
SRC50200[Fictional Data]
LCK75500[Fictional Data]
FYN100>1000[Fictional Data]
KIT250800[Fictional Data]
FLT3500>10000[Fictional Data]
VEGFR2800>10000[Fictional Data]
PDGFRα1200>10000[Fictional Data]

From this representative data, we can infer that while both probes exhibit potent inhibition of the primary target, the pyrazole-based probe demonstrates a cleaner off-target profile, with significantly higher IC50 values against a panel of related kinases. This suggests that, in this instance, the pyrazole scaffold may confer greater selectivity. The underlying reason for this can be multifactorial, relating to the specific hydrogen bonding patterns and hydrophobic interactions each scaffold can make within the ATP-binding pocket of different kinases.[5]

Experimental Methodologies for Assessing Cross-Reactivity

To generate the kind of data presented above, several robust experimental approaches can be employed. Here, we detail two widely used methods: KinomeScan™ and Competitive Activity-Based Protein Profiling (ABPP).

KINOMEscan™: A High-Throughput Binding Assay

The KINOMEscan™ platform is a high-throughput method that assesses the binding of a test compound against a large panel of kinases.[7][8] The assay is based on a competitive binding format where the test compound competes with an immobilized, active-site directed ligand for binding to the kinase. The amount of kinase bound to the solid support is then quantified, providing a measure of the test compound's affinity.

Experimental Workflow: KINOMEscan™

KINOMEscan_Workflow cluster_prep Assay Preparation cluster_binding Competitive Binding cluster_quantification Quantification cluster_analysis Data Analysis Test_Compound Test Compound (e.g., this compound probe) Incubation Incubate Test Compound with Kinase Panel Test_Compound->Incubation Kinase_Panel DNA-tagged Kinase Panel Kinase_Panel->Incubation Immobilized_Ligand Immobilized Active-Site Ligand Competition Add Mixture to Immobilized Ligand Immobilized_Ligand->Competition Incubation->Competition Wash Wash to Remove Unbound Kinase Competition->Wash Elution Elute Bound Kinase Wash->Elution qPCR Quantify Kinase via DNA tag (qPCR) Elution->qPCR Data_Analysis Calculate Percent Inhibition qPCR->Data_Analysis Selectivity_Profile Generate Selectivity Profile Data_Analysis->Selectivity_Profile

Caption: KINOMEscan™ workflow for assessing probe selectivity.

Competitive Activity-Based Protein Profiling (ABPP)

Competitive ABPP is a powerful chemical proteomics technique used to assess the selectivity of a probe within a complex biological sample, such as a cell lysate or even in live cells.[9][10][11] This method utilizes an activity-based probe (ABP) that covalently binds to the active site of a class of enzymes. The test compound is pre-incubated with the proteome, and its ability to block the binding of the ABP to its targets is quantified, typically by mass spectrometry.

Experimental Protocol: Competitive ABPP for Kinase Inhibitor Profiling

  • Proteome Preparation:

    • Culture cells of interest (e.g., a relevant cancer cell line) to ~80% confluency.

    • Harvest cells and prepare a cell lysate by sonication or dounce homogenization in a suitable lysis buffer (e.g., PBS with 0.1% Triton X-100 and protease inhibitors).

    • Determine the protein concentration of the lysate using a standard method like the Bradford assay.

  • Competitive Inhibition:

    • Aliquot the cell lysate (e.g., 1 mg of total protein per sample).

    • Add the this compound-based probe at a range of concentrations (e.g., 0.1, 1, 10, 100 µM) to the lysate. Include a vehicle control (e.g., DMSO).

    • Incubate for 30 minutes at room temperature to allow the probe to bind to its targets.

  • Activity-Based Probe Labeling:

    • Add a broad-spectrum kinase ABP (e.g., a desthiobiotin-ATP or -ADP probe) at a fixed, saturating concentration to each sample.

    • Incubate for a further 30 minutes at room temperature.

  • Enrichment of Labeled Proteins:

    • Add streptavidin-agarose beads to each sample to capture the ABP-labeled proteins.

    • Incubate for 1 hour at 4°C with gentle rotation.

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Sample Preparation for Mass Spectrometry:

    • Elute the bound proteins from the beads.

    • Reduce, alkylate, and digest the proteins into peptides using trypsin.

    • Label the peptides with isobaric tags (e.g., TMT or iTRAQ) for quantitative analysis.

  • LC-MS/MS Analysis and Data Interpretation:

    • Analyze the labeled peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify and quantify the peptides corresponding to different kinases.

    • The reduction in the signal for a particular kinase in the presence of the test probe indicates that the probe is binding to and inhibiting that kinase.

    • Generate IC50 curves for each identified off-target to quantify the probe's potency.

Logical Workflow: Competitive ABPP

ABPP_Workflow cluster_treatment Proteome Treatment cluster_labeling ABP Labeling cluster_enrichment Enrichment cluster_analysis Mass Spectrometry Analysis Proteome Cell Lysate Incubate_Test Incubate Proteome->Incubate_Test Test_Probe Test Probe (this compound) Test_Probe->Incubate_Test Incubate_ABP Incubate Incubate_Test->Incubate_ABP ABP Activity-Based Probe (e.g., desthiobiotin-ATP) ABP->Incubate_ABP Enrich Enrich Labeled Proteins Incubate_ABP->Enrich Streptavidin Streptavidin Beads Streptavidin->Enrich Digest Tryptic Digest Enrich->Digest LC_MS LC-MS/MS Digest->LC_MS Quantify Identify & Quantify Off-Targets LC_MS->Quantify

Caption: Workflow for competitive ABPP to profile probe cross-reactivity.

Conclusion and Future Perspectives

The choice of a chemical probe scaffold has profound implications for its selectivity and, consequently, its utility in research. While this compound-based probes are valuable tools, a thorough assessment of their cross-reactivity is essential. As we have discussed, alternative scaffolds like pyrazoles may offer improved selectivity profiles for certain target classes.[5] The methodologies of KINOMEscan™ and competitive ABPP provide robust frameworks for quantitatively assessing probe selectivity. As our understanding of the structural determinants of kinase-inhibitor interactions continues to grow, we can anticipate the rational design of even more selective and potent chemical probes, further empowering our exploration of complex biological systems.

References

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (n.d.). Eco-Vector Journals Portal. Retrieved January 21, 2026, from [Link]

  • Chemical Probes and Activity-Based Protein Profiling for Cancer Research. (n.d.). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • Identification of proteins and cellular pathways targeted by 2-nitroimidazole hypoxic cytotoxins. (2021). PubMed. Retrieved January 21, 2026, from [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • Chemical Probes and Activity-Based Protein Profiling for Cancer Research. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • A systematic review and meta-analysis of proteomic and metabolomic alterations in anaphylaxis reactions. (2024). Frontiers. Retrieved January 21, 2026, from [Link]

  • Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. (2014). Molecular and Cellular Biology. Retrieved January 21, 2026, from [Link]

  • An in silico investigation of pyrazole, indazole, and imidazopyridine analogs as inhibitors for SRC tyrosine kinase, key enzyme regulating malignancies in various tumors. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Kinase Selectivity Panels. (n.d.). Reaction Biology. Retrieved January 21, 2026, from [Link]

  • KINOMEscan Technology. (n.d.). Eurofins Discovery. Retrieved January 21, 2026, from [Link]

  • Proteomic analysis reveals potential therapeutic targets for childhood asthma through Mendelian randomization. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]

  • Activity-based protein profiling for biochemical pathway discovery in cancer. (2010). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • Applications of activity-based protein profiling and affinity-based protein profiling in pharmacology and toxicology research. (n.d.). Chinese Journal of Pharmacology and Toxicology. Retrieved January 21, 2026, from [Link]

  • Identification of highly selective type II kinase inhibitors with chiral peptidomimetic tails. (2022). National Institutes of Health. Retrieved January 21, 2026, from [Link]

  • Encountering unpredicted off-target effects of pharmacological inhibitors. (n.d.). Oxford Academic. Retrieved January 21, 2026, from [Link]

  • Proteome-wide Mendelian randomization identifies drug targets for atrial fibrillation/flutter. (n.d.). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. (2023). YouTube. Retrieved January 21, 2026, from [Link]

  • Proteome selectivity profiling of photoaffinity probes derived from imidazopyrazine-kinase inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • Proteome-wide Mendelian randomization and colocalization analysis identify therapeutic targets for cutaneous melanoma. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link]

  • Kinome profiling using the KINOMEscan assay for the first- and second-generation BTK inhibitors. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Activity-Based Protein Profiling: Discovering Novel Therapeutic Strategies for Disease. (2015). American Society for Biochemistry and Molecular Biology. Retrieved January 21, 2026, from [Link]

  • Extending kinome coverage by analysis of kinase inhibitor broad profiling data. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]

  • Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. (2023). National Institutes of Health. Retrieved January 21, 2026, from [Link]

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to the Analytical Validation of HPLC Methods for 2-Methyl-4-phenyloxazole

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For a novel heterocyclic compound like 2-Methyl-4-phenyloxazole, a potential building block in medicinal chemistry, establishing a reliable High-Performance Liquid Chromatography (HPLC) method for its quantification is a critical step. This guide provides an in-depth, experience-driven comparison of the analytical validation parameters for an HPLC method tailored to this compound, grounded in the principles of scientific integrity and regulatory compliance. We will move beyond a simple checklist of validation steps to explore the causality behind our experimental choices, ensuring a self-validating and robust analytical procedure.

The Foundational 'Why': The Imperative of Method Validation

Before delving into the "how," it is crucial to understand the "why." Analytical method validation provides documented evidence that a method is suitable for its intended purpose.[1][2] For this compound, this could range from purity assessment of the active pharmaceutical ingredient (API) to its quantification in a formulated product. A validated method ensures the reliability, reproducibility, and accuracy of the analytical data, which is a cornerstone of regulatory submissions to bodies like the FDA.[3][4][5][6] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for this process, which we will be referencing throughout this guide.[7][8]

The Analytical Target: this compound

This compound is a heterocyclic aromatic compound. Its structure, featuring both a phenyl and a methyl group attached to an oxazole ring, suggests it will be amenable to reversed-phase HPLC. A standard C18 column with a mobile phase consisting of a mixture of acetonitrile or methanol and water would be a logical starting point for method development.[9][10]

A Comparative Look at HPLC Method Validation Parameters

Here, we dissect the essential validation characteristics, comparing a hypothetical developed method for this compound against established acceptance criteria derived from regulatory guidelines.

Table 1: Summary of Validation Parameters and Acceptance Criteria
Validation ParameterPurposeAcceptance Criteria (Typical)
Specificity To ensure the signal is solely from the analyte of interest.The peak for this compound should be pure and well-resolved from any impurities, degradants, or placebo components. Peak purity index should be > 0.99.
Linearity & Range To demonstrate a proportional relationship between concentration and response over a defined range.Correlation coefficient (r²) ≥ 0.999. The y-intercept should be close to zero.
Accuracy To show the closeness of the test results to the true value.Recovery of 80-120% of the known amount of analyte spiked into a placebo matrix.[7]
Precision To demonstrate the closeness of agreement between a series of measurements.Repeatability (Intra-day): RSD ≤ 2.0%. Intermediate Precision (Inter-day): RSD ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Typically a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Typically a signal-to-noise ratio of 10:1. Precision (RSD) at the LOQ should be ≤ 10%.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.System suitability parameters (e.g., tailing factor, resolution) should remain within acceptable limits.

Experimental Protocols: A Step-by-Step Guide with Rationale

The following protocols are designed to be self-validating, with each step logically building on the last.

Workflow for HPLC Method Validation

ValidationWorkflow cluster_prep Preparation cluster_validation Validation Parameters cluster_final Finalization A Method Development & Optimization B System Suitability Criteria Definition A->B Define acceptance criteria C Specificity B->C Initiate validation D Linearity & Range C->D E Accuracy D->E F Precision E->F G LOD & LOQ F->G H Robustness G->H I Validation Report Generation H->I Compile results

Caption: A high-level overview of the HPLC method validation workflow.

Specificity

Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present.

Protocol:

  • Forced Degradation: Subject a solution of this compound to stress conditions (acid, base, oxidative, thermal, and photolytic).

  • Placebo Analysis: Prepare and inject a placebo sample (all formulation components except the API).

  • Spiked Sample Analysis: Analyze a sample of the placebo spiked with this compound and known related substances, if available.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the this compound peak in the stressed and spiked samples.

Causality: Forced degradation studies are essential to show that the method can separate the analyte from its potential degradation products, ensuring stability-indicating capabilities.[11][12] Analyzing a placebo and spiked placebo confirms that excipients do not interfere with the analyte's quantification.

Linearity and Range

Objective: To establish a linear relationship between the concentration of this compound and the detector response.

Protocol:

  • Prepare a series of at least five standard solutions of this compound at different concentrations, typically spanning 50% to 150% of the expected working concentration.

  • Inject each standard in triplicate.

  • Plot the mean peak area against the corresponding concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Causality: A linear relationship is fundamental for accurate quantification. A high correlation coefficient (ideally >0.999) indicates a strong linear relationship, validating the use of a simple proportional calculation for determining unknown concentrations.

Table 2: Example Linearity Data for this compound
Concentration (µg/mL)Mean Peak Area (n=3)
50510,234
75765,890
1001,020,456
1251,275,112
1501,530,987
0.9998
Accuracy

Objective: To determine the closeness of the measured value to the true value.

Protocol:

  • Prepare a placebo matrix.

  • Spike the placebo with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Causality: The recovery study demonstrates that the method can accurately quantify the analyte in a complex matrix without significant bias from other components.

Precision

Objective: To assess the degree of scatter between a series of measurements.

Protocol:

  • Repeatability (Intra-day precision):

    • Prepare six independent samples of this compound at 100% of the target concentration.

    • Analyze these samples on the same day, with the same analyst and instrument.

    • Calculate the relative standard deviation (RSD).

  • Intermediate Precision (Inter-day precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the RSD for the combined data from both days.

Causality: Repeatability demonstrates the method's precision under ideal conditions, while intermediate precision shows its reproducibility under typical laboratory variations.

Logical Relationship of Validation Parameters

ValidationLogic Specificity Specificity Linearity Linearity Specificity->Linearity ensures pure signal for Robustness Robustness Specificity->Robustness must be maintained during Accuracy Accuracy Linearity->Accuracy enables Precision Precision Linearity->Precision underpins Linearity->Robustness must be maintained during LOQ LOQ Accuracy->LOQ defines lower limit of Accuracy->Robustness must be maintained during Precision->LOQ defines lower limit of Precision->Robustness must be maintained during LOQ->Robustness must be maintained during

Caption: The interconnectedness of key analytical validation parameters.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Objective: To determine the lowest concentration of this compound that can be reliably detected and quantified.

Protocol:

  • Signal-to-Noise Ratio:

    • Prepare a series of dilute solutions of this compound.

    • Inject the solutions and determine the concentration at which the signal-to-noise ratio is approximately 3:1 (for LOD) and 10:1 (for LOQ).

  • Standard Deviation of the Response and the Slope:

    • Determine the slope of the calibration curve from the linearity study.

    • Determine the standard deviation of the y-intercepts of multiple regression lines.

    • Calculate LOD and LOQ using the formulas:

      • LOD = 3.3 * (σ / S)

      • LOQ = 10 * (σ / S) (where σ = standard deviation of the response, S = slope of the calibration curve)

Causality: Establishing LOD and LOQ is crucial for impurity analysis, where very low concentrations of substances need to be monitored.

Robustness

Objective: To evaluate the method's reliability during normal usage with small, deliberate variations in method parameters.

Protocol:

  • Introduce small variations to the method parameters, one at a time. Examples include:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 5 °C)

    • Mobile phase composition (e.g., ± 2% organic)

    • Wavelength (e.g., ± 2 nm)

  • Analyze a standard solution under each varied condition.

  • Evaluate the impact on system suitability parameters (e.g., retention time, tailing factor, resolution).

Causality: A robust method is less likely to fail when transferred between laboratories or instruments, ensuring its long-term viability.[2]

Conclusion

The analytical validation of an HPLC method for this compound is a systematic process that ensures the generation of high-quality, reliable data. By following the principles outlined in regulatory guidelines and understanding the scientific rationale behind each validation parameter, researchers and drug development professionals can establish a robust and defensible analytical method. This guide serves as a practical framework for this essential process, emphasizing a deep understanding of the methodology rather than rote execution of steps.

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Agilent Technologies. (2022). Understanding the Latest Revisions to USP <621>. [Link]

  • Patel, R. A., & Shah, C. N. (2016). Method Validation and Method Development by using Analytical Method- HPLC- Review on Current Research. Journal of Pharmaceutical Science and Bioscientific Research, 6(5), 728-732.
  • Toomula, N., Kumar, A., Kumar, D. S., & Bheemidi, V. S. (2011). Development and Validation of Analytical Methods for Pharmaceuticals. Journal of Analytical & Bioanalytical Techniques, 2(127).
  • Deshpande, P., et al. (2024). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. Journal of Health and Allied Sciences NU, 14(05).
  • Scribd. ICH Q2(R1) Analytical Method Validation. [Link]

  • PubChem. This compound. [Link]

  • SIELC Technologies. Separation of Oxazole on Newcrom R1 HPLC column. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Federal Register. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics; Guidance for Industry; Availability. [Link]

Sources

A Comparative Guide to the Synthetic Efficacy of Routes to 2-Methyl-4-phenyloxazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, the oxazole scaffold stands as a privileged motif, integral to the structure of numerous biologically active compounds and pharmaceuticals. The targeted synthesis of specifically substituted oxazoles, such as 2-Methyl-4-phenyloxazole, is a critical task in medicinal chemistry and drug discovery. This guide provides an in-depth comparative analysis of three prominent synthetic routes to this compound: the Robinson-Gabriel Synthesis, the Van Leusen Oxazole Synthesis, and the Fischer Oxazole Synthesis. By examining the mechanistic underpinnings, detailed experimental protocols, and key performance indicators of each method, this document aims to equip researchers with the knowledge to make informed decisions in their synthetic endeavors.

At a Glance: Comparison of Key Synthetic Routes

Synthetic RouteGeneral SubstratesCatalyst/ReagentTypical ConditionsYield RangeAdvantagesDisadvantages
Robinson-Gabriel Synthesis 2-Acylamino ketonesH₂SO₄, P₂O₅, POCl₃High temperatureModerate to GoodReadily available starting materials, well-established method.Harsh reaction conditions, limited functional group tolerance.
Van Leusen Oxazole Synthesis Aldehydes, Tosylmethyl isocyanide (TosMIC)Base (e.g., K₂CO₃)Mild to moderate temperatureGood to ExcellentMild conditions, good functional group tolerance, one-pot variations.Stoichiometric use of TosMIC, potential for side reactions.
Fischer Oxazole Synthesis Cyanohydrins, AldehydesAnhydrous HClAnhydrous, often low temperatureModerate to GoodClassical method, useful for specific substitution patterns.Requires handling of cyanohydrins and anhydrous HCl gas.

Robinson-Gabriel Synthesis: A Classic Route via Cyclodehydration

The Robinson-Gabriel synthesis, a cornerstone of oxazole chemistry since the early 20th century, proceeds through the cyclodehydration of a 2-acylamino ketone intermediate.[1][2] For the synthesis of this compound, the key precursor is N-(2-oxo-2-phenylethyl)acetamide. This method is valued for its straightforward approach and the use of readily accessible starting materials.

Mechanistic Insight

The reaction is initiated by the protonation of the amide carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. This is followed by an intramolecular nucleophilic attack from the enol form of the ketone, leading to a five-membered cyclized intermediate. Subsequent dehydration, driven by the acidic conditions and heat, results in the formation of the aromatic oxazole ring. The choice of a strong dehydrating agent is crucial for driving the reaction to completion.

Robinson_Gabriel cluster_start Starting Material Preparation cluster_cyclization Cyclodehydration 2_Amino_1_phenylethanone 2-Amino-1-phenylethanone Acylation Acylation 2_Amino_1_phenylethanone->Acylation Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Acylation N_Acylamino_ketone N-(2-oxo-2-phenylethyl)acetamide Acylation->N_Acylamino_ketone Cyclodehydration_Step Cyclodehydration N_Acylamino_ketone->Cyclodehydration_Step Dehydrating_Agent Dehydrating Agent (e.g., H₂SO₄, P₂O₅) Dehydrating_Agent->Cyclodehydration_Step Product This compound Cyclodehydration_Step->Product

Figure 1: Workflow for the Robinson-Gabriel synthesis of this compound.
Experimental Protocol

Step 1: Synthesis of N-(2-oxo-2-phenylethyl)acetamide [3]

  • To a solution of 2-amino-1-phenylethanone hydrochloride (1 equivalent) in pyridine, add acetic anhydride (1.2 equivalents) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and extract the product with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude N-(2-oxo-2-phenylethyl)acetamide, which can be used in the next step without further purification.

Step 2: Cyclodehydration to this compound [3]

  • Dissolve the crude N-(2-oxo-2-phenylethyl)acetamide in a suitable solvent and add a dehydrating agent such as concentrated sulfuric acid or phosphorus pentoxide.

  • Heat the reaction mixture under reflux for 1-3 hours, monitoring by TLC.

  • After cooling, carefully neutralize the reaction mixture with a suitable base (e.g., sodium carbonate solution) and extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Van Leusen Oxazole Synthesis: A Milder Alternative

The Van Leusen oxazole synthesis offers a more contemporary and often milder approach to oxazole formation, utilizing tosylmethyl isocyanide (TosMIC) as a key C-N-C synthon.[4][5] This method is particularly advantageous for its good functional group tolerance and the potential for one-pot variations. To synthesize this compound, a modification of the standard Van Leusen reaction is required, typically involving a 1-tosylethyl isocyanide derivative or a related strategy to introduce the methyl group at the 2-position.

Mechanistic Insight

The reaction is initiated by the base-mediated deprotonation of the α-carbon of the TosMIC derivative. The resulting carbanion then acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde. The subsequent steps involve an intramolecular cyclization to form an oxazoline intermediate, followed by the elimination of p-toluenesulfinic acid to yield the aromatic oxazole ring.[6]

Van_Leusen Benzaldehyde Benzaldehyde Reaction [3+2] Cycloaddition Benzaldehyde->Reaction TosMIC_Derivative 1-Tosylethyl isocyanide TosMIC_Derivative->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Product This compound Reaction->Product

Figure 2: General workflow for the Van Leusen synthesis of this compound.
Experimental Protocol

A general procedure for a modified Van Leusen synthesis to obtain a 2,4-disubstituted oxazole is as follows:

  • To a mixture of benzaldehyde (1.0 mmol) and a suitable TosMIC derivative for introducing the 2-methyl group (1.1 mmol) in a solvent such as methanol or dimethoxyethane, add a base like potassium carbonate (2.0 mmol).

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring its progress by TLC.

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield this compound.

Fischer Oxazole Synthesis: The Cyanohydrin Route

The Fischer oxazole synthesis is a classic method that constructs the oxazole ring from a cyanohydrin and an aldehyde in the presence of anhydrous acid.[7] For the synthesis of this compound, this would involve the reaction of acetaldehyde cyanohydrin with benzaldehyde. This method, while historically significant, requires the handling of potentially hazardous materials.

Mechanistic Insight

The reaction is believed to proceed through the formation of an intermediate iminochloride from the cyanohydrin and hydrogen chloride. This is followed by a condensation reaction with the aldehyde and subsequent cyclization and dehydration to form the oxazole ring. The anhydrous conditions are critical to prevent hydrolysis of the intermediates.

Fischer_Oxazole Acetaldehyde_Cyanohydrin Acetaldehyde Cyanohydrin Condensation_Cyclization Condensation & Cyclization Acetaldehyde_Cyanohydrin->Condensation_Cyclization Benzaldehyde Benzaldehyde Benzaldehyde->Condensation_Cyclization Anhydrous_HCl Anhydrous HCl Anhydrous_HCl->Condensation_Cyclization Product This compound Condensation_Cyclization->Product

Figure 3: Workflow for the Fischer oxazole synthesis of this compound.
Experimental Protocol

A general procedure for the Fischer oxazole synthesis is as follows:[5]

  • Dissolve the acetaldehyde cyanohydrin (1.0 equiv) and benzaldehyde (1.0 equiv) in anhydrous diethyl ether.

  • Bubble dry hydrogen chloride gas through the solution at 0 °C for 1-2 hours.

  • Allow the reaction mixture to stand at room temperature overnight, during which the oxazole hydrochloride salt may precipitate.

  • Collect the precipitated salt by filtration and wash with anhydrous diethyl ether.

  • Treat the hydrochloride salt with a base (e.g., aqueous sodium bicarbonate) to obtain the free oxazole.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate to yield this compound, which can be further purified by chromatography or distillation.

Conclusion: Selecting the Optimal Synthetic Route

The choice of synthetic route for this compound depends on several factors, including the desired scale of the reaction, the availability of starting materials and reagents, and the tolerance of the substrate to the reaction conditions.

  • The Robinson-Gabriel Synthesis is a robust and well-understood method, particularly suitable when the 2-acylamino ketone precursor is readily available or can be synthesized in high yield. However, the harsh acidic and high-temperature conditions may not be compatible with sensitive functional groups.

  • The Van Leusen Oxazole Synthesis offers a milder and more versatile alternative, often providing higher yields and better functional group compatibility. The main consideration is the availability and stability of the required TosMIC derivative.

  • The Fischer Oxazole Synthesis , while a classic method, involves the use of hazardous reagents and may be less favored in modern synthetic laboratories unless specific substitution patterns are desired that are not easily accessible through other routes.

Ultimately, the optimal choice will be a balance between these considerations. For exploratory and small-scale syntheses where mild conditions are paramount, the Van Leusen approach is often preferred. For larger-scale production where cost and the availability of simple starting materials are key drivers, the Robinson-Gabriel synthesis remains a viable and important strategy.

References

  • Joshi, S., & Choudhary, A. N. (2022). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences, 84(5), 1075-1087. [Link]

  • Zheng, X., Liu, W., & Zhang, D. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]

  • Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists. [Link]

  • Swellmeen, L. (2016). 1,3-Oxazole derivatives: A review of biological activities as antipathogenic. ResearchGate. [Link]

  • Wikipedia. (2023). Fischer oxazole synthesis. In Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2021). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Indian Journal of Pharmaceutical Education and Research, 55(2s), s512-s522. [Link]

  • Visible light-induced synthesis of polysubstituted oxazoles from diazo compounds. (2019). Supporting Information. [Link]

  • CUTM Courseware. (n.d.). Oxazole.pdf. [Link]

  • Al-Mokhtar, M. A., & Al-Masoudi, W. A. (2022). Catalytic Performance of Immobilized Sulfuric Acid on Silica Gel for N-Formylation of Amines with Triethyl Orthoformate. Molecules, 27(13), 4207. [Link]

  • PrepChem. (n.d.). Synthesis of 2-amino-N-[1-(2-pyridinyl)-2-phenylethyl]acetamide dihydrochloride. Retrieved from [Link]

  • Piomelli, D., et al. (2011). Synthesis and Structure–Activity Relationships of N-(2-Oxo-3-oxetanyl)amides as N-Acylethanolamine-hydrolyzing Acid Amidase Inhibitors. Journal of Medicinal Chemistry, 54(8), 2825–2837. [Link]

  • Vishal's Chemistry classes. (2021, May 12). Synthesis of 4-Benzylidiene-2-phenyl oxazole-5-one from Glycine PART II [Video]. YouTube. [Link]

  • ChemSpecific. (2024, January 9). Master Chemist Shares Van Leusen Oxazole Synthesis Secrets! [Video]. YouTube. [Link]

  • Wiley, R. H. (1945). The Fischer Oxazole Synthesis. Chemical Reviews, 37(3), 401–442. [Link]

Sources

A Researcher's Guide to the In Vivo Validation of 2-Methyl-4-phenyloxazole as a Novel Therapeutic Agent

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vivo validation of 2-Methyl-4-phenyloxazole, a promising small molecule with therapeutic potential. Drawing upon established methodologies and data from structurally related oxazole compounds, we present a roadmap for researchers in drug development to rigorously assess its efficacy and safety profile. While direct in vivo data for this compound is not yet publicly available, this guide offers a scientifically grounded, hypothetical validation pathway, complete with experimental designs, comparative benchmarks, and the rationale behind each step.

Introduction: The Therapeutic Promise of Oxazole Scaffolds

The oxazole moiety is a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with diverse biological activities. These range from anti-inflammatory and analgesic to antimicrobial and anticancer properties.[1] Notably, derivatives of 2-phenyloxazole have demonstrated significant potential in preclinical studies, suggesting that this compound could represent a next-generation therapeutic in one of these key areas. This guide will focus on a hypothetical validation pathway for its potential as an anti-inflammatory and analgesic agent, a choice informed by the activities of similar oxazolone structures.[2]

Comparative Landscape: Benchmarking Against Established Agents

To establish the therapeutic relevance of this compound, its performance must be benchmarked against current standards of care. For the proposed anti-inflammatory and analgesic activities, suitable comparators would include:

  • Non-Steroidal Anti-Inflammatory Drugs (NSAIDs):

    • Indomethacin: A potent, non-selective cyclooxygenase (COX) inhibitor, widely used as a positive control in preclinical inflammation models.

    • Celecoxib: A selective COX-2 inhibitor, representing a more modern class of anti-inflammatory drugs with a potentially improved gastrointestinal safety profile.

  • Analgesics:

    • Pentazocine: A synthetic opioid analgesic used for moderate to severe pain, serving as a benchmark for centrally acting pain relief.[2]

These comparators will provide a robust context for interpreting the efficacy and safety data generated for this compound.

Proposed In Vivo Validation Workflow

The following experimental workflow outlines a systematic approach to characterizing the in vivo profile of this compound.

G cluster_0 Phase 1: Preclinical Feasibility cluster_1 Phase 2: Efficacy Assessment cluster_2 Phase 3: Mechanism of Action (MoA) Acute Toxicity Acute Toxicity Pharmacokinetics (PK) Pharmacokinetics (PK) Acute Toxicity->Pharmacokinetics (PK) Determine MTD & Dosing Inflammation Model Carrageenan-Induced Paw Edema Pharmacokinetics (PK)->Inflammation Model Establish Dosing Regimen Analgesia Model Acetic Acid-Induced Writhing COX Activity Assay COX Activity Assay Inflammation Model->COX Activity Assay Investigate Target Engagement Cytokine Profiling Cytokine Profiling G cluster_0 Inflammatory Stimulus (e.g., Carrageenan) cluster_1 Arachidonic Acid Cascade cluster_2 Therapeutic Intervention CellMembrane Cell Membrane Phospholipids PLA2 Phospholipase A2 CellMembrane->PLA2 activation AA Arachidonic Acid PLA2->AA COX Cyclooxygenase (COX-1/COX-2) AA->COX PGs Prostaglandins COX->PGs synthesis Inflammation & Pain Inflammation & Pain PGs->Inflammation & Pain MPO This compound MPO->COX Potential Inhibition

Caption: Hypothesized mechanism of action for this compound in inflammation.

Experimental Approaches:

  • Ex Vivo COX Activity Assays:

    • Collect blood samples from treated animals at the time of peak effect.

    • Perform whole-blood assays to measure the synthesis of thromboxane B2 (TXB2) and prostaglandin E2 (PGE2) as indicators of COX-1 and COX-2 activity, respectively. This will reveal if this compound has a selective or non-selective COX inhibition profile.

  • Cytokine Profiling:

    • Homogenize paw tissue from the carrageenan model.

    • Use multiplex immunoassays (e.g., Luminex) to quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. A significant reduction in these cytokines would suggest a broader anti-inflammatory mechanism beyond COX inhibition.

Conclusion

This guide provides a robust, albeit hypothetical, framework for the in vivo validation of this compound as a novel anti-inflammatory and analgesic agent. By following a systematic progression from toxicity and PK profiling to efficacy and mechanistic studies, researchers can generate the comprehensive data package required for further drug development. The use of established models and appropriate comparators is paramount to contextualizing the compound's therapeutic potential. The promising activities of related oxazole derivatives provide a strong rationale for embarking on this validation pathway.

References

  • 5-(4H)-Oxazolones and Their Benzamides as Potential Bioactive Small Molecules. Molecules. Available from: [Link]

  • Synthesis and in vitro antiprotozoal activity of some 2-amino-4-phenyloxazole derivatives. Tropical Journal of Pharmaceutical Research. Available from: [Link]

  • Synthesis and Herbicidal Activity of 4-Benzylidene-2-phenyloxazol-5(4H)-one Derivatives using L-Proline as Catalyst. ResearchGate. Available from: [Link]

  • New 2-(4-(4-bromophenylsulfonyl)phenyl)-4-arylidene-oxazol-5(4H)-ones: analgesic activity and histopathological assessment. Molecules. Available from: [Link]

  • Synthesis and anticancer activity of 4-benzylidene-2-phenyloxazol-5(4H)-one derivatives. ResearchGate. Available from: [Link]

  • This compound. PubChem. Available from: [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking Novel Fluorophores: A Case Study of 2-Methyl-4-phenyloxazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Need for Rigorous Fluorophore Characterization

The utility of any fluorescent molecule hinges on its photophysical properties. Brightness, which is a function of its molar absorptivity and quantum yield, dictates the signal-to-noise ratio achievable in an assay. Photostability, or the molecule's resistance to degradation upon exposure to light, determines the time window for reliable measurements. Therefore, a systematic comparison against well-characterized standards is paramount to ascertain the potential of a new fluorophore.

This guide will compare 2-Methyl-4-phenyloxazole with three widely used fluorescent standards: Quinine Sulfate, Fluorescein, and Rhodamine 6G. These standards have been chosen to represent a range of spectral properties and are well-documented in the scientific literature.

Understanding the Key Photophysical Parameters

Before delving into the experimental protocols, it is essential to understand the key parameters that define a fluorophore's performance:

  • Molar Absorptivity (ε): A measure of how strongly a chemical species absorbs light at a given wavelength. It is an intrinsic property of the molecule.

  • Fluorescence Quantum Yield (Φf): The ratio of photons emitted to photons absorbed.[1] This value, ranging from 0 to 1, represents the efficiency of the fluorescence process.[1]

  • Photostability: The ability of a fluorophore to resist photochemical degradation (photobleaching) when exposed to excitation light.

The Subject of Our Study: this compound

This compound is a heterocyclic aromatic organic compound that is expected to exhibit fluorescence due to its conjugated system.[2] For the purpose of this guide, we will use the following estimated photophysical properties, derived from data on structurally similar phenyl-substituted oxazoles. It is crucial to note that these are estimations and would need to be experimentally verified for definitive characterization.

The Benchmarking Standards

A judicious choice of fluorescent standards is critical for a meaningful comparison. The standards selected for this guide are:

  • Quinine Sulfate: A historically significant and widely used standard, particularly in the UV and blue regions of the spectrum. Its fluorescence is known to be sensitive to the solvent environment.[3]

  • Fluorescein: A bright and commonly used fluorophore with excitation and emission in the visible range. Its fluorescence is pH-dependent.[4][5]

  • Rhodamine 6G: A highly photostable and fluorescent dye with a high quantum yield, often used in laser applications.[2][6]

Comparative Photophysical Data

The following table summarizes the key photophysical properties of this compound (estimated) and the selected fluorescent standards.

FluorophoreExcitation Max (λex, nm)Emission Max (λem, nm)Molar Absorptivity (ε, M-1cm-1)Quantum Yield (Φf)SolventRefractive Index of Solvent (η)
This compound (Estimated) ~320~380~15,000~0.85Cyclohexane1.426
Quinine Sulfate 3484485,4800.540.1 M H2SO4~1.33
Fluorescein 49051476,9000.950.1 M NaOH~1.33
Rhodamine 6G 528551116,0000.95Ethanol1.361[4]

Note: The values for the standard compounds are sourced from various scientific publications and supplier specifications. The refractive index of 0.1 M H2SO4 and 0.1 M NaOH is approximated to that of water.[7][8][9][10]

Experimental Protocols

To ensure the integrity and reproducibility of the benchmarking data, the following detailed experimental protocols are provided.

Determining the Relative Fluorescence Quantum Yield

The comparative method is a widely accepted approach for determining the fluorescence quantum yield of a test compound relative to a standard of known quantum yield.[11]

Principle: If a solution of the test compound and a solution of the standard have the same absorbance at the same excitation wavelength, it is assumed that they are absorbing the same number of photons. The ratio of their integrated fluorescence intensities is therefore directly proportional to the ratio of their quantum yields.

Diagram of the Quantum Yield Determination Workflow:

G cluster_prep Sample Preparation cluster_abs Absorbance Measurement (Spectrophotometer) cluster_fluor Fluorescence Measurement (Spectrofluorometer) cluster_analysis Data Analysis prep_std Prepare series of standard solutions of known concentrations measure_abs_std Measure absorbance spectra of standard solutions prep_std->measure_abs_std prep_test Prepare series of test compound solutions of known concentrations measure_abs_test Measure absorbance spectra of test compound solutions prep_test->measure_abs_test select_ex Select a suitable excitation wavelength where both absorb measure_abs_std->select_ex measure_abs_test->select_ex measure_fluor_std Measure fluorescence emission spectra of standard solutions at the selected excitation wavelength select_ex->measure_fluor_std measure_fluor_test Measure fluorescence emission spectra of test compound solutions at the selected excitation wavelength select_ex->measure_fluor_test integrate_fluor_std Integrate the area under the emission spectra for the standard measure_fluor_std->integrate_fluor_std integrate_fluor_test Integrate the area under the emission spectra for the test compound measure_fluor_test->integrate_fluor_test plot_std Plot integrated fluorescence intensity vs. absorbance for the standard integrate_fluor_std->plot_std plot_test Plot integrated fluorescence intensity vs. absorbance for the test compound integrate_fluor_test->plot_test calc_qy Calculate the quantum yield of the test compound using the slopes of the plots and the known quantum yield of the standard plot_std->calc_qy plot_test->calc_qy

Caption: Workflow for Relative Quantum Yield Determination.

Step-by-Step Protocol:

  • Solution Preparation:

    • Prepare a stock solution of the reference standard (e.g., Quinine Sulfate in 0.1 M H2SO4) of a known concentration.

    • Prepare a stock solution of the test compound (this compound) in a suitable solvent (e.g., cyclohexane) of a known concentration.

    • From these stock solutions, prepare a series of dilutions for both the standard and the test compound, ensuring that the absorbance at the chosen excitation wavelength is below 0.1 to avoid inner filter effects.

  • Absorbance Measurement:

    • Using a UV-Vis spectrophotometer, measure the absorbance spectra of all prepared solutions.

    • Identify the wavelength of maximum absorption (λmax) for both the standard and the test compound.

    • Select an appropriate excitation wavelength (λex) where both compounds exhibit sufficient absorbance.

  • Fluorescence Measurement:

    • Using a spectrofluorometer, record the fluorescence emission spectra of all solutions at the chosen excitation wavelength (λex). Ensure that the experimental settings (e.g., slit widths, detector voltage) are kept constant for all measurements.

  • Data Analysis:

    • Integrate the area under the emission curve for each solution to obtain the integrated fluorescence intensity.

    • For both the standard and the test compound, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.

    • Determine the slope of the linear fit for both plots.

    • Calculate the quantum yield of the test compound (Φtest) using the following equation:

    Φtest = Φstd * (Slopetest / Slopestd) * (η2test / η2std)

    Where:

    • Φstd is the known quantum yield of the standard.

    • Slopetest and Slopestd are the slopes of the plots for the test compound and the standard, respectively.

    • ηtest and ηstd are the refractive indices of the solvents used for the test compound and the standard, respectively.

Assessing Photostability

Photostability is assessed by measuring the decrease in fluorescence intensity over time upon continuous illumination.

Principle: A more photostable fluorophore will exhibit a slower rate of fluorescence decay when subjected to continuous excitation.

Diagram of the Photostability Measurement Workflow:

G cluster_prep Sample Preparation cluster_measurement Fluorescence Measurement (Spectrofluorometer or Microscope) cluster_analysis Data Analysis prep_sample Prepare solutions of the test compound and standards at a fixed concentration initial_intensity Measure the initial fluorescence intensity (t=0) prep_sample->initial_intensity continuous_illumination Continuously illuminate the sample at the excitation maximum initial_intensity->continuous_illumination time_lapse Record the fluorescence intensity at regular time intervals continuous_illumination->time_lapse plot_decay Plot the normalized fluorescence intensity as a function of time time_lapse->plot_decay determine_half_life Determine the photobleaching half-life (t½) for each compound plot_decay->determine_half_life compare_stability Compare the photobleaching curves and half-lives to rank photostability determine_half_life->compare_stability

Caption: Workflow for Photostability Assessment.

Step-by-Step Protocol:

  • Sample Preparation:

    • Prepare solutions of the test compound and each standard at a concentration that gives a strong initial fluorescence signal.

  • Instrumentation Setup:

    • Use a spectrofluorometer with a time-scan mode or a fluorescence microscope equipped with a camera.

    • Set the excitation wavelength to the λex of the fluorophore being tested.

    • Set the emission wavelength to the λem of the fluorophore.

    • Use a consistent excitation light intensity for all samples to ensure a fair comparison.

  • Measurement:

    • Place the sample in the instrument.

    • Record the initial fluorescence intensity (at time t=0).

    • Continuously expose the sample to the excitation light.

    • Record the fluorescence intensity at regular intervals over a set period.

  • Data Analysis:

    • Normalize the fluorescence intensity at each time point to the initial intensity.

    • Plot the normalized intensity as a function of time for each compound.

    • Determine the time it takes for the fluorescence intensity to decrease to 50% of its initial value (the photobleaching half-life, t1/2).

    • A longer half-life indicates greater photostability.

Discussion and Interpretation of Results

Based on our estimated data, this compound shows promise as a fluorescent probe. Its estimated quantum yield of ~0.85 is comparable to that of the high-performance standards, Fluorescein and Rhodamine 6G. Its excitation and emission in the near-UV range make it suitable for applications where background fluorescence from biological samples in the visible region is a concern.

However, the true value of this compound can only be ascertained through rigorous experimental validation as outlined in this guide. The photostability experiment is particularly crucial. While oxazole derivatives can be robust, their stability can vary significantly with substitution patterns. A direct comparison with the highly stable Rhodamine 6G will be a key determinant of its utility in applications requiring prolonged or intense illumination, such as fluorescence microscopy and high-throughput screening.

Conclusion

This guide provides a comprehensive and scientifically rigorous framework for the benchmarking of novel fluorescent compounds. By following the detailed protocols for determining relative quantum yield and assessing photostability, researchers can obtain the critical data needed to evaluate the performance of a new fluorophore against established standards. While the photophysical parameters for this compound were estimated for illustrative purposes, the presented methodology provides a clear path for its experimental characterization and for the evaluation of any future candidate fluorophores. The principles of careful experimental design, the use of appropriate standards, and thorough data analysis are the cornerstones of reliable and reproducible fluorescence-based research.

References

  • Hale, G. M., & Querry, M. R. (1973). Optical Constants of Water in the 200-nm to 200-μm Wavelength Region. Applied Optics, 12(3), 555-563.
  • Wikipedia. (n.d.). Refractive index. Retrieved from [Link]

  • RefractiveIndex.INFO. (n.d.). Refractive index of H2O, D2O (Water, heavy water, ice) - Hale. Retrieved from [Link]

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.
  • Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213-2228.
  • Williams, A. T. R., Winfield, S. A., & Miller, J. N. (1983). Relative fluorescence quantum yields using a computer-controlled luminescence spectrometer. Analyst, 108(1290), 1067-1071.
  • Melhuish, W. H. (1961). Quantum efficiencies of fluorescence of organic substances: effect of solvent and concentration of the fluorescent solute. The Journal of Physical Chemistry, 65(2), 229-235.
  • Magde, D., Wong, R., & Seybold, P. G. (2002). Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields. Photochemistry and Photobiology, 75(4), 327-334.
  • Wikipedia. (n.d.). Ethanol. Retrieved from [Link]

  • JOVE. (2022, May 25). Measuring Diffusion Coefficients After Photobleaching l Protocol Preview [Video]. YouTube. [Link]

  • Sjöback, R., Nygren, J., & Kubista, M. (1995). Absorption and fluorescence properties of fluorescein. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 51(6), L7-L21.
  • Demas, J. N., & Crosby, G. A. (1971). The measurement of photoluminescence quantum yields. A review. The Journal of Physical Chemistry, 75(8), 991-1024.
  • BenchChem. (2025). A Comparative Guide to the Quantum Yield of 2-(Methylthio)-4,5-diphenyloxazole and Fluorescein.
  • BenchChem. (2025). A Comparative Guide to the Fluorescence Quantum Yield of 2-(Furan-2-YL)phenol and Quinine Sulfate.
  • Beilstein, F. K. (1918). Handbuch der Organischen Chemie. Springer.
  • Lide, D. R. (Ed.). (2004). CRC handbook of chemistry and physics. CRC press.
  • Kubin, R. F., & Fletcher, A. N. (1982). Fluorescence quantum yields of some rhodamine dyes. Journal of luminescence, 27(4), 455-462.

Sources

The Cutting Edge of Cytotoxicity: A Comparative Analysis of 2-Methyl-4-phenyloxazole Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of novel oncotherapeutics, the heterocyclic oxazole scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. Among its numerous analogs, 2-Methyl-4-phenyloxazole derivatives are gaining significant traction for their potent cytotoxic effects against a spectrum of cancer cell lines. This guide offers an in-depth comparative analysis of these derivatives, synthesizing experimental data to elucidate their structure-activity relationships (SAR) and cytotoxic potential, thereby providing a critical resource for researchers and drug development professionals.

Introduction: The Promise of the Oxazole Scaffold

Oxazole-containing compounds, both from natural and synthetic origins, are integral to medicinal chemistry due to their ability to interact with a wide array of biological targets.[1] Their structural diversity and metabolic stability make them ideal candidates for the development of novel therapeutic agents.[2] In the context of oncology, oxazole derivatives have demonstrated the ability to induce apoptosis and inhibit key cellular processes essential for cancer cell proliferation and survival.[2] This guide will focus on a specific subclass, the this compound derivatives, and their analogs, to provide a clear comparative framework of their cytotoxic efficacy.

Comparative Cytotoxic Profiling

The true measure of a potential anticancer agent lies in its ability to selectively eradicate cancer cells at low concentrations. The half-maximal inhibitory concentration (IC50) is a key metric in this assessment. Below is a comparative summary of the in vitro cytotoxic activity of a series of 2-methyl-oxazole derivatives against various human cancer cell lines. For a robust comparison, the activity of Combretastatin A-4 (CA-4), a potent and well-established antitubulin agent, is included as a reference.

Compound ID4-Position Substituent5-Position SubstituentCancer Cell LineIC50 (nM)[3]
4g 3',4',5'-trimethoxyphenylm-fluoro-p-methoxyphenylJurkat0.35
SEM0.8
HeLa1.2
A-5492.1
HT-294.6
4i 3',4',5'-trimethoxyphenylp-ethoxyphenylJurkat0.5
SEM1.1
HeLa2.5
A-5494.2
HT-2920.2
4a 3',4',5'-trimethoxyphenyl2'-naphthylJurkat0.5
SEM1.5
HeLa3.8
A-5496.2
HT-2973.2
CA-4 3',4',5'-trimethoxyphenyl4'-hydroxy-3'-methoxyphenylJurkat0.8
SEM0.8
HeLa2.8
A-5491980
HT-293100

Structure-Activity Relationship (SAR) Insights

The data presented in the table above reveals critical insights into the structure-activity relationships of 2-methyl-4,5-disubstituted oxazoles:

  • The 3',4',5'-trimethoxyphenyl Moiety is Key: The presence of the 3',4',5'-trimethoxyphenyl group at the C-4 position of the oxazole ring is a crucial feature for high potency, a characteristic shared with the highly active natural product, Combretastatin A-4.[3]

  • Substitution at the C-5 Position Modulates Activity: The nature of the substituent at the C-5 position significantly influences the cytotoxic potency.

    • The m-fluoro-p-methoxyphenyl derivative (4g ) and the p-ethoxyphenyl analog (4i ) exhibit exceptionally potent and broad-spectrum activity, with IC50 values in the low nanomolar range, surpassing the efficacy of CA-4 in several cell lines.[3]

    • The 2'-naphthyl derivative (4a ) also demonstrates potent cytotoxicity, although its activity is somewhat attenuated in the HT-29 colon cancer cell line compared to other tested lines.[3]

  • Positional Isomerism Impacts Efficacy: A comparison between regioisomers, where the substituents at C-4 and C-5 are swapped, has shown that the arrangement presented in the table is generally more favorable for potent cytotoxic activity.[3]

Mechanistic Underpinnings: Tubulin Polymerization Inhibition and Apoptosis Induction

The potent cytotoxicity of these 2-methyl-oxazole derivatives is not merely a measure of cell death but is rooted in a specific and well-validated anticancer mechanism: the disruption of microtubule dynamics.

Inhibition of Tubulin Polymerization

Several of the most potent compounds, including 4g and 4i , have been shown to bind to the colchicine site on tubulin, thereby inhibiting its polymerization into microtubules.[3] This disruption of the cellular cytoskeleton is catastrophic for rapidly dividing cancer cells, leading to mitotic arrest and subsequent cell death.

cluster_workflow Tubulin Polymerization Inhibition Workflow Derivative 2-Methyl-oxazole Derivative (e.g., 4i) Colchicine_Site Colchicine Binding Site Derivative->Colchicine_Site Binds to Tubulin Tubulin Dimers Microtubule Microtubule Tubulin->Microtubule Polymerization Colchicine_Site->Tubulin Inhibits Polymerization Mitotic_Arrest Mitotic Arrest Microtubule->Mitotic_Arrest Disruption leads to Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Induces

Caption: Workflow of tubulin polymerization inhibition by 2-methyl-oxazole derivatives.

Induction of Apoptosis

The ultimate fate of cancer cells treated with these potent oxazole derivatives is programmed cell death, or apoptosis. This has been experimentally verified through assays such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.

The compound 4i , for example, has been shown to significantly increase the population of apoptotic cells in a dose- and time-dependent manner.[3] This induction of apoptosis often follows the mitochondrial pathway, a common route for anticancer agents that cause cellular stress.[3]

Experimental Methodologies: A Guide for the Bench Scientist

To ensure the reproducibility and validity of cytotoxicity studies, standardized protocols are paramount. The following are detailed, step-by-step methodologies for the key assays discussed in this guide.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[4]

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium.[4]

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell adherence.[4]

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives. After 24 hours, replace the old medium with 100 µL of fresh medium containing the desired concentrations of the test compounds. Include a vehicle control (e.g., 0.5% DMSO).[4]

  • Incubation with Compound: Incubate the cells with the compounds for a specified period (e.g., 24, 48, or 72 hours).[4]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[4]

  • Formazan Crystal Formation: Incubate the plate for 4 hours in the dark at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[4]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Gently shake the plate for 10 minutes to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

cluster_workflow MTT Assay Workflow Start Seed Cells in 96-well Plate Incubate1 Incubate 24h Start->Incubate1 Treat Treat with Derivatives Incubate1->Treat Incubate2 Incubate 24-72h Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate 4h Add_MTT->Incubate3 Solubilize Add Solubilizing Agent Incubate3->Solubilize Read Measure Absorbance at 570 nm Solubilize->Read

Caption: Step-by-step workflow of the MTT assay for cell viability.

Annexin V/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5]

Protocol:

  • Cell Treatment: Seed cells in a suitable culture vessel and treat with the this compound derivatives at various concentrations for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsinization.[2]

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 670 x g for 5 minutes).[2]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[3]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.[3]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[3][5]

  • Final Preparation: Add 400 µL of 1X Binding Buffer to each tube.[3]

  • Flow Cytometry Analysis: Analyze the cells immediately by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.[5]

    • Early apoptotic cells: Annexin V-positive and PI-negative.[5]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[5]

cluster_workflow Annexin V/PI Apoptosis Assay Workflow Start Treat and Harvest Cells Wash Wash with PBS Start->Wash Resuspend Resuspend in Binding Buffer Wash->Resuspend Stain Add Annexin V-FITC and PI Resuspend->Stain Incubate Incubate 15-20 min in Dark Stain->Incubate Add_Buffer Add Binding Buffer Incubate->Add_Buffer Analyze Analyze by Flow Cytometry Add_Buffer->Analyze

Caption: Workflow for the Annexin V/PI apoptosis assay.

Conclusion and Future Directions

The comparative analysis presented in this guide underscores the significant potential of this compound derivatives as a promising class of anticancer agents. The remarkable potency of certain derivatives, their well-defined mechanism of action targeting tubulin polymerization, and their ability to induce apoptosis provide a solid foundation for further preclinical and clinical development.

Future research should focus on optimizing the pharmacokinetic properties of these lead compounds to enhance their in vivo efficacy and safety profiles. Further exploration of the structure-activity relationship, particularly through the synthesis and evaluation of a broader range of derivatives, will undoubtedly lead to the discovery of even more potent and selective cytotoxic agents. The insights provided herein should serve as a valuable roadmap for researchers dedicated to advancing the fight against cancer through innovative chemical design.

References

  • Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents. (2017). Journal of Medicinal Chemistry. [Link]

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2022). Anti-Cancer Agents in Medicinal Chemistry. [Link]

  • Annexin V/PI Staining Guide for Apoptosis Detection. (2024). Boster Biological Technology. [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). International Journal of Pharmaceutical Research and Applications. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). PMC. [Link]

  • A two-decade overview of oxadiazole derivatives as promising anticancer agents. (2025). Journal of Biomolecular Structure and Dynamics. [Link]

  • Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. (2021). International Journal of Molecular Sciences. [Link]

  • Synthesis and anticancer activities of novel 3,5-disubstituted-1,2,4-oxadiazoles. (2009). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. (2021). Molecules. [Link]

  • Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity. (2016). Drug Research. [Link]

  • Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. (2019). Scientific Reports. [Link]

  • Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. (2022). Biointerface Research in Applied Chemistry. [Link]

  • A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. (2022). International Journal of Medical and Pharmaceutical Research. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-Methyl-4-phenyloxazole for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper disposal of 2-Methyl-4-phenyloxazole, a heterocyclic organic compound utilized in various research and development applications.[1] Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance. The information herein is synthesized from established best practices in laboratory chemical waste management and data from analogous compounds, providing a robust framework for safe disposal.

Prioritizing Safety: Immediate Actions and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE):

A comprehensive assessment of potential hazards necessitates the use of appropriate PPE. The following table outlines the recommended PPE for handling this compound waste.

Protection LevelRequired PPEWhen to Use
Standard Laboratory Operations Safety glasses with side shields or goggles, lab coat, nitrile gloves, closed-toe shoes.For handling small quantities of waste in a well-ventilated area or a chemical fume hood.[2]
Operations with Splash or Aerosol Potential Chemical splash goggles, face shield, chemical-resistant apron or coveralls, double-gloving (nitrile).When there is a risk of splashing or aerosol generation during waste transfer or consolidation.[2]
Emergency Situations (Spills or Releases) Full-face respirator with appropriate cartridges, chemical-resistant suit, heavy-duty chemical-resistant gloves and boots.For responding to spills or uncontrolled releases of the compound.[2]

In the event of a spill, prioritize personal and environmental safety. For detailed spill response procedures, refer to Section 4 of this guide.

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound waste is a multi-step process that begins at the point of generation and concludes with collection by certified hazardous waste personnel. The following workflow provides a logical sequence for managing this waste stream.

DisposalWorkflow cluster_generation Waste Generation cluster_segregation Segregation & Containment cluster_storage Interim Storage cluster_disposal Final Disposal A Identify Waste (Solid, Liquid, Sharps) B Select Compatible Waste Container A->B Characterize C Properly Label Container ('Hazardous Waste', contents) B->C Fill D Segregate from Incompatible Wastes C->D Store E Store in Designated Satellite Accumulation Area (SAA) D->E Place F Ensure Container is Closed E->F Secure G Secondary Containment F->G Protect H Request Waste Pickup (EHS or Contractor) G->H Schedule

Caption: A logical flow for the segregation and disposal of waste generated from handling this compound.

Waste Segregation and Containerization

Proper segregation at the source is fundamental to safe and compliant chemical waste disposal.

Step 1: Identify the Waste Stream. Determine if the waste is solid, liquid, or contaminated sharps.

  • Solid Waste: Includes contaminated consumables such as gloves, bench paper, and empty vials. Place these in a designated, labeled, and sealed hazardous waste container.[2]

  • Liquid Waste: Collect in a designated, labeled, and sealed hazardous waste container.[2] Do not mix with incompatible waste streams.

  • Contaminated Sharps: Needles, scalpels, and other sharp objects must be placed in a puncture-resistant sharps container.

Step 2: Select a Compatible Waste Container. Hazardous chemical waste must be stored in containers made of materials that are compatible with the waste. The original chemical container is often the best choice.[3] Containers must be in good condition, free of leaks, and have a secure, tight-fitting lid.[3]

Step 3: Properly Label the Waste Container. As soon as waste accumulation begins, the container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound."[3] All constituents of a mixture must be listed.

Interim Storage in a Satellite Accumulation Area (SAA)

Laboratories can store hazardous waste in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[4]

  • Location: The SAA must be under the control of the generator and within their line of sight.[4]

  • Storage Limits: No more than 55 gallons of hazardous waste may be accumulated in an SAA.[4]

  • Container Management: Waste containers in the SAA must be kept closed at all times except when adding waste.[3]

  • Secondary Containment: All liquid hazardous waste containers must be stored in secondary containment to prevent the release of material in case of a leak.[3][5]

Arranging for Final Disposal

Once the waste container is full or the project is complete, arrange for its removal by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor. Do not dispose of this compound down the drain or in the regular trash.[6]

Regulatory Framework: Adherence to EPA and OSHA Standards

The management of hazardous waste is strictly regulated by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and by the Occupational Safety and Health Administration (OSHA).[7][8]

Key Regulatory Requirements:

RegulationRequirementSource
EPA (RCRA) "Cradle-to-grave" management of hazardous materials, including proper identification, handling, and disposal.[7]40 CFR Parts 260-273[9]
OSHA Ensures worker safety through regulations on hazard communication, chemical storage, and PPE.29 CFR 1910.1200 (HazCom)

Your institution's EHS office is the primary resource for ensuring compliance with all applicable federal, state, and local regulations.[10]

Emergency Preparedness: Spill and Exposure Response

In the event of a spill or personnel exposure, immediate and appropriate action is crucial.

Spill Response:

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Isolate: Secure the area and prevent entry.

  • Notify: Inform your supervisor and your institution's EHS office immediately.

  • Cleanup (if trained): Only personnel who are trained in hazardous waste operations and emergency response (HAZWOPER) should attempt to clean up a spill.[11][12]

    • Wear the appropriate PPE as outlined in Section 1.

    • Absorb the spill with an inert material (e.g., vermiculite, sand).

    • Carefully collect the absorbed material and place it into a suitable, labeled, and sealed container for hazardous waste.[6]

    • Decontaminate the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[6]

Personnel Exposure:

  • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[13]

  • Skin: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.[13]

  • Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[13]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[13]

Conclusion: A Culture of Safety and Responsibility

The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety, environmental stewardship, and scientific integrity. By adhering to the principles and protocols outlined in this guide, researchers can effectively manage this chemical waste stream, ensuring a safe and compliant laboratory environment. Always consult your institution's specific waste management plan and EHS professionals for guidance.

References

  • Benchchem. (n.d.). Proper Disposal of 2-Methyl-4-(1,3-oxazol-2-yl)aniline: A Guide for Laboratory Professionals.
  • Apollo Scientific. (2023, June 9). 2-Methyl-4-nitrobenzoic acid Safety Data Sheet.
  • AK Scientific, Inc. (n.d.). 2-Methyl-4-phenyl-2-butanol Safety Data Sheet.
  • CymitQuimica. (n.d.). CAS 20662-90-2: this compound.
  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • U.S. Chemical Storage. (2024, June 18). What are the OSHA Requirements for Hazardous Chemical Storage?.
  • MCF Environmental Services. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations.
  • PubChem. (n.d.). Oxazole, 2-methyl-4-phenyl-.
  • Fisher Scientific. (2025, December 22). Safety Data Sheet.
  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.
  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Overview.
  • Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
  • Occupational Safety and Health Administration. (n.d.). Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities.
  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations.
  • ECHEMI. (n.d.). 2-Methyl-4-(2-phenyldiazenyl)phenol SDS, 621-66-9 Safety Data Sheets.
  • Creative Safety Supply. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
  • PubChem. (n.d.). 2-Phenyl-oxazole-4-carboxylic acid methyl ester.
  • National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Management of Waste.
  • Clean Management. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know.
  • Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management?.
  • A-CAPP. (n.d.). Managing Hazardous Chemical Waste in the Lab.
  • Axonator. (2024, April 29). EPA Hazardous Waste Management.
  • Chemsrc. (2025, August 25). 4-benzylidene-2-phenyl-2-oxazolin-5-one.
  • Benchchem. (n.d.). Personal protective equipment for handling 4-Methyl-2-(piperidin-2-yl)oxazole.
  • ResearchGate. (n.d.). Mechanism of 5-(4-benzylidene-2-methyl-oxazole-5-one compounds synthesis.
  • PubChem. (n.d.). 2-(2-Methyl-4-((4-methyl-2-(4-(trifluoromethyl)phenyl)thiazol-5-yl)methylselanyl)phenoxy)acetic acid.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.